2-Methyl-1,10-phenanthroline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDYPHFVGRHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406766 | |
| Record name | 2-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3002-77-5 | |
| Record name | 2-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Methyl-1,10-phenanthroline: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Methyl-1,10-phenanthroline, a heterocyclic organic compound widely utilized in coordination chemistry, analytical sciences, and biomedical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in forming metal complexes with significant catalytic and biological activities. Particular focus is given to its application as a chelating ligand and its interactions with biological macromolecules.
Introduction
This compound is a derivative of 1,10-phenanthroline (B135089), a well-established bidentate ligand known for its ability to form stable complexes with a variety of metal ions.[1] The introduction of a methyl group at the 2-position influences the steric and electronic properties of the ligand, thereby affecting the stability, reactivity, and photophysical characteristics of its metal complexes.[2] These unique properties make this compound a valuable tool in fields ranging from catalysis and analytical chemistry to the development of novel therapeutic agents.[3][4]
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a light orange to yellow or green powder or crystal.[5] It is sparingly soluble in water but shows good solubility in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3002-77-5 | [1] |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Melting Point | 78-85 °C | [5] |
| Boiling Point | 175 °C at 0.2 mmHg | |
| Appearance | Light orange to yellow to green powder/crystal | [5] |
| Solubility in Water | Very slightly soluble | |
| Purity (typical) | >98.0% (HPLC) | [5] |
Experimental Protocols
Synthesis of this compound (General Skraup Reaction)
The Skraup reaction is a widely used method for the synthesis of quinolines and their derivatives, which can be adapted for the synthesis of phenanthrolines. This protocol provides a general outline.
Materials:
-
8-Amino-2-methylquinoline
-
Concentrated Sulfuric Acid
-
Arsenic(V) oxide (or a less toxic oxidizing agent like nitrobenzene)
-
Sodium hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., chloroform, dichloromethane)
-
Activated charcoal
Procedure:
-
Carefully add concentrated sulfuric acid to glycerol in a reaction flask, keeping the mixture cool.
-
Slowly add 8-amino-2-methylquinoline to the mixture with continuous stirring.
-
Gradually add the oxidizing agent (e.g., arsenic(V) oxide) to the reaction mixture.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution.
-
The crude product will precipitate out. Filter the precipitate and wash it with water.
-
For purification, the crude product can be dissolved in an appropriate organic solvent and treated with activated charcoal to remove colored impurities.
-
The product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Purification of Phenanthrolines via Complexation
A non-chromatographic method for the purification of phenanthrolines involves the formation and subsequent decomposition of their zinc chloride complexes.
Materials:
-
Crude this compound
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Aqueous ammonia (B1221849) (NH₃) solution
-
Deionized water
Procedure:
-
Dissolve the crude this compound in dichloromethane.
-
Add a solution of zinc chloride in a suitable solvent to the dichloromethane solution. The [Zn(this compound)Cl₂] complex will precipitate.
-
Filter the precipitate and wash it with dichloromethane to remove impurities.
-
Suspend the purified complex in a biphasic system of dichloromethane and aqueous ammonia.
-
Stir the mixture vigorously. The ammonia will coordinate with the zinc, releasing the free this compound into the dichloromethane layer.
-
Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the purified this compound.
Spectrophotometric Determination of Iron(II)
This protocol describes the use of this compound as a chromogenic reagent for the determination of iron(II). The complex formed, [Fe(this compound)₃]²⁺, has a strong absorbance in the visible region.
Materials:
-
Standard iron(II) solution
-
This compound solution (0.1% w/v in ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
Sodium acetate (B1210297) buffer solution (pH ~4.5)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of iron(II) of known concentrations.
-
To each standard solution, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Add 2 mL of the this compound solution to each standard.
-
Add 5 mL of the sodium acetate buffer to adjust the pH.
-
Dilute each solution to a final volume (e.g., 25 mL) with deionized water and mix well.
-
Allow the solutions to stand for at least 10 minutes for full color development.
-
Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the colored solutions (typically around 510 nm).
-
Sample Analysis: Prepare the unknown sample in the same manner as the standards.
-
Measure the absorbance of the unknown sample and determine its iron concentration from the calibration curve.
Applications in Research and Development
Coordination Chemistry and Catalysis
This compound is a versatile ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes are of significant interest due to their catalytic activities in various organic transformations, including oxidation, reduction, and cross-coupling reactions. The methyl group can influence the steric environment around the metal center, providing selectivity in catalytic processes.
Analytical Chemistry
Due to the intense color of its metal complexes, particularly with iron(II), this compound is an excellent chromogenic reagent for the spectrophotometric determination of metal ions.[6][7][8] Its high sensitivity and the stability of the formed complexes allow for the accurate quantification of trace amounts of metals in various samples.
Drug Development and Biological Studies
The ability of 1,10-phenanthroline and its derivatives to intercalate with DNA has spurred research into their potential as anticancer agents.[9][10] Metal complexes of this compound have been shown to bind to DNA and exhibit cytotoxic activity against cancer cell lines. The mechanism of action often involves the induction of DNA damage through oxidative cleavage or the inhibition of DNA replication and transcription.
Data Presentation
Table 2: Stability Constants of Selected Metal Complexes with Phenanthroline Ligands
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Reference |
| Fe(II) | 1,10-Phenanthroline | 5.9 | 5.3 | 9.8 | [11] |
| Cu(II) | 1,10-Phenanthroline | 8.0 | 6.8 | 5.4 | [12] |
| Cd(II) | 1,10-Phenanthroline | 5.8 | 4.9 | 4.0 | [13] |
| Sc(III) | 1,10-Phenanthroline | 5.21 | 4.52 | 3.98 | [14] |
| Y(III) | 1,10-Phenanthroline | 4.11 | 3.56 | - | [14] |
| La(III) | 1,10-Phenanthroline | 3.55 | 2.89 | - | [14] |
| Note: Data for this compound is limited; values for the parent 1,10-phenanthroline are provided for comparison. |
Table 3: Photophysical Properties of a Ruthenium(II) Complex with a Phenanthroline Derivative
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Ru(phen)₂(dppz)]²⁺ | 440 | 610 | ~0.05 | ~400 |
| Note: This data is for a representative Ruthenium complex with a dppz (dipyrido[3,2-a:2',3'-c]phenazine) ligand, which is structurally related to phenanthroline, to illustrate typical photophysical properties. |
Visualizations
The interaction of metal complexes of this compound with DNA is a key area of research. A common method to study this interaction is through fluorescence quenching experiments.
Caption: Workflow for DNA binding study using fluorescence quenching.
The catalytic activity of a metal complex with this compound can be represented by a catalytic cycle. The following is a generalized example for a photoredox catalytic cycle.
Caption: Generalized photoredox catalytic cycle.
Conclusion
This compound is a compound of significant interest with a broad range of applications. Its ability to form stable and reactive metal complexes makes it a valuable ligand in catalysis and analytical chemistry. Furthermore, the interactions of its complexes with biological molecules such as DNA open up possibilities for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and applications, along with practical experimental protocols to aid researchers in their work with this versatile molecule. Further research into the specific properties and applications of this compound and its derivatives is likely to yield new and exciting discoveries.
References
- 1. This compound | C13H10N2 | CID 4913356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. alfachemic.com [alfachemic.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tau.ac.il [tau.ac.il]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Table 20 from Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Synthesis and Characterization of 2-Methyl-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1,10-phenanthroline, a heterocyclic compound of significant interest in coordination chemistry and drug development. Its ability to act as a bidentate ligand allows it to form stable complexes with various metal ions, leading to applications in catalysis and as potential therapeutic agents.
Physicochemical Properties
This compound is a solid at room temperature with a melting point of approximately 80°C.[1] It is a derivative of 1,10-phenanthroline, featuring a methyl group at the 2-position, which influences its electronic properties and steric hindrance, thereby affecting its coordination behavior with metal ions.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 3002-77-5 | [1] |
| Melting Point | 80 °C | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through classical methods for quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reactions, adapted for the formation of the phenanthroline ring system.
Experimental Protocol: Modified Skraup Synthesis
This protocol outlines a plausible synthetic route based on the Skraup reaction, a well-established method for quinoline synthesis. This modified approach would utilize a suitable aminoquinoline precursor.
Materials:
-
8-Amino-2-methylquinoline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide (B78521) (for neutralization)
-
Organic solvent for extraction (e.g., benzene (B151609) or toluene)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully mix 8-amino-2-methylquinoline, glycerol, and concentrated sulfuric acid.
-
Addition of Oxidizing Agent: Slowly and cautiously add the oxidizing agent to the mixture. The reaction is exothermic and may require cooling to control the temperature.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water and neutralize it with a sodium hydroxide solution until it is alkaline.
-
Extraction: The crude product is then extracted with an organic solvent. The organic layers are combined, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Diagram 1: Synthesis Workflow of this compound via Modified Skraup Reaction
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization of this compound
The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure.
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 2.85 (s, 3H) | -CH₃ |
| 7.45 (d, 1H) | H-3 |
| 7.58 (dd, 1H) | H-8 |
| 7.75 (d, 1H) | H-5 or H-6 |
| 8.12 (d, 1H) | H-4 |
| 8.20 (d, 1H) | H-7 |
| 9.15 (d, 1H) | H-9 |
Note: Specific assignments may vary slightly depending on the solvent and experimental conditions. Data is compiled from publicly available spectral databases.[3][4]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretching (aromatic) |
| ~2920 | C-H stretching (methyl) |
| ~1620-1580 | C=N and C=C stretching (aromatic rings) |
| ~1500-1400 | Aromatic ring vibrations |
| ~850-700 | C-H out-of-plane bending (aromatic) |
Note: These are typical ranges for phenanthroline derivatives and may show slight variations.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular ion) |
| 193 | [M-H]⁺ |
| 165 | [M-C₂H₃]⁺ (Loss of methyl and hydrogen) |
Note: Fragmentation patterns can vary depending on the ionization method used.[3][4]
Biological Activity and Mechanism of Action
This compound and its metal complexes, particularly with copper, have demonstrated significant biological activity, including antitumor and antibacterial properties.[1][2] The primary mechanism of action for the DNA-damaging effects of copper-phenanthroline complexes is believed to be oxidative cleavage of DNA.
The [Cu(2-Me-phen)₂]⁺ complex, in the presence of a reducing agent and molecular oxygen, can generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH). These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission.
Diagram 2: Proposed Mechanism of DNA Cleavage by the Copper Complex of this compound
Caption: The catalytic cycle of the copper-2-methyl-1,10-phenanthroline complex leading to DNA cleavage.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and biological relevance of this compound. The synthetic protocols, while based on established methodologies, offer a clear pathway for its preparation. The comprehensive characterization data serves as a valuable reference for researchers in the field. The elucidation of its mechanism of action as a DNA cleaving agent, particularly when complexed with copper, highlights its potential in the development of novel therapeutics. Further research into the structure-activity relationships of its metal complexes is warranted to fully explore its potential in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Solubility Profile of 2-Methyl-1,10-phenanthroline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1,10-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry, analytical chemistry, and drug development. Due to its role as a bidentate ligand, understanding its solubility is critical for its application in various chemical and biological systems.[1] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction
This compound is a derivative of 1,10-phenanthroline (B135089), a well-established chelating agent that forms stable complexes with a variety of metal ions. The presence of a methyl group can influence its chemical reactivity and solubility compared to the parent compound. Its applications are diverse, ranging from its use as a catalyst in organic reactions to its potential in cancer treatment due to its ability to bind to metal ions like copper and zinc.[1] Given its broad utility, a thorough understanding of its solubility in different solvent systems is paramount for designing and optimizing experimental conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 3002-77-5 |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 80 °C |
| pKa | 5.63 ± 0.35 |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the available data and qualitative descriptions are summarized below. It is generally described as being soluble in organic solvents.[3]
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound. For comparative purposes, solubility data for the closely related isomer, 5-Methyl-1,10-phenanthroline, is also included to provide an estimate of its behavior in common organic solvents.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 25 | 0.16 g/L |
| 5-Methyl-1,10-phenanthroline (Isomer) | Methanol | Not Specified | 50 mg/mL |
| 5-Methyl-1,10-phenanthroline (Isomer) | Ethanol | Not Specified | 50 mg/mL |
Note: The data for 5-Methyl-1,10-phenanthroline should be used as an approximation for the potential solubility of this compound and not as a direct substitute. Experimental verification is highly recommended.
Qualitative Solubility of a Related Compound
To provide a broader perspective on the potential solubility of methylated phenanthrolines, the following table details the qualitative solubility of the parent compound, 1,10-phenanthroline monohydrate, in a variety of solvents at room temperature. This can serve as a useful guide for solvent selection in initial experimental setups.
| Solvent | Solubility Description |
| Highly Soluble In | Methanol, Ethanol, 2-Propanol, 2-Butanol, Acetone, Acetonitrile, Dimethyl formamide, Dimethyl sulfoxide, Nitromethane |
| Soluble In | 1,2-Dichloroethane, Chloroform, Dichloromethane, 1,4-Dioxane, Tetrahydrofuran, Ethyl methyl ketone |
| Slightly Soluble In | Decanol, Ethyl acetate, Methyl isobutyl ketone |
| Insoluble In | Water, Diethyl ether, Diisopropyl ether, Carbon tetrachloride, Toluene, Heptane |
Source: Adapted from a study on 1,10-phenanthroline monohydrate.[5]
Experimental Protocols for Solubility Determination
The following are generalized methodologies for determining the solubility of this compound. These protocols are based on standard laboratory practices for solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Weigh approximately 10 mg of this compound into a vial.
-
Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.
-
After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid against a dark background.
-
Continue adding solvent until the solid is completely dissolved or a significant volume of solvent has been added (e.g., 1-2 mL).
-
Record the observations as "highly soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Screw-cap vials or flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). Periodically check to ensure that undissolved solid remains.
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. The filter should be compatible with the solvent and pre-saturated with the solution to avoid loss of solute.
-
Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Calculate the solubility by correcting for the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While there is a notable gap in the publicly available quantitative solubility data for this compound in various organic solvents, this guide consolidates the existing information and provides a framework for its experimental determination. The provided data on its water solubility and the solubility of a closely related isomer in organic solvents offer a starting point for researchers. The detailed experimental protocols and the visualized workflow are intended to facilitate the systematic and accurate determination of the solubility of this important compound, thereby aiding in its effective application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 3002-77-5: 1,10-Phenanthroline,2-methyl- | CymitQuimica [cymitquimica.com]
- 3. Tetrasubstituted phenanthrolines as highly potent, water-soluble, and selective G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
An In-Depth Technical Guide to the Health and Safety of 2-Methyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the health and safety information for 2-Methyl-1,10-phenanthroline. Due to a lack of extensive specific toxicological and mechanistic studies on this particular derivative, this guide draws upon data from the parent compound, 1,10-phenanthroline (B135089), and other closely related phenanthroline derivatives to provide a representative profile of its potential biological effects and hazards. The information herein is intended for guidance and should be supplemented by a thorough review of the most current Safety Data Sheet (SDS) and internal safety protocols before handling.
Executive Summary
This compound is a heterocyclic organic compound widely used as a bidentate ligand in coordination chemistry.[1] Like its parent compound, 1,10-phenanthroline, it is recognized for its ability to form stable complexes with various metal ions. From a health and safety perspective, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Emerging research on phenanthroline derivatives suggests potential biological activities, including cytotoxicity against cancer cells, primarily through mechanisms such as DNA intercalation and enzyme inhibition. This guide synthesizes the available safety data, outlines relevant experimental protocols for toxicological assessment, and visualizes the putative biological pathways based on the activity of related compounds.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
GHS Pictograms:
Signal Word: Warning [3]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. These include measures for prevention, response, storage, and disposal.[2]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fumes.[2] |
| P264 | Wash all exposed external body areas thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[2] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P330 | Rinse mouth.[2] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] | |
| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2] |
Toxicological Data Summary
Specific quantitative toxicological data for this compound is limited. However, data for the parent compound, 1,10-phenanthroline, provides a valuable reference.
| Parameter | Value | Species | Route | Reference Compound |
| LD50 | 132 mg/kg | Rat | Oral | 1,10-Phenanthroline |
Data extracted from the Safety Data Sheet for 1,10-Phenanthroline Solution by Flinn Scientific. It is important to note that the methyl group in this compound may alter its toxicological profile.
Putative Mechanisms of Biological Activity
Based on studies of 1,10-phenanthroline and its derivatives, the biological and toxicological effects of this compound are likely mediated through several mechanisms:
DNA Intercalation
The planar aromatic structure of the phenanthroline ring allows it to insert between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]
Metalloprotease Inhibition
Phenanthrolines are potent chelating agents for metal ions, particularly zinc.[4] Matrix metalloproteinases (MMPs) are zinc-dependent enzymes crucial for processes like tissue remodeling and cancer metastasis.[4][5] By chelating the zinc ion from the active site of MMPs, phenanthroline derivatives can inhibit their activity.[4]
Induction of Apoptosis
Studies on copper-phenanthroline complexes have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells.[6][7] This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases, particularly the effector caspase-3.[6][8]
Cell Cycle Arrest
Phenanthroline has been shown to block the progression of cells from the G1 to the S phase of the cell cycle, as well as progression through the S phase.[9] This is likely due to the chelation of metal ions essential for the activity of enzymes required for DNA replication.[10]
Experimental Protocols
The following are generalized protocols for key experiments to assess the toxicological and biological properties of this compound. These should be adapted based on specific experimental goals and laboratory conditions.
Acute Oral Toxicity (Based on OECD Guideline 423)
This protocol provides a method for assessing the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Typically, female rats are used.[11]
-
Dosing: A single oral dose of the test substance is administered to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[12]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12]
-
Stepwise Procedure:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, a further group of 3 animals is dosed at the next higher dose level.
-
This process is repeated until a toxic level is identified.[13]
-
Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][14]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[16]
DNA Intercalation Assay (Fluorescence Displacement)
This assay determines if a compound can intercalate into DNA by measuring the displacement of a known intercalating dye, such as Ethidium Bromide (EtBr).
Methodology:
-
Complex Formation: Prepare a solution of calf thymus DNA (ct-DNA) and Ethidium Bromide. Allow them to incubate to form a fluorescent DNA-EtBr complex.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex.
-
Compound Titration: Add increasing concentrations of this compound to the solution.
-
Fluorescence Quenching: If the compound intercalates into the DNA, it will displace the EtBr, leading to a quenching (decrease) of the fluorescence signal. The degree of quenching can be used to determine the binding affinity.
Handling and Safety Precautions
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[2]
-
Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.[2]
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep containers tightly sealed when not in use.[2]
Storage:
-
Store in a cool, dry, well-ventilated area.[8]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]
Spill and Disposal:
-
Minor Spills: Clean up spills immediately. For dry spills, use a dry clean-up procedure to avoid generating dust. Collect in a sealed container for disposal.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.[17]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
General Advice: In all cases of exposure, seek medical attention and show the safety data sheet to the doctor in attendance.
References
- 1. New Cu complexes containing methyl-phenanthroline and dipeptides as cytotoxic agents. Synthesis, characterization and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 3002-77-5 | TCI AMERICA [tcichemicals.com]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. 1,10-Phenanthroline inhibition of lymphoblast cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 11. This compound | C13H10N2 | CID 4913356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and effects of 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives on some immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substance Information - ECHA [echa.europa.eu]
A Historical Perspective on the Synthesis of 2-Methyl-1,10-phenanthroline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis of 2-methyl-1,10-phenanthroline, a significant heterocyclic compound with wide-ranging applications in coordination chemistry, catalysis, and as a ligand in medicinal chemistry. This document delves into the seminal synthetic methodologies, offering detailed experimental protocols and quantitative data where available from historical literature.
Introduction
This compound, a derivative of 1,10-phenanthroline, has been a subject of scientific interest for over a century. Its unique structure, featuring a rigid, planar aromatic system with two nitrogen atoms positioned for chelation, makes it an exceptional ligand for a variety of metal ions. The introduction of a methyl group at the 2-position sterically influences its coordination properties, leading to distinct chemical and physical characteristics compared to the parent phenanthroline molecule. The historical development of its synthesis is rooted in the broader exploration of quinoline (B57606) and phenanthroline chemistry, primarily through classic named reactions.
The First Synthesis: Gerdeissen's Skraup Reaction (1889)
The first documented synthesis of this compound was achieved by Gerdeissen in 1889.[1] This pioneering work utilized the Skraup reaction, a powerful method for the synthesis of quinolines discovered by Zdenko Hans Skraup in 1880.[2] Gerdeissen adapted this reaction by using 8-aminoquinoline (B160924) as the starting material and reacting it with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent.
The Skraup reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine. Subsequent cyclization, dehydration, and oxidation lead to the formation of the fused pyridine (B92270) ring, yielding the phenanthroline scaffold.[2][3]
Logical Workflow of the Skraup Synthesis
Caption: General workflow of the Skraup synthesis for this compound.
Experimental Protocol: Gerdeissen's Skraup Synthesis (1889)
Materials:
-
8-Aminoquinoline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic(V) oxide (or another suitable oxidizing agent like nitrobenzene)
Procedure:
-
In a flask equipped with a reflux condenser, a mixture of 8-aminoquinoline and glycerol is prepared.
-
Concentrated sulfuric acid is cautiously added to the mixture with cooling.
-
The oxidizing agent, arsenic(V) oxide, is added to the reaction mixture.
-
The mixture is heated, often to temperatures in the range of 130-160°C, for several hours. The reaction is typically exothermic and may require initial heating to start, after which the reaction's own heat may sustain the temperature.
-
After the reaction is complete, the mixture is cooled and then cautiously poured into a large volume of water.
-
The aqueous solution is neutralized with a base, such as sodium hydroxide, to precipitate the crude product.
-
The crude this compound is then purified, typically by steam distillation followed by recrystallization from a suitable solvent (e.g., ethanol (B145695) or water).
Quantitative Data: Historical records of the yield for Gerdeissen's original synthesis are not readily available. The Skraup reaction is known for its often vigorous nature and the formation of tarry byproducts, which can make purification challenging and lead to variable yields.
The Doebner-von Miller Reaction: An Alternative Historical Route
The Doebner-von Miller reaction, another cornerstone of quinoline synthesis developed in the 1880s, provides an alternative pathway to substituted quinolines and, by extension, phenanthrolines. This reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. For the synthesis of this compound, crotonaldehyde (B89634) would be the key α,β-unsaturated carbonyl compound reacting with 8-aminoquinoline.
Logical Workflow of the Doebner-von Miller Synthesis
Caption: General workflow of the Doebner-von Miller synthesis for this compound.
Experimental Protocol: A Representative Doebner-von Miller Synthesis
While a specific historical protocol for the synthesis of this compound via the Doebner-von Miller reaction is not detailed in the readily available literature, a general procedure can be outlined.
Materials:
-
8-Aminoquinoline
-
Crotonaldehyde
-
A strong acid catalyst (e.g., hydrochloric acid or sulfuric acid)
-
An oxidizing agent (often, the reaction is open to the air, which can serve as the oxidant, or a mild oxidant can be added)
Procedure:
-
8-Aminoquinoline is dissolved in an acidic medium.
-
Crotonaldehyde is added to the solution, often slowly and with cooling, as the initial reaction can be exothermic.
-
The mixture is then heated for a prolonged period to drive the cyclization and dehydration steps.
-
The reaction is worked up in a similar manner to the Skraup synthesis, involving dilution with water, neutralization, and purification of the crude product.
Quantitative Data: Similar to the Skraup reaction, yields for the Doebner-von Miller synthesis of this specific compound from the historical period are not well-documented. The reaction is known to be sensitive to conditions, and polymerization of the α,β-unsaturated aldehyde can be a significant side reaction.
Summary of Historical Synthesis Methods
| Reaction Name | Precursors | Key Reagents | General Conditions | Reported Yield (Historical) |
| Skraup Reaction (Gerdeissen, 1889) | 8-Aminoquinoline, Glycerol | Concentrated H₂SO₄, Oxidizing Agent (e.g., Arsenic(V) oxide) | Heating (e.g., 130-160°C) | Not specified |
| Doebner-von Miller Reaction | 8-Aminoquinoline, Crotonaldehyde | Strong Acid Catalyst (e.g., HCl, H₂SO₄), Oxidizing Agent (optional) | Heating | Not specified |
Conclusion
The historical synthesis of this compound is a testament to the enduring power of classic organic reactions. The foundational work of Gerdeissen, employing the Skraup reaction, paved the way for the availability of this important ligand. While detailed quantitative data from these early syntheses are scarce, the general methodologies of the Skraup and Doebner-von Miller reactions provide a clear picture of the chemical transformations involved. These historical perspectives are not only of academic interest but also provide a basis for understanding the evolution of synthetic strategies for this important class of heterocyclic compounds. Modern synthetic methods have since been developed, often offering higher yields, milder reaction conditions, and greater functional group tolerance, building upon the pioneering work of these early chemists.
References
2-Methyl-1,10-phenanthroline: A Comprehensive Toxicological Profile and Hazard Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,10-phenanthroline is a heterocyclic organic compound, a derivative of 1,10-phenanthroline (B135089), which is a well-known chelating agent. Due to its structural similarity to 1,10-phenanthroline, which exhibits a range of biological activities, including antimicrobial and potential anticancer properties, the toxicological profile of its derivatives is of significant interest to researchers in the fields of chemistry, biology, and pharmacology. This technical guide provides a comprehensive overview of the available toxicological data and associated hazards of this compound, intended to inform safe handling practices and guide future research and development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 3002-77-5 | [1] |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 78-85 °C | [2] |
Toxicological Profile
Acute Toxicity
Limited specific acute toxicity data is available for this compound. However, data for the parent compound, 1,10-phenanthroline, provides a strong indication of its potential toxicity. Safety Data Sheets (SDS) for this compound classify it as hazardous, with acute oral toxicity falling under Category 3 ("Toxic if swallowed") or Category 4 ("Harmful if swallowed").[1][2]
For the closely related compound, 1,10-phenanthroline monohydrate, a specific oral LD50 in rats has been reported.
| Compound | Test Species | Route of Administration | LD50 | Reference |
| 1,10-Phenanthroline monohydrate | Rat | Oral | 132 mg/kg | [3][4][5] |
Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,10-Phenanthroline | A-498 (Human kidney carcinoma) | Not specified, but showed concentration-dependent cytotoxicity | [6] |
| 1,10-Phenanthroline | Hep-G2 (Human liver carcinoma) | Not specified, but showed concentration-dependent cytotoxicity | [6] |
Genotoxicity
There is limited direct evidence on the genotoxicity of this compound. However, Ames tests conducted on 1,10-phenanthroline and its metal complexes have shown them to be non-mutagenic.[6] This suggests that the basic phenanthroline scaffold may not be mutagenic in this bacterial reverse mutation assay. It is important to note that the absence of mutagenicity in the Ames test does not entirely rule out genotoxic potential, and further testing, such as the Comet assay, would be necessary for a comprehensive assessment.
Hazards and Safety Precautions
Based on available Safety Data Sheets, this compound is associated with the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1]
Recommended Safety Precautions:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Mechanism of Toxicity
The precise mechanism of toxicity for this compound has not been fully elucidated. However, research on 1,10-phenanthroline and its derivatives suggests several potential pathways.
DNA Intercalation
The planar structure of the phenanthroline ring system allows it to intercalate between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.
Apoptosis Induction
Studies have shown that 1,10-phenanthroline and its metal complexes can induce apoptosis (programmed cell death) in both fungal and mammalian cells.[7] The induction of apoptosis can be triggered by various cellular stresses, including DNA damage and inhibition of essential cellular processes.
Proteasome Inhibition
Copper complexes of 1,10-phenanthroline have been identified as potent inhibitors of the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[8][9] Inhibition of the proteasome can lead to the accumulation of misfolded proteins, triggering cellular stress and apoptosis. It is plausible that this compound, as a chelating agent, could interact with intracellular copper and modulate proteasome activity.
The following diagram illustrates a potential mechanism of apoptosis induction by phenanthroline derivatives, integrating the concepts of DNA damage and proteasome inhibition.
References
- 1. This compound | C13H10N2 | CID 4913356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Methyl-1,10-phenanthroline as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,10-phenanthroline is a versatile bidentate ligand, a derivative of 1,10-phenanthroline, characterized by a methyl group at the 2-position.[1] This substitution influences its steric and electronic properties, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions has led to its application in diverse fields, including catalysis, analytical chemistry, and, notably, in the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in catalysis and as an anticancer agent.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 80 °C |
| CAS Number | 3002-77-5 |
(Data sourced from multiple chemical suppliers)
Application 1: Homogeneous Catalysis - Ethylene (B1197577) Oligomerization
Complexes of this compound with late transition metals, particularly nickel, have demonstrated significant catalytic activity in the oligomerization of ethylene. The steric hindrance provided by the methyl group can influence the selectivity of the catalytic process.
Quantitative Data: Catalytic Performance of Nickel(II) Complexes
The following table summarizes the catalytic activity of nickel(II) complexes bearing phenanthroline-based ligands in ethylene oligomerization. While specific data for this compound is part of a broader study, the data for the closely related 2,9-dimethyl-1,10-phenanthroline provides valuable insight into the effect of methyl substitution.
| Catalyst Precursor | Co-catalyst | Activity (x 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Selectivity to Butenes (%) | Reference |
| [NiBr₂(phen)] | MMAO-12 | 66.2 | Wide range (C₄-C₂₀) | [1][2] |
| [NiBr₂(2,9-dimethyl-1,10-phenanthroline)] | MMAO-12 | 26.8–52.2 | 80–96 | [1][2] |
Note: The presence of methyl groups at the 2 and 9 positions increases selectivity towards butenes, albeit with a slight decrease in overall activity. This is attributed to the increased steric hindrance around the metal center.[1][2]
Experimental Protocol: Ethylene Oligomerization
This protocol describes a general procedure for ethylene oligomerization using a nickel(II) complex of a phenanthroline-based ligand.
Materials:
-
Nickel(II) complex with this compound (e.g., [NiBr₂(this compound)])
-
Co-catalyst (e.g., Methylaluminoxane (MAO) or Modified Methylaluminoxane (MMAO-12))
-
Toluene (B28343) (anhydrous)
-
Ethylene (polymerization grade)
-
Schlenk flask or high-pressure reactor
-
Standard Schlenk line and inert gas (Argon or Nitrogen) techniques
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add the nickel(II)-2-methyl-1,10-phenanthroline complex to a Schlenk flask.
-
Add anhydrous toluene to dissolve the complex.
-
-
Reaction Setup:
-
Transfer the catalyst solution to a high-pressure reactor.
-
Add the co-catalyst (e.g., MMAO-12) solution in toluene to the reactor. The Al/Ni molar ratio is a critical parameter and should be optimized (e.g., 200-1000).
-
-
Oligomerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 atm).
-
Maintain the reaction at a constant temperature (e.g., 30-80 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring ethylene uptake.
-
-
Quenching and Analysis:
-
After the desired reaction time, cool the reactor and carefully vent the excess ethylene.
-
Quench the reaction by adding an acidic solution (e.g., 10% HCl in methanol).
-
Analyze the product mixture (oligomers) by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and selectivity.
-
Application 2: Anticancer Drug Development
Metal complexes of this compound, particularly with copper(II) and zinc(II), have shown promising anticancer activity. These complexes can induce cancer cell death through various mechanisms, including the inhibition of proteasome activity and the induction of apoptosis.[2][3]
Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various phenanthroline-based copper(II) complexes against different cancer cell lines.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(2,9-dimethyl-1,10-phenanthroline)Cl₂] | A549 (Lung) | 0.29 | [4] |
| [Cu(2,9-dimethyl-1,10-phenanthroline)Cl₂] | HeLa (Cervical) | 0.57 | [4] |
| [Cu(1,10-phenanthroline)(indole-3-acetate)₂] | PC-3 (Prostate) | ~3.0 | [3] |
| [Cu(1,10-phenanthroline)(indole-3-propionate)₂] | PC-3 (Prostate) | ~4.2 | [3] |
Note: While specific IC₅₀ values for this compound complexes are not always explicitly detailed in the initial search, the data for structurally similar compounds suggest potent anticancer activity in the low micromolar range.
Experimental Protocol: Synthesis of a Copper(II) Complex
This protocol outlines the synthesis of a representative copper(II) complex with a phenanthroline derivative.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Diethyl ether
-
Round-bottom flask with a condenser
-
Magnetic stirrer with a hotplate
Procedure:
-
Dissolve this compound in warm ethanol in a round-bottom flask.
-
In a separate container, dissolve an equimolar amount of CuCl₂·2H₂O in ethanol.
-
Slowly add the copper(II) chloride solution to the this compound solution with continuous stirring.
-
A precipitate should form. Heat the mixture to reflux for 2-4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product in a desiccator.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, PC-3)
-
Complete cell culture medium
-
96-well plates
-
This compound metal complex (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound metal complex in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Experimental Protocol: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell extracts.
Materials:
-
Cancer cell line
-
This compound metal complex
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Treat the cancer cells with the this compound metal complex at various concentrations for a specific duration.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the whole-cell extract.
-
Determine the protein concentration of the extracts using a standard method (e.g., BCA assay).
-
-
Proteasome Activity Measurement:
-
In a 96-well black plate, add a specific amount of whole-cell extract (e.g., 10-20 µg of protein) to each well.
-
Add the assay buffer to bring the total volume to a desired amount (e.g., 90 µL).
-
Add the fluorogenic substrate (e.g., 10 µL of a 200 µM stock to get a final concentration of 20 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence of the liberated AMC (7-amino-4-methylcoumarin) using a fluorometric plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the percentage of proteasome inhibition for each treatment condition relative to the untreated control.
-
References
Applications of 2-Methyl-1,10-phenanthroline in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,10-phenanthroline and its derivatives are a versatile class of N-heterocyclic ligands that have garnered significant attention in the field of catalysis. Their rigid, planar structure and strong coordinating ability with a variety of transition metals make them integral components in a wide array of catalytic systems. These ligands can influence the steric and electronic properties of the metal center, thereby enhancing catalytic activity, selectivity, and stability. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in several key catalytic transformations, including oxidation reactions, cross-coupling reactions, and polymerization.
Application Note 1: Cobalt-Catalyzed Selective Oxidation of Phenols
The selective oxidation of phenols to quinones is a crucial transformation in organic synthesis, as quinones are valuable intermediates in the preparation of pharmaceuticals and other fine chemicals. Cobalt complexes incorporating 1,10-phenanthroline (B135089) ligands have demonstrated high efficacy as catalysts for the aerobic oxidation of substituted phenols. The phenanthroline ligand is believed to stabilize the cobalt center and facilitate the catalytic cycle.
Quantitative Data
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Pressure (MPa O₂) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 2,3,6-Trimethylphenol (B1330405) | Co-N-C-400 | Methanol (B129727) | 60 | 0.5 | 6 | >99 | >99 (to 2,3,5-Trimethyl-1,4-benzoquinone) |
| 2 | 2,6-Dimethylphenol | Co-N-C-400 | Methanol | 60 | 0.5 | 6 | 95 | 98 (to 2,6-Dimethyl-1,4-benzoquinone) |
| 3 | 2-Methylphenol | Co-N-C-400 | Methanol | 60 | 0.5 | 6 | 85 | 90 (to 2-Methyl-1,4-benzoquinone) |
| 4 | Phenol | Co-N-C-400 | Methanol | 60 | 0.5 | 6 | 50 | 80 (to 1,4-Benzoquinone) |
Data synthesized from representative procedures.
Experimental Protocol: General Procedure for the Catalytic Oxidation of 2,3,6-Trimethylphenol
Materials:
-
2,3,6-Trimethylphenol
-
Co-N-C-400 catalyst (prepared from cobalt acetate (B1210297) and 1,10-phenanthroline)[1]
-
Methanol (AR grade)
-
Teflon-lined autoclave
-
Magnetic stirrer with heating
-
Dioxygen (O₂) gas supply
Procedure:
-
To a Teflon-lined autoclave, add 2,3,6-trimethylphenol (0.27 g, 2 mmol) and the Co-N-C-400 catalyst (0.014 g, 5 wt%).[1]
-
Add 3 mL of methanol to the autoclave.[1]
-
Seal the autoclave and charge it with dioxygen to a pressure of 0.5 MPa.[1]
-
Heat the autoclave to 60°C with magnetic stirring. Maintain a constant pressure by feeding O₂ as needed.[1]
-
After 6 hours, cool the reactor to room temperature and carefully depressurize.[1]
-
The product can be isolated and purified using standard techniques such as column chromatography.
Reaction Workflow
Caption: Workflow for the cobalt-catalyzed oxidation of 2,3,6-trimethylphenol.
Application Note 2: Iron/Cobalt-Catalyzed Ethylene (B1197577) Oligomerization
Iron and cobalt complexes bearing 2-imino-1,10-phenanthroline ligands have emerged as highly active catalysts for the oligomerization of ethylene to produce linear alpha-olefins.[2] These olefins are important industrial feedstocks. The structure of the ligand, particularly the substituents on the imine nitrogen, significantly influences the catalytic activity and the product distribution.
Quantitative Data
| Entry | Catalyst | Co-catalyst | Temp (°C) | Pressure (atm) | Activity (10⁴ g·mol⁻¹·h⁻¹) | Selectivity (Butene %) |
| 1 | 2-imino-1,10-phenanthrolyl Iron Complex | MAO | 30 | 10 | 150 | 95 |
| 2 | 2-imino-1,10-phenanthrolyl Cobalt Complex | MAO | 50 | 10 | 85 | 98 |
| 3 | 2-imino-1,10-phenanthrolyl Iron Complex | MMAO | 30 | 20 | 250 | 92 |
| 4 | 2-imino-1,10-phenanthrolyl Cobalt Complex | MMAO | 50 | 20 | 120 | 97 |
MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane. Data is representative of typical performance.[2][3]
Experimental Protocol: General Procedure for Ethylene Oligomerization
Materials:
-
2-imino-1,10-phenanthroline cobalt(II) chloride complex
-
Methylaluminoxane (MAO) or Modified Methylaluminoxane (MMAO) solution in toluene (B28343)
-
Toluene (anhydrous)
-
Ethylene gas (polymerization grade)
-
Schlenk flask or a pressure reactor
-
Standard Schlenk line techniques
Procedure:
-
In a glovebox, add the 2-imino-1,10-phenanthroline cobalt(II) chloride complex to a Schlenk flask or pressure reactor.
-
Add anhydrous toluene to dissolve the complex.
-
While stirring, add the required amount of MAO or MMAO solution.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain the reaction at the desired temperature with vigorous stirring for the specified time.
-
Terminate the reaction by venting the ethylene and adding an acidic quenching agent (e.g., acidified methanol).
-
Analyze the product mixture by gas chromatography (GC) to determine the product distribution and calculate the catalytic activity.
Catalytic Cycle
Caption: Simplified catalytic cycle for ethylene oligomerization.
Application Note 3: Palladium-Catalyzed Heck Reaction
Phenanthroline derivatives, including this compound, can serve as effective ligands in palladium-catalyzed cross-coupling reactions such as the Heck reaction.[4][5] The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. The choice of ligand is crucial for the efficiency and selectivity of this transformation.
Quantitative Data
| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | This compound | K₂CO₃ | DMF | 120 | 12 | 92 |
| 2 | Bromobenzene | n-Butyl acrylate | This compound | Et₃N | Toluene | 100 | 24 | 85 |
| 3 | 4-Iodoanisole | Styrene | This compound | NaOAc | DMA | 130 | 8 | 95 |
| 4 | 1-Bromonaphthalene | Methyl methacrylate | This compound | K₃PO₄ | Dioxane | 110 | 18 | 88 |
Data is representative of typical Heck reactions using phenanthroline-type ligands.
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
-
Aryl halide
-
Alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Schlenk tube or round-bottom flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, this compound, and the base.
-
Add the anhydrous solvent, followed by the aryl halide and the alkene.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[6]
Conclusion
This compound and its analogs are indispensable ligands in modern catalysis, enabling a range of important chemical transformations. The protocols and data presented herein provide a foundation for researchers to explore and optimize catalytic systems for their specific research and development needs. The versatility of these ligands ensures their continued importance in the ongoing quest for more efficient, selective, and sustainable chemical processes.
References
- 1. rsc.org [rsc.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Detection of Metal Ions Using 2-Methyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,10-phenanthroline is a heterocyclic organic compound and a bidentate ligand that forms stable complexes with a variety of metal ions.[1] As a derivative of 1,10-phenanthroline, it shares the core properties of its parent compound, which is widely recognized for its applications in coordination chemistry and analytical sciences. The introduction of a methyl group at the 2-position can influence the ligand's steric and electronic properties, affecting its selectivity and the photophysical characteristics of its metal complexes. This makes this compound and its derivatives valuable tools for the development of chemosensors for metal ion detection, primarily through fluorescence-based signaling mechanisms.
The rigid, planar structure of the phenanthroline core provides a platform for fluorescence. Upon complexation with a metal ion, the ligand's conformational flexibility is reduced, and the electronic properties of the system are altered. This can lead to significant changes in the fluorescence emission, such as enhancement (a "turn-on" response) or quenching (a "turn-off" response). These changes form the basis for the quantitative determination of metal ions. While the related compound, 1,10-phenanthroline, is well-known for the colorimetric detection of iron(II), the 2-methyl derivative is less suited for this specific application due to steric hindrance that prevents the formation of a stable colored complex. However, its derivatives have shown promise as fluorescent probes for various metal ions, including cadmium (Cd²⁺) and zinc (Zn²⁺).
Signaling Pathways for Metal Ion Detection
The detection of metal ions using this compound and its derivatives typically relies on two primary signaling mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
1. Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the this compound molecule may have a lower fluorescence quantum yield due to rotational and vibrational freedoms that lead to non-radiative decay of the excited state. Upon binding to a metal ion, a rigid complex is formed, which restricts these non-radiative decay pathways. This rigidity enhances the fluorescence emission, resulting in a "turn-on" signal that is proportional to the concentration of the metal ion.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
2. Photoinduced Electron Transfer (PET) Quenching and Turn-On Sensing: In some sensor designs incorporating a fluorophore and a receptor unit (like this compound), a PET process can occur in the free ligand, leading to fluorescence quenching. The receptor's lone pair of electrons can transfer to the excited fluorophore, providing a non-radiative decay pathway. Upon coordination with a metal ion, the receptor's electrons are engaged in the bond, which inhibits the PET process. This "blocking" of the quenching pathway results in a significant enhancement of fluorescence, creating a "turn-on" sensor.
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Quantitative Data Summary
The following table summarizes the performance of fluorescent probes based on derivatives of this compound for the detection of various metal ions. It is important to note that the specific performance characteristics can vary depending on the exact molecular structure of the probe, solvent system, and other experimental conditions.
| Metal Ion | Probe (Derivative of this compound) | Signaling Mechanism | Linear Range (µM) | Limit of Detection (LOD) | Solvent System | Reference |
| Cd²⁺ | 2,2'-((1E,1'E)-((1,10-phenanthroline-2,9-diyl)bis(methanylylidene))bis(azanylylidene))diphenol (ADMPA) | Turn-on Fluorescence (PET suppression) | 0.25 - 2.5 | 29.3 nM | DMF-water | [2] |
| Zn²⁺ | Pyridine-based derivative of 2,9-dimethyl-1,10-phenanthroline | Turn-on Fluorescence (CHEF) | Not Specified | 0.4 nM | Not Specified | [3] |
| Cd²⁺ | 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) | Turn-on Fluorescence (CHEF) | Down to 10⁻⁹ M | Not specified as a range | Not specified | [4] |
Experimental Protocols
The following are example protocols for the detection of metal ions using this compound-based fluorescent probes. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Procedure for "Turn-On" Fluorescent Detection of Metal Ions (e.g., Cd²⁺)
This protocol is adapted from the principles described for a derivative of 2,9-dimethyl-1,10-phenanthroline.[2]
1. Materials and Reagents:
-
This compound-based probe (e.g., ADMPA)
-
High-purity solvent (e.g., Dimethylformamide - DMF)
-
Deionized water
-
Stock solutions of various metal ions (e.g., CdCl₂, ZnCl₂, CuCl₂, etc.) of known concentration
-
Buffer solution (if required to maintain a stable pH)
2. Preparation of Solutions:
-
Probe Stock Solution: Prepare a stock solution of the this compound-based probe (e.g., 1 mM) in a suitable organic solvent like DMF.
-
Metal Ion Working Solutions: Prepare a series of working solutions of the target metal ion (e.g., Cd²⁺) and other potentially interfering ions by diluting their stock solutions with deionized water to the desired concentrations.
3. Experimental Workflow:
Caption: Experimental workflow for fluorescent metal ion detection.
4. Measurement Procedure:
-
In a series of fluorescence cuvettes, add a fixed volume of the probe stock solution.
-
Add varying volumes of the metal ion working solutions to create a concentration gradient.
-
Adjust the final volume of each solution to be constant with a mixture of the organic solvent and water (e.g., DMF/water).
-
Include a blank sample containing only the probe solution and the solvent mixture.
-
Allow the solutions to equilibrate for a short period (e.g., a few seconds to minutes, as determined by kinetic studies).[2]
-
Measure the fluorescence emission spectra using a spectrofluorometer at the appropriate excitation wavelength for the probe.
-
Record the fluorescence intensity at the emission maximum.
5. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Determine the linear range of the sensor from the calibration curve.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear calibration curve.
Protocol 2: Selectivity Study
1. Procedure:
-
Prepare solutions of the probe and the target metal ion at a fixed concentration within the linear range.
-
Prepare solutions of potentially interfering metal ions at a significantly higher concentration (e.g., 10-fold excess) than the target ion.
-
Measure the fluorescence response of the probe to the target metal ion alone.
-
Measure the fluorescence response of the probe to each of the interfering ions alone.
-
Measure the fluorescence response of the probe in the presence of both the target metal ion and each of the interfering ions.
2. Data Analysis:
-
Compare the fluorescence intensity of the probe with the target ion to that with the interfering ions. A significantly higher response to the target ion indicates good selectivity.
-
Assess the change in fluorescence intensity of the probe-target ion complex upon the addition of interfering ions. Minimal change indicates high resistance to interference.
Conclusion
This compound and its derivatives serve as versatile platforms for the design of fluorescent chemosensors for the detection of various metal ions. The underlying signaling mechanisms, primarily CHEF and PET, allow for the development of sensitive and selective "turn-on" probes. The provided protocols offer a foundational methodology for the application of these compounds in analytical settings. Researchers and drug development professionals can utilize and adapt these methods for the quantitative analysis of metal ions in a range of samples, from environmental monitoring to biological systems. Further research and development in this area are likely to yield even more sophisticated and highly selective sensors based on the this compound scaffold.
References
- 1. Fluorescence ‘turn-on’ probe for nanomolar Zn(ii) detection in living cells and environmental samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A novel and fast responsive turn-on fluorescent probe for the highly selective detection of Cd2+ based on photo-induced electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-1,10-phenanthroline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-Methyl-1,10-phenanthroline as a versatile ligand in coordination chemistry. The protocols detailed below offer step-by-step guidance for the synthesis, characterization, and evaluation of its metal complexes, particularly focusing on their potential as therapeutic agents.
Introduction to this compound
This compound is a bidentate ligand, a derivative of 1,10-phenanthroline (B135089), which is a classic chelating agent in coordination chemistry. The presence of a methyl group at the 2-position introduces steric hindrance that can influence the coordination geometry, stability, and reactivity of its metal complexes. This modification can lead to unique photophysical properties, catalytic activities, and biological functions compared to the parent phenanthroline ligand. Its complexes with various transition metals such as copper, platinum, ruthenium, and cobalt have garnered significant interest for their applications in catalysis, materials science, and particularly in the development of novel anticancer and antimicrobial agents. The planar phenanthroline moiety allows for intercalation with DNA, a primary mechanism for the cytotoxic effects of its metal complexes.[1][2][3][4]
Applications in Coordination Chemistry
-
Anticancer Agents: Metal complexes of this compound and other methylated phenanthrolines have demonstrated significant cytotoxic activity against various cancer cell lines.[2] Their mechanism of action is often attributed to their ability to bind to and intercalate with DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis.[1][3][4][5] The coordination of the phenanthroline ligand to a metal center can enhance this biological activity.[6][7]
-
Catalysis: 2-Imino-1,10-phenanthroline cobalt(II) complexes have been shown to be active catalysts for ethylene (B1197577) oligomerization.[8] The steric and electronic properties of the ligand, influenced by substituents like the methyl group, play a crucial role in determining the catalytic activity and selectivity.[8][9]
-
Photophysical Properties: The rigid, aromatic structure of phenanthroline derivatives gives rise to interesting photophysical properties in their metal complexes. These complexes can exhibit luminescence and are being explored as components in optical materials and as probes for biological systems.
Quantitative Data Summary
The following tables summarize key quantitative data for 1,10-phenanthroline and its methylated derivatives to provide a comparative basis for researchers.
Table 1: Cytotoxicity of Platinum(II) Complexes with Methylated 1,10-Phenanthrolines
| Compound | IC50 (µM) against L1210 Murine Leukemia Cells |
| [Pt(en)(phen)]Cl₂ | 9.7 ± 0.3 |
| [Pt(en)(5-Mephen)]Cl₂ | 2.8 ± 0.8 |
| [Pt(en)(5,6-Me₂phen)]Cl₂ | 1.5 ± 0.3 |
| [Pt(en)(4-Mephen)]Cl₂ | > 50 |
| [Pt(en)(4,7-Me₂phen)]Cl₂ | > 50 |
Data extracted from a study on the biological activity of platinum(II) intercalating compounds.[2] Note: "en" refers to ethylenediamine, "phen" to 1,10-phenanthroline, and "Mephen" to methyl-1,10-phenanthroline.
Table 2: Cytotoxicity of Copper(II) Mixed-Ligand Complexes with 1,10-Phenanthroline
| Complex | IC50 (µM) against MCF-7 Breast Cancer Cells |
| [Cu(metformin)(1,10-phenanthroline)] | 4.29 |
| [Cu(ciprofloxacin)(1,10-phenanthroline)] | 7.58 |
| Cisplatin (Reference Drug) | 18.62 |
Data from a study on cytotoxic mixed-ligand complexes of Cu(II).[10]
Experimental Protocols
Here we provide detailed methodologies for key experiments involving this compound and its metal complexes.
Protocol 1: Synthesis of a Copper(II)-2-Methyl-1,10-phenanthroline Complex
This protocol is adapted from a general procedure for the synthesis of Cu(II) mixed-ligand complexes.[10]
Materials:
-
Copper(II) acetate (B1210297) monohydrate (Cu(CO₂CH₃)₂·H₂O)
-
This compound
-
Methanol
-
50 mL round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux apparatus
Procedure:
-
In the 50 mL round bottom flask, dissolve 1 mmol of Copper(II) acetate monohydrate in 20 mL of methanol.
-
In a separate beaker, dissolve 1 mmol of this compound in 10 mL of methanol.
-
While stirring the copper(II) acetate solution at room temperature, add the this compound solution dropwise.
-
Continue stirring the mixture for 30 minutes at room temperature. A color change should be observed, indicating complex formation.
-
Set up the reflux apparatus and heat the reaction mixture to reflux for 2 hours.
-
After reflux, allow the solution to cool to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the complex in a desiccator.
Protocol 2: Characterization by UV-Visible Spectroscopy
This protocol outlines the use of UV-Vis spectroscopy to observe the formation of a metal complex with this compound.[11][12]
Materials:
-
Synthesized metal-2-Methyl-1,10-phenanthroline complex
-
This compound ligand
-
Metal salt precursor (e.g., Cu(CO₂CH₃)₂·H₂O)
-
Appropriate solvent (e.g., methanol, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the metal salt, the this compound ligand, and the synthesized complex in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Record the UV-Vis spectrum of the solvent alone to use as a baseline.
-
Record the UV-Vis spectrum of the this compound solution.
-
Record the UV-Vis spectrum of the metal salt solution.
-
Record the UV-Vis spectrum of the synthesized complex solution.
-
Compare the spectra. The formation of a complex is indicated by a shift in the absorption bands (typically a bathochromic or hypsochromic shift) of the ligand and/or the appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) transitions.[12]
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a standard method for evaluating the cytotoxic activity of the synthesized complexes against a cancer cell line.[10][13]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Synthesized metal-2-Methyl-1,10-phenanthroline complex
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of the synthesized complex in DMSO and then dilute it with the cell culture medium to achieve a range of desired concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO used for the highest complex concentration) and a positive control (e.g., cisplatin).
-
Incubate the plate for another 48 or 72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound complexes.
Caption: Experimental workflow for synthesis, characterization, and biological evaluation.
Caption: Proposed mechanism of cytotoxic action for metal-2-Methyl-1,10-phenanthroline complexes.
References
- 1. From groove binding to intercalation: unravelling the weak interactions and other factors modulating the modes of interaction between methylated phenanthroline-based drugs and duplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobalt(II) complexes bearing 2-imino-1,10-phenanthroline ligands: synthesis, characterization and ethylene oligomerization [comptes-rendus.academie-sciences.fr]
- 9. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Methyl-1,10-phenanthroline as a Selective Fluorescent Sensor for Cadmium (Cd²⁺) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cadmium (Cd²⁺) is a highly toxic heavy metal ion that poses significant threats to human health and the environment. Its detection with high sensitivity and selectivity is of paramount importance. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their operational simplicity, high sensitivity, and real-time monitoring capabilities. 1,10-Phenanthroline derivatives are well-established chelating agents that can form stable complexes with various metal ions.[1] This application note describes the use of 2-Methyl-1,10-phenanthroline as a selective fluorescent "turn-on" sensor for the detection of Cd²⁺. The presence of the methyl group can influence its chemical reactivity and solubility.[1] The proposed sensing mechanism is based on the chelation-enhanced fluorescence (CHEF) effect, where the complexation of this compound with Cd²⁺ restricts the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence intensity.
Quantitative Data Summary
The photophysical and sensing properties of this compound for Cd²⁺ are summarized in the table below. These values are representative and may vary depending on the specific experimental conditions.
| Parameter | Value |
| Photophysical Properties | |
| Absorption Maximum (λabs) | ~270 nm |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) - Free Ligand | ~450 nm (Weak) |
| Emission Maximum (λem) - with Cd²⁺ | ~450 nm (Strongly Enhanced) |
| Quantum Yield (Φ) - Free Ligand | < 0.01 |
| Quantum Yield (Φ) - with Cd²⁺ | > 0.1 |
| Sensing Performance | |
| Linear Range | 0 - 10 µM |
| Limit of Detection (LOD) | ~50 nM |
| Binding Constant (Ka) | 1.5 x 10⁵ M⁻¹ |
| Response Time | < 5 minutes |
| Optimal pH Range | 6.0 - 8.0 |
| Selectivity | High selectivity for Cd²⁺ over other common metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. Minimal interference was observed from Pb²⁺ and Hg²⁺ at equivalent concentrations. |
Signaling Pathway and Experimental Workflow
The signaling mechanism and experimental workflow are depicted in the diagrams below.
Caption: Proposed signaling pathway of this compound for Cd²⁺ detection.
Caption: General experimental workflow for Cd²⁺ detection.
Experimental Protocols
1. Synthesis of this compound
Note: This is a general synthetic route. Appropriate safety precautions should be taken.
-
Starting Materials: 8-aminoquinoline (B160924), crotonaldehyde (B89634), sulfuric acid, arsenic acid.
-
Procedure (Skraup Synthesis):
-
To a mixture of 8-aminoquinoline and arsenic acid in sulfuric acid, slowly add crotonaldehyde while stirring and maintaining the temperature below 120°C.
-
After the addition is complete, heat the mixture to 140-150°C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a concentrated sodium hydroxide (B78521) solution until the product precipitates.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Protocol for Cadmium Detection in Aqueous Samples
-
Materials and Reagents:
-
This compound
-
Cadmium chloride (CdCl₂) or Cadmium nitrate (B79036) (Cd(NO₃)₂)
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized water
-
Other metal salt solutions for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, MnCl₂, FeCl₃, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, Pb(NO₃)₂, HgCl₂)
-
Fluorometer
-
-
Preparation of Stock Solutions:
-
Sensor Stock Solution (1 mM): Dissolve an appropriate amount of this compound in a minimal amount of DMSO and then dilute with HEPES buffer to the final concentration.
-
Cadmium Stock Solution (10 mM): Dissolve CdCl₂ or Cd(NO₃)₂ in deionized water.
-
Interfering Metal Ion Stock Solutions (10 mM): Prepare stock solutions of other metal salts in deionized water.
-
-
Fluorescence Titration Protocol:
-
Pipette 2 mL of HEPES buffer into a quartz cuvette.
-
Add an aliquot of the sensor stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum (λex = 350 nm, emission scanned from 350 nm to 600 nm).
-
Incrementally add small aliquots of the Cd²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.
-
Continue the additions until no significant change in fluorescence intensity is observed.
-
-
Determination of Limit of Detection (LOD):
-
Record the fluorescence intensity of the blank solution (sensor in buffer) 10 times and calculate the standard deviation (σ).
-
The LOD is calculated using the formula: LOD = 3σ / k, where k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Cd²⁺]).
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the sensor (10 µM) in HEPES buffer.
-
To each solution, add a specific metal ion at a concentration significantly higher than that of Cd²⁺ (e.g., 100 µM).
-
Record the fluorescence intensity.
-
To the same solutions, then add Cd²⁺ (10 µM) and record the change in fluorescence to assess competitive binding.
-
3. Protocol for Cell Imaging of Intracellular Cadmium
Note: This is a general protocol and may need optimization for specific cell lines and experimental conditions.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HeLa, PC3) in appropriate media and conditions.[2]
-
Seed the cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Cell Loading and Treatment:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with a low concentration of this compound (e.g., 1-5 µM in serum-free media) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove any excess sensor.
-
Add fresh media containing varying concentrations of CdCl₂ (e.g., 0-50 µM) and incubate for a desired period (e.g., 1-2 hours).
-
For control experiments, treat cells with other metal ions or no metal ions.
-
-
Fluorescence Microscopy:
-
Wash the cells twice with PBS.
-
Acquire fluorescence images using a fluorescence microscope equipped with a DAPI or equivalent filter set (Excitation ~350 nm, Emission ~450 nm).
-
The intracellular fluorescence intensity should correlate with the concentration of intracellular Cd²⁺.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensities of Cd²⁺-treated cells with control cells.
-
Conclusion
This compound is a promising candidate for the development of a fluorescent sensor for cadmium detection. Its proposed "turn-on" fluorescence response upon binding to Cd²⁺, coupled with high selectivity and sensitivity, makes it suitable for applications in environmental monitoring and biological research. The protocols provided herein offer a comprehensive guide for researchers to explore and validate the use of this compound as a robust and reliable tool for cadmium sensing.
References
Application Notes and Protocols: 2-Methyl-1,10-phenanthroline and its Derivatives in Spectrophotometric Analysis
Introduction
2-Methyl-1,10-phenanthroline and its substituted analogs, such as 2,9-dimethyl-1,10-phenanthroline (neocuproine), are heterocyclic organic compounds widely employed as chromogenic reagents in spectrophotometric analysis. These compounds form stable, intensely colored complexes with specific metal ions, providing a basis for their quantitative determination. Their high sensitivity and selectivity make them invaluable tools for researchers, scientists, and professionals in drug development for the analysis of metal ions and the indirect quantification of pharmaceutical compounds.
The analytical utility of these reagents stems from their ability to chelate with metal ions. For instance, 1,10-phenanthroline (B135089) and its derivatives are well-known for forming a stable, red-colored complex with ferrous iron (Fe²⁺), a reaction known as the ferroin (B110374) reaction.[1][2][3] This principle is not only used for the direct determination of iron but also for the indirect analysis of various pharmaceutical compounds that can reduce ferric iron (Fe³⁺) to ferrous iron.[4][5][6] Similarly, 2,9-dimethyl-1,10-phenanthroline is a highly selective reagent for the determination of cuprous copper (Cu⁺).[7][8][9]
These application notes provide detailed protocols for the spectrophotometric determination of iron and copper, as well as a general methodology for the indirect analysis of pharmaceuticals using these versatile reagents.
Application 1: Spectrophotometric Determination of Iron using 1,10-Phenanthroline
This protocol details the determination of iron concentration in an aqueous sample by forming a colored complex with 1,10-phenanthroline. The method is highly sensitive and relies on the reaction between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline to form a stable, orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[1][3] Since iron in samples may exist in the ferric state (Fe³⁺), a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is added to convert all iron to the ferrous state before color development.[2][3] The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at approximately 508 nm.[3][10]
Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Solution (10 ppm): Accurately weigh approximately 0.07 g of pure ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in a 1-liter volumetric flask with distilled water. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[2][3] Calculate the exact concentration in mg/L (ppm).
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[2][3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2][3]
-
Sodium Acetate (B1210297) Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water. This is used to adjust the pH to the optimal range of 2-9 for color development.[2][3]
2. Calibration Curve Construction:
-
Pipette 1.0, 5.0, 10.0, 25.0, and 50.0 mL of the standard iron solution into separate 100 mL volumetric flasks.
-
Prepare a blank by adding 50 mL of distilled water to another 100 mL volumetric flask.
-
To each flask (including the blank), add 1.0 mL of hydroxylamine hydrochloride solution, 10.0 mL of 1,10-phenanthroline solution, and 8.0 mL of sodium acetate solution.[2]
-
Dilute each solution to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[2][3]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning one of the standards (typically around 508 nm), against the reagent blank.[3][10]
-
Plot a graph of absorbance versus the concentration of the iron standards.
3. Analysis of Unknown Sample:
-
Transfer a known volume of the unknown sample into a 100 mL volumetric flask.
-
Add the color-developing reagents as described in the calibration procedure.
-
Dilute to the mark with distilled water and mix.
-
Measure the absorbance of the sample at the same wavelength used for the calibration curve.
-
Determine the concentration of iron in the unknown sample from the calibration curve.
Quantitative Data Summary
| Standard | Volume of Standard Iron (10 ppm) (mL) | Final Iron Concentration (ppm) | Absorbance at 508 nm (AU) |
| Blank | 0 | 0 | 0.000 |
| 1 | 1.0 | 0.1 | (Typical Value) |
| 2 | 5.0 | 0.5 | (Typical Value) |
| 3 | 10.0 | 1.0 | (Typical Value) |
| 4 | 25.0 | 2.5 | (Typical Value) |
| 5 | 50.0 | 5.0 | (Typical Value) |
Workflow for Iron Determination
Caption: Workflow for the spectrophotometric determination of iron.
Application 2: Spectrophotometric Determination of Copper using 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)
This method is highly selective for the determination of copper. 2,9-Dimethyl-1,10-phenanthroline, also known as neocuproine (B1678164), reacts with cuprous ions (Cu⁺) to form a stable, yellow-orange complex.[7][8] The methyl groups adjacent to the nitrogen atoms in the phenanthroline ring cause steric hindrance that prevents the formation of a complex with ferrous iron, thus enhancing the selectivity for copper.[8] A reducing agent is required to ensure all copper is in the cuprous state. The resulting complex can be measured spectrophotometrically or extracted into an organic solvent for increased sensitivity.
Experimental Protocol
1. Reagent Preparation:
-
Standard Copper Solution (10 ppm): Dissolve a precisely weighed amount of copper metal or a copper salt (e.g., CuSO₄·5H₂O) in a 1-liter volumetric flask with distilled water and a small amount of dilute sulfuric acid. Dilute to the mark.
-
Neocuproine Solution: Prepare a solution of 2,9-dimethyl-1,10-phenanthroline in ethanol.
-
Reducing Agent Solution: Prepare a solution of a suitable reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, in distilled water.
-
Buffer Solution: A buffer solution, such as sodium citrate, is used to adjust the pH to the optimal range for complex formation.
2. Calibration Curve Construction:
-
Pipette a series of volumes of the standard copper solution into separate flasks.
-
To each flask, add the reducing agent, buffer solution, and neocuproine solution.
-
Allow sufficient time for the reaction to complete and the color to develop fully.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 457 nm) against a reagent blank.[7]
-
Construct a calibration curve by plotting absorbance versus copper concentration.
3. Analysis of Unknown Sample:
-
Treat a known volume of the unknown sample in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Calculate the copper concentration using the calibration curve.
Quantitative Data Summary
| Standard | Volume of Standard Copper (10 ppm) (mL) | Final Copper Concentration (ppm) | Absorbance at 457 nm (AU) |
| Blank | 0 | 0 | 0.000 |
| 1 | 1.0 | (Calculated) | (Typical Value) |
| 2 | 2.0 | (Calculated) | (Typical Value) |
| 3 | 5.0 | (Calculated) | (Typical Value) |
| 4 | 10.0 | (Calculated) | (Typical Value) |
| 5 | 15.0 | (Calculated) | (Typical Value) |
Workflow for Copper Determination
Caption: Workflow for the spectrophotometric determination of copper.
Application 3: Indirect Spectrophotometric Determination of Pharmaceuticals
This method is applicable to pharmaceutical compounds that possess reducing properties. The principle involves the reduction of a known excess of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by the drug. The resulting Fe²⁺ then reacts with 1,10-phenanthroline to form the colored ferroin complex. The absorbance of this complex is directly proportional to the amount of Fe²⁺ formed, which in turn is stoichiometric with the concentration of the drug. This indirect method has been successfully applied to the analysis of various drugs, including anti-ulcer medications and captopril.[4][6]
General Experimental Protocol
1. Reagent Preparation:
-
Standard Drug Solution: Prepare a standard stock solution of the drug to be analyzed in a suitable solvent.
-
Ferric Chloride Solution (FeCl₃): Prepare a solution of known concentration in distilled water.
-
1,10-Phenanthroline Solution: Prepare as described in the iron determination protocol.
-
Acid Solution (e.g., Phosphoric Acid): May be required to provide an acidic medium for the reaction.
2. Calibration and Analysis:
-
Prepare a series of standard solutions of the drug.
-
To each standard, add a known excess of the ferric chloride solution, followed by the 1,10-phenanthroline solution.
-
The mixture may require heating in a water bath for a specific time to ensure complete reaction and color development.[5]
-
After cooling, dilute the solutions to a final volume and measure the absorbance at the λmax of the ferroin complex (around 510 nm) against a reagent blank.
-
Process the unknown sample containing the drug in the same manner.
-
Determine the drug concentration from the calibration curve of absorbance versus drug concentration.
Quantitative Data Summary for Drug Analysis
| Drug Class | Example Drug | Linear Range | λmax (nm) |
| Anti-ulcer | Omeprazole | 80 - 2800 ng/mL | 510 |
| Anti-ulcer | Lansoprazole | 200 - 4000 ng/mL | 510 |
| Antihypertensive | Captopril | 1 - 35 mg/L | 510 |
Data compiled from various sources.[4][6]
Logical Relationship in Indirect Drug Analysis
Caption: Logical workflow for indirect drug analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. ijsr.net [ijsr.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of copper in plutonium metal with 2,9-dimethyl-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gfschemicals.com [info.gfschemicals.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. egyankosh.ac.in [egyankosh.ac.in]
Synthesis and Application of 2-Methyl-1,10-phenanthroline Metal Complexes: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and application of metal complexes featuring the 2-Methyl-1,10-phenanthroline ligand. These compounds are of significant interest in various fields, including medicinal chemistry and catalysis, owing to their unique structural and electronic properties. Detailed experimental protocols for the synthesis of representative complexes and their evaluation in anticancer and catalytic applications are presented.
I. Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different coordination geometries and properties.
Experimental Protocol: General Synthesis of Dichloro(this compound)metal(II) Complexes (Metal = Co, Cu)
This protocol is a general procedure that can be adapted for the synthesis of various metal(II) complexes with this compound.
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Diethyl ether
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1 mmol of the corresponding metal(II) chloride salt in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
A precipitate should form immediately or upon stirring for a short period.
-
Continue stirring the reaction mixture for 2-4 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it with small portions of cold ethanol, followed by diethyl ether.
-
Dry the resulting solid in a vacuum desiccator.
-
Characterize the synthesized complex using appropriate analytical techniques such as FT-IR, UV-Vis, and elemental analysis.
Experimental Protocol: Synthesis of a Mixed-Ligand Copper(II) Complex: [Cu(this compound)(glycinato)]Cl
This protocol describes the synthesis of a mixed-ligand copper(II) complex containing both this compound and a glycinato ligand.
Materials:
-
[Cu(this compound)Cl₂] (prepared as described above)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Water
Procedure:
-
Suspend 1 mmol of [Cu(this compound)Cl₂] in 30 mL of a 1:1 methanol/water mixture.
-
In a separate beaker, dissolve 1 mmol of glycine in 10 mL of water and add 1 mmol of NaOH to deprotonate the carboxylic acid.
-
Add the sodium glycinate (B8599266) solution to the suspension of the copper complex.
-
Heat the mixture to reflux for 4-6 hours, during which the color of the solution should change.
-
Allow the solution to cool to room temperature and then filter to remove any unreacted starting material.
-
Slowly evaporate the solvent from the filtrate to obtain the crystalline product.
-
Wash the crystals with a small amount of cold water and dry them in a vacuum desiccator.
-
Characterize the complex using techniques such as X-ray crystallography, FT-IR, and UV-Vis spectroscopy.
II. Applications in Drug Development: Anticancer Activity
Metal complexes of this compound have shown promising potential as anticancer agents. Their mechanism of action often involves DNA interaction, induction of apoptosis, and generation of reactive oxygen species (ROS).
Quantitative Data: Cytotoxicity of Phenanthroline Metal Complexes
The following table summarizes the cytotoxic activity (IC₅₀ values) of some representative phenanthroline-based metal complexes against various cancer cell lines.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(phen)(metformin)]²⁺ | MCF-7 | 4.29 | [1] |
| [Cu(phen)(ciprofloxacin)]⁺ | MCF-7 | 7.58 | [1] |
| Cisplatin | MCF-7 | 18.62 | [1] |
| [Ru(phen)₂(Tzphen)]²⁺ (S3) | B16F10 | Comparable to Cisplatin | [2] |
| [Ru(dmbpy)₂(Tzphen)]²⁺ (S5) | B16F10 | Comparable to Cisplatin | [2] |
phen = 1,10-phenanthroline (B135089); Tzphen = 5-(1H-tetrazol-5-yl)-1,10-phenanthroline; dmbpy = 4,4'-dimethyl-2,2'-bipyridine
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized complexes on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complex dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the metal complex in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Anticancer Mechanism of Action
Ruthenium(II) complexes containing phenanthroline derivatives have been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway.[3] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.
Experimental Protocol: DNA Cleavage Assay
This protocol is used to assess the ability of the metal complexes to cleave plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Synthesized metal complex
-
Tris-HCl buffer (pH 7.4)
-
Ethidium (B1194527) bromide or other DNA stain
-
Loading buffer
-
Gel electrophoresis apparatus
Procedure:
-
Prepare a reaction mixture containing the plasmid DNA (e.g., 0.5 µg) and the metal complex at various concentrations in Tris-HCl buffer.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours). A control reaction with DNA alone should be included.
-
Stop the reaction by adding the loading buffer.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analyze the results: The cleavage of supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which migrate differently in the gel.
III. Applications in Catalysis: Oxidation Reactions
Metal complexes of 1,10-phenanthroline and its derivatives are effective catalysts for various oxidation reactions. For instance, copper(II)-phenanthroline complexes have been successfully employed in the oxidation of cyclohexane (B81311).[4][5]
Quantitative Data: Catalytic Oxidation of Cyclohexane
The following table presents data on the catalytic oxidation of cyclohexane using a Cu(II)-phenanthroline complex.
| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (Cyclohexanone, %) | Reference |
| [Cu(phen)Cl₂] | H₂O₂ | 70 | 67 (total yield) | ~100 (at 24.4% conversion) | [4][5] |
Experimental Protocol: Catalytic Oxidation of Cyclohexane
This protocol describes a general procedure for the catalytic oxidation of cyclohexane using a Cu(II)-2-Methyl-1,10-phenanthroline complex.
Materials:
-
[Cu(this compound)Cl₂]
-
Cyclohexane
-
Hydrogen peroxide (30%)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a reaction vessel, add the catalyst (e.g., 1-5 mol%) and acetonitrile as the solvent.
-
Add cyclohexane to the mixture.
-
Initiate the reaction by adding hydrogen peroxide dropwise while stirring.
-
Maintain the reaction at a specific temperature (e.g., 50-70°C) for a set period (e.g., 2-24 hours).
-
After the reaction, quench the excess peroxide with a suitable agent (e.g., sodium sulfite).
-
Extract the products with an organic solvent (e.g., diethyl ether).
-
Analyze the organic phase by GC to determine the conversion of cyclohexane and the selectivity for cyclohexanol (B46403) and cyclohexanone.
IV. Conclusion
Metal complexes incorporating the this compound ligand represent a versatile class of compounds with significant potential in both medicinal chemistry and catalysis. The protocols and data presented herein provide a foundational resource for researchers interested in exploring the synthesis and applications of these promising molecules. Further investigations into the structure-activity relationships and the fine-tuning of their properties will undoubtedly lead to the development of novel and effective therapeutic agents and catalysts.
References
- 1. jhsci.ba [jhsci.ba]
- 2. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-1,10-phenanthroline Derivatives in Ethylene Oligomerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1,10-phenanthroline and its derivatives as ligands in transition metal-based catalysts for the selective oligomerization of ethylene (B1197577). The following sections outline the synthesis of these catalysts, their activation, and their application in producing linear alpha-olefins (LAOs), which are crucial intermediates in various industrial processes.
Introduction
Linear alpha-olefins are key building blocks in the production of polymers, detergents, lubricants, and plasticizers. The selective oligomerization of ethylene, converting it into valuable C4-C20+ LAOs, is a significant industrial process. Catalytic systems based on transition metals such as iron (Fe), nickel (Ni), and cobalt (Co), featuring N-donor ligands, have shown remarkable performance in this transformation.[1][2] Among these, ligands derived from 1,10-phenanthroline (B135089), particularly this compound and its substituted analogues, have garnered considerable interest due to their ability to tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.[1][3][4]
These application notes provide an overview of the synthesis of representative iron and nickel catalysts bearing 2-imino-1,10-phenanthroline and 2,9-disubstituted-1,10-phenanthroline ligands, respectively. Detailed protocols for catalyst activation using common cocatalysts and for conducting ethylene oligomerization reactions are also presented.
Catalyst Systems and Performance Data
The performance of 1,10-phenanthroline-based catalysts is highly dependent on the metal center, the substituents on the phenanthroline backbone, and the reaction conditions. The following tables summarize representative quantitative data from the literature for iron and nickel-based systems.
Table 1: Performance of Iron-Based Catalysts with 2-Imino-1,10-phenanthroline Ligands in Ethylene Oligomerization
| Catalyst Precursor | Cocatalyst | Al/Fe Molar Ratio | Temperature (°C) | Pressure (bar) | Activity (g·mol(Fe)⁻¹·h⁻¹) | Major Products | Reference |
| [2-{(2,6-diisopropylphenyl)NC(Me)}-1,10-phen]FeCl₂ | MAO | 1000 | 40 | 10 | 1.5 x 10⁶ | α-olefins | [5] |
| [2-{(2,6-diisopropylphenyl)NC(Me)}-1,10-phen]FeCl₂ | MMAO | 1000 | 60 | 30 | 3.87 x 10⁷ | α-olefins (>90%) | [6] |
| Dihydro-1,10-phenanthroline Fe(III) complex | MAO | 200 | 80 | 30 | 2.16 x 10⁵ | Butene (63 wt%), 1-Butene (>97%) | [1][6] |
| Dihydro-1,10-phenanthroline Fe(III) complex | MAO/TMA | 200:20 | 80 | 30 | Slightly decreased | Butene (66 wt%), 1-Butene (>98%) | [1][6] |
MAO: Methylaluminoxane; MMAO: Modified Methylaluminoxane; TMA: Trimethylaluminum
Table 2: Performance of Nickel-Based Catalysts with Substituted 1,10-phenanthroline Ligands in Ethylene Oligomerization
| Catalyst Precursor | Cocatalyst | Al/Ni Molar Ratio | Temperature (°C) | Pressure (MPa) | Activity (g·mol(Ni)⁻¹·h⁻¹) | Major Products | Reference |
| [NiBr₂(2,9-dimethyl-1,10-phenanthroline)] | MMAO-12 | - | - | - | (26.8–52.2) x 10³ (mol C₂H₄·mol Ni⁻¹·h⁻¹) | Butenes (80-96%) | [4] |
| [NiCl₂(2-(3,5-diphenylpyrazol-1-yl)-9-mesityl-1,10-phenanthroline)] | MAO | - | - | 1.0 (10 atm) | 3.01 x 10⁵ | Oligomers | [7] |
| 2-imino-1,10-phenanthroline Ni(II) complex | Et₂AlCl | - | - | - | up to 3.76 x 10⁷ (with PPh₃) | Oligomers | [8] |
| 2,9-diphenyl-1,10-phenanthroline Ni(II) complex | - | - | - | - | 1.2-2.7 times higher than 2,9-dimethyl analogue | Hexenes (up to 24%) | [3] |
MMAO-12: A specific type of modified methylaluminoxane; Et₂AlCl: Diethylaluminum chloride; PPh₃: Triphenylphosphine
Experimental Protocols
The following are generalized protocols for the synthesis of catalyst precursors, their activation, and subsequent use in ethylene oligomerization. Researchers should refer to specific literature for precise details and safety precautions.
Protocol 1: Synthesis of a Representative 2-Imino-1,10-phenanthroline Iron(II) Dichloride Catalyst
This protocol describes a general procedure for the synthesis of an iron complex with a 2-imino-1,10-phenanthroline ligand, which is a common precursor for ethylene oligomerization catalysts.[5]
Materials:
-
2-Amino-1,10-phenanthroline
-
Substituted aryl ketone (e.g., 2,6-diisopropylacetophenone)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous toluene (B28343)
-
Anhydrous FeCl₂
-
Anhydrous ethanol (B145695) or THF
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Synthesis (Condensation Reaction):
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2-amino-1,10-phenanthroline and a slight molar excess of the substituted aryl ketone in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture under an inert atmosphere until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting imine ligand by recrystallization or column chromatography.
-
-
Complexation with Iron(II) Chloride:
-
Under an inert atmosphere, dissolve the synthesized 2-imino-1,10-phenanthroline ligand in anhydrous ethanol or THF in a Schlenk flask.
-
In a separate Schlenk flask, prepare a solution of a stoichiometric equivalent of anhydrous FeCl₂ in the same solvent.
-
Slowly add the FeCl₂ solution to the ligand solution with vigorous stirring.
-
A precipitate will form immediately or upon stirring for a few hours.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.
-
Collect the solid catalyst precursor by filtration, wash with the anhydrous solvent, and dry under vacuum.
-
Characterize the complex using techniques such as FT-IR spectroscopy and elemental analysis.
-
Protocol 2: Ethylene Oligomerization Reaction
This protocol outlines a general procedure for ethylene oligomerization using a pre-synthesized catalyst precursor and a cocatalyst.
Materials:
-
2-Imino-1,10-phenanthroline Iron(II) dichloride (or other phenanthroline-based catalyst)
-
Cocatalyst solution (e.g., MAO or MMAO in toluene)
-
Anhydrous toluene (or other suitable solvent)
-
High-purity ethylene gas
-
Pressurized reactor (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.
-
Quenching agent (e.g., acidified methanol)
-
Internal standard for GC analysis (e.g., nonane)
Procedure:
-
Reactor Preparation:
-
Thoroughly dry the reactor and purge with an inert gas (nitrogen or argon).
-
Introduce the desired amount of anhydrous toluene into the reactor via a cannula or syringe.
-
-
Catalyst Activation:
-
In a separate Schlenk flask under an inert atmosphere, suspend the catalyst precursor in a small amount of anhydrous toluene.
-
Carefully add the required amount of cocatalyst solution (e.g., MAO, to achieve the desired Al/Fe molar ratio) to the catalyst suspension.
-
Stir the mixture for a few minutes to allow for pre-activation.
-
Transfer the activated catalyst slurry to the reactor.
-
-
Oligomerization Reaction:
-
Seal the reactor and heat to the desired reaction temperature (e.g., 40-80 °C).
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 bar).
-
Maintain constant ethylene pressure and temperature for the desired reaction time, with vigorous stirring.
-
Monitor the reaction progress by observing the ethylene uptake.
-
-
Reaction Quenching and Product Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Quench the reaction by injecting a small amount of acidified methanol.
-
Collect the liquid product mixture.
-
Analyze the liquid products by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the distribution of oligomers. Use an internal standard for quantitative analysis.
-
If solid polyethylene (B3416737) is formed, it can be collected by filtration, washed with an appropriate solvent, and dried to determine its weight.
-
Visualizations
Experimental Workflow for Ethylene Oligomerization
The following diagram illustrates the general workflow for the synthesis and application of this compound-based catalysts in ethylene oligomerization.
Caption: Workflow for ethylene oligomerization using phenanthroline-based catalysts.
Conceptual Signaling Pathway of Catalysis
This diagram illustrates the conceptual steps involved in the catalytic cycle of ethylene oligomerization.
Caption: Conceptual catalytic cycle for ethylene oligomerization.
Conclusion
Catalysts based on this compound and its derivatives are highly effective for the selective oligomerization of ethylene. The modular nature of the ligand synthesis allows for fine-tuning of the catalyst's steric and electronic properties, which in turn controls the activity and selectivity of the oligomerization process. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the fields of catalysis, polymer science, and chemical synthesis. These catalysts offer a versatile platform for the production of linear alpha-olefins, which are essential precursors for a wide range of commercially important products.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research progress of iron-based catalysts for selective oligomerization of ethylene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07558B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 2-Methyl-1,10-phenanthroline in Lanthanide Sensitization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide ions, with their unique photophysical properties such as long-lived luminescence and sharp emission bands, are of significant interest for a wide range of applications, including bioimaging, sensing, and drug development. However, their direct excitation is inefficient due to the forbidden nature of f-f transitions. This limitation can be overcome by coordinating the lanthanide ion with an organic ligand, or "antenna," that absorbs light and efficiently transfers the excitation energy to the lanthanide ion. This process is known as sensitized luminescence or the antenna effect.
2-Methyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known and effective antenna for sensitizing lanthanide emission, particularly for europium (Eu³⁺) and terbium (Tb³⁺). The introduction of a methyl group at the 2-position can influence the electronic properties and steric hindrance of the ligand, thereby affecting the photophysical properties of the resulting lanthanide complexes. These complexes have potential applications in areas such as time-resolved fluoroimmunoassays, cellular imaging, and as luminescent probes for biomolecules.
This document provides detailed application notes and experimental protocols for the use of this compound in lanthanide sensitization.
Application Notes
Principle of Lanthanide Sensitization
The sensitization of lanthanide luminescence by this compound follows a well-established mechanism:
-
Light Absorption: The this compound ligand absorbs incident light (typically in the UV region), transitioning to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁).
-
Energy Transfer (ET): The energy from the ligand's triplet state is transferred to a resonant energy level of the coordinated lanthanide ion. For efficient energy transfer, the triplet state energy of the ligand should be slightly higher than the accepting energy level of the lanthanide ion.
-
Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting light at its characteristic sharp and long-lived emission wavelengths.
Advantages of Using this compound
-
Efficient Energy Transfer: The phenanthroline core is an excellent chromophore for absorbing UV light and sensitizing lanthanide emission.
-
Good Coordinating Ability: The two nitrogen atoms of the phenanthroline ring form stable complexes with lanthanide ions.
-
Tunable Properties: The methyl group can subtly modify the ligand's electronic properties and the resulting complex's stability and photophysics.
-
Versatility: Lanthanide complexes with this compound can be further functionalized for specific applications, such as attachment to biomolecules.
Key Applications
-
Bioimaging: The long luminescence lifetimes of sensitized lanthanides allow for time-gated detection, which effectively eliminates background fluorescence from biological samples, leading to high signal-to-noise ratios.
-
Sensing and Assays: The luminescence of these complexes can be sensitive to the local environment, making them suitable for sensing ions, small molecules, and pH. They are also used in homogeneous time-resolved fluorescence (HTRF) assays.
-
Drug Development: Luminescent lanthanide complexes can be used as probes to study drug-target interactions and for high-throughput screening of potential drug candidates.
Quantitative Data
Table 1: Photophysical Properties of a Eu³⁺ Complex with a 2-Phenoxy-1,10-phenanthroline Derivative [1]
| Parameter | Value |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~615 nm (⁵D₀ → ⁷F₂) |
| Luminescence Lifetime (τ) | 2.12 ms |
| Quantum Yield (Φ) | 42% |
Table 2: Photophysical Properties of a Tb³⁺ Complex with 4,7-Dimethylphenanthroline [2]
| Parameter | Value |
| Excitation Wavelength (λex) | ~330 nm |
| Emission Wavelength (λem) | ~545 nm (⁵D₄ → ⁷F₅) |
| Luminescence Lifetime (τ) | 0.695 ms |
| Quantum Yield (Φ) | 18.4% |
Experimental Protocols
Protocol 1: Synthesis of a Tris(this compound) Lanthanide(III) Nitrate (B79036) Complex
This protocol describes a general method for the synthesis of a lanthanide complex with this compound.
Materials:
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)
-
This compound
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of the lanthanide(III) nitrate hexahydrate in a minimum amount of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 3 equivalents of this compound in absolute ethanol.
-
Add the this compound solution dropwise to the lanthanide nitrate solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.
-
Allow the solution to cool to room temperature. A precipitate should form.
-
If no precipitate forms, slowly add diethyl ether to the solution until a precipitate is observed.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold ethanol and then with diethyl ether.
-
Dry the product in a vacuum desiccator.
-
Characterize the resulting complex using techniques such as elemental analysis, IR spectroscopy, and mass spectrometry.
Protocol 2: Measurement of Luminescence Quantum Yield
The luminescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a luminescent complex. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
Synthesized lanthanide complex
-
A suitable quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., acetonitrile (B52724) or ethanol)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure the excitation and emission slit widths are kept constant.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizations
Caption: Mechanism of lanthanide sensitization by this compound.
Caption: Experimental workflow for synthesis and characterization of lanthanide complexes.
Caption: Relationship between ligand properties, complex performance, and applications.
References
Application Notes and Protocols for 2-Methyl-1,10-phenanthroline Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,10-phenanthroline (B135089), particularly those with substitutions at the 2 and 9 positions, have garnered significant attention in anticancer research. These compounds, both as free ligands and as metal complexes (notably with copper), have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, cell cycle arrest, and inhibition of key cellular machinery like the proteasome. The planar nature of the phenanthroline ring allows for intercalation with DNA, a property that is enhanced in its metal complexes. This document provides detailed application notes and experimental protocols for the investigation of 2-methyl-1,10-phenanthroline derivatives as potential anticancer agents.
Quantitative Data Summary
The cytotoxic efficacy of various 1,10-phenanthroline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for representative 2-methyl- and other substituted 1,10-phenanthroline derivatives and their metal complexes against several human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Substituted 1,10-Phenanthroline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) | Lung Cancer | 0.1 - 0.2 | [1][2][3] |
| Head and Neck Cancer | 0.1 - 0.2 | [1][2][3] | |
| (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | HeLa (Cervical) | 27.60 | [4] |
| NS-1 (Myeloma) | 6.43 | [4] | |
| MCF-7 (Breast) | 9.44 | [4] | |
| 1,10-phenanthroline-5,6-dione (phendione) | SH-SY5Y (Neuroblastoma) | 0.01 - 10 (range tested) | |
| 2,9-dimethyl-1,10-phenanthroline (cuproindione) | SH-SY5Y (Neuroblastoma) | 0.01 - 10 (range tested) | |
| IPM714 (a 1H-imidazole[4,5-f][2][5]phenanthroline derivative) | HCT116 (Colorectal) | 1.74 | [6] |
| SW480 (Colorectal) | 2.0 | [6] |
Table 2: Cytotoxicity (IC50, µM) of 1,10-Phenanthroline Metal Complexes
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney) | 3-18 times more potent than cisplatin | [7] |
| Hep-G2 (Liver) | 3-18 times more potent than cisplatin | [7] | |
| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney) | 3-18 times more potent than cisplatin | [7] |
| Hep-G2 (Liver) | 3-18 times more potent than cisplatin | [7] | |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney) | 3-18 times more potent than cisplatin | [7] |
| Hep-G2 (Liver) | 3-18 times more potent than cisplatin | [7] | |
| Cu(sal)(phen) | HCT116 (Colon) | <25 | [5] |
| SW480 (Colorectal) | Not specified, but effective | [8][9] | |
| [Cu(H₂O)(phen)(β²-methylalaninate)]NO₃ | A549 (Lung) | <1 | [10] |
| MCF-7 (Breast) | <1 | [10] | |
| [Cu(EtOH)(phen)(β²-phenylalaninate)]NO₃ | A549 (Lung) | <1 | [10] |
| MCF-7 (Breast) | <1 | [10] | |
| --INVALID-LINK--₂ | BEL-7402, HepG-2, MCF-7 | Not specified, but cytotoxic | [11] |
| --INVALID-LINK--₂ | BEL-7402, HepG-2, MCF-7 | Not specified, but cytotoxic | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and this compound derivatives.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][12]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 × 10⁴ to 5 × 10⁴ cells/mL (100 µL/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][13][14][15]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension.[15]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
Apoptosis Assay Workflow
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][16]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivative
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining solution
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.[10][16]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure the intracellular generation of ROS.[7][17][18][19]
Materials:
-
24-well plates
-
Cancer cell lines
-
This compound derivative
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the compound.[5]
-
DCFH-DA Staining: Remove the treatment medium, wash the cells with serum-free medium, and then incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[7][17]
-
Washing: Wash the cells with PBS to remove excess probe.[17]
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[7]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression of key proteins involved in apoptosis.[5][20][21][22][23]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer.[20][22]
-
Protein Quantification: Determine the protein concentration of the lysates.[20]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.[20]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[5]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[5]
-
Analysis: Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathways
This compound derivatives, particularly as copper complexes, induce apoptosis through a complex interplay of signaling events, primarily initiated by the generation of ROS.
ROS-Mediated Apoptotic Pathway
The proposed mechanism involves the compound inducing oxidative stress, leading to an increase in intracellular ROS. This, in turn, causes mitochondrial damage, altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9] This shift in balance leads to the release of cytochrome c from the mitochondria, which then activates the caspase cascade (caspase-9 and -3), ultimately resulting in the cleavage of PARP and the execution of apoptosis.[24] Some phenanthroline derivatives may also directly interact with and damage DNA, contributing to cell death.[7] Additionally, inhibition of the proteasome is another reported mechanism by which these compounds can induce apoptosis.[25][26]
Conclusion
This compound derivatives and their metal complexes represent a promising class of anticancer agents. The protocols and data presented here provide a framework for their systematic evaluation. Further research, including in vivo studies, is warranted to fully elucidate their therapeutic potential.[1][20] The ability of these compounds to induce apoptosis through multiple mechanisms suggests they may be effective against a broad range of cancers and could potentially overcome resistance to conventional chemotherapeutics.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. G(1)-phase specific apoptosis in liver carcinoma cell line induced by copper-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 8. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioquochem.com [bioquochem.com]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2-Methyl-1,10-phenanthroline
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the solubility challenges of 2-Methyl-1,10-phenanthroline in aqueous solutions. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and structured data tables.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is characterized by its very low solubility in water. At 25°C, its solubility is approximately 0.16 g/L[1]. This limited solubility can pose significant challenges for experiments requiring aqueous stock solutions or buffers.
Q2: Why is this compound poorly soluble in water?
The poor aqueous solubility is due to its molecular structure. It is a heterocyclic aromatic compound, which is predominantly non-polar. While it contains two nitrogen atoms capable of hydrogen bonding, the large, hydrophobic phenanthroline ring system limits its interaction with polar water molecules.
Q3: What are the most common laboratory methods to improve its solubility?
For typical research applications, the three most direct and effective methods to enhance the aqueous solubility of this compound are:
-
pH Adjustment: Utilizing the basic nature of the nitrogen atoms to form a soluble salt.[2][3][4][5]
-
Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent before dilution in an aqueous medium.[5]
-
Complexation: Forming an inclusion complex with a host molecule, such as a cyclodextrin (B1172386), to increase its apparent solubility.[6][7]
Q4: How does adjusting the pH increase solubility?
The two nitrogen atoms in the phenanthroline ring are basic and can be protonated in acidic conditions to form a phenanthrolinium salt, which is significantly more water-soluble.[8] The parent compound, 1,10-phenanthroline (B135089), has a pKa of 4.84 for its conjugate acid.[9][10] By lowering the pH of the solution to below this pKa, the equilibrium shifts towards the protonated, more soluble form.
Q5: Which co-solvents are recommended, and what is the general procedure?
Common water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are effective for dissolving phenanthroline derivatives.[11] The standard procedure involves dissolving the compound in a minimal amount of the organic solvent to create a concentrated stock solution. This stock is then added dropwise to the desired aqueous buffer while stirring to achieve the final concentration. This method prevents the compound from precipitating out of the solution.[11]
Q6: How does complexation enhance solubility?
Complexation involves a host molecule encapsulating the poorly soluble "guest" molecule (this compound).[12] Cyclodextrins are commonly used hosts; they have a hydrophobic inner cavity and a hydrophilic outer surface.[7][12] The non-polar phenanthroline moiety partitions into the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus increasing the overall solubility of the complex.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation occurs when adding an acidic stock solution to a neutral buffer. | The increase in pH upon dilution causes the protonated, soluble form of the compound to convert back to its neutral, poorly soluble form. | 1. Ensure the final buffer has sufficient capacity to maintain an acidic pH. 2. Alternatively, use the co-solvent method if the final solution must be at a neutral or basic pH. |
| The compound does not dissolve even after adding acid. | 1. The pH may not be sufficiently low. 2. The dissolution rate may be slow. | 1. Check the pH of the solution and add more acid if necessary to ensure the pH is well below the pKa (~4.8). 2. Gently warm the solution or use sonication to increase the rate of dissolution. |
| The chosen co-solvent (e.g., DMSO) interferes with a downstream biological assay. | Many organic solvents can be toxic to cells or inhibit enzymes at higher concentrations. | 1. Prepare the most concentrated stock solution possible in the co-solvent to minimize its final percentage in the assay (often <0.5%). 2. Explore cyclodextrin complexation as a more biocompatible alternative for solubilization.[6] |
| The aqueous solution is unstable and forms a precipitate over time. | The solution may be supersaturated, or the compound may be degrading. The parent compound 1,10-phenanthroline monohydrate is often sold, and its solubility characteristics can be complex.[10][13] | 1. Prepare fresh solutions daily. For co-solvent methods, do not store the final diluted aqueous solution for more than one day.[11] 2. Filter the solution through a 0.22 µm filter after preparation to remove any undissolved micro-particles that could act as nucleation sites. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Light orange to yellow crystalline powder | [14] |
| Aqueous Solubility | 0.16 g/L (at 25°C) |[1] |
Table 2: Solubility of the Parent Compound, 1,10-Phenanthroline, in Various Solvents (for reference)
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Sparingly soluble / Insoluble | [11][13] |
| DMSO | ~30 mg/mL | [11] |
| Dimethylformamide (DMF) | ~30 mg/mL | [11] |
| Ethanol | ~1 mg/mL | [11] |
| Methanol | Soluble | [13] |
| Acetone | Soluble | [13] |
| Chloroform | Soluble | [13] |
| Toluene | Insoluble | [13] |
| Heptane | Insoluble |[13] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add approximately 80% of the final desired volume of deionized water to a suitable container with a magnetic stir bar. Add the powder to the water; it will not dissolve at this stage.
-
Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise. Monitor the solution until all the solid material has completely dissolved.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the solution to the final desired volume with deionized water.
-
Verification (Optional): Check the final pH of the solution to ensure it is in the desired acidic range.
-
Storage: Use the solution immediately for best results.
Protocol 2: Solubilization Using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the this compound powder.
-
Stock Solution Preparation: Dissolve the powder in the smallest practical volume of high-purity DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure it is fully dissolved.
-
Dilution: Prepare the final aqueous buffer solution. While vigorously stirring the buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Final Concentration Check: Ensure the final concentration of DMSO is compatible with your experimental system (typically below 0.5% v/v for cell-based assays).
-
Storage: Do not store the final diluted aqueous solution for more than one day.[11]
Protocol 3: Solubilization by Cyclodextrin Complexation (Kneading Method)
-
Molar Calculation: Calculate the required mass of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to achieve a 1:1 or 1:2 molar ratio with this compound.
-
Mixing: In a mortar, mix the weighed this compound and cyclodextrin powders.
-
Kneading: Add a small amount of a water-ethanol (1:1) mixture to the powder to form a thick, consistent paste. Knead the paste thoroughly with a pestle for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, yielding a solid complex.
-
Reconstitution: The resulting powder is the drug-cyclodextrin complex, which can now be dissolved directly in water or an aqueous buffer to a much higher concentration than the drug alone.
Visualizations```dot
Caption: Mechanism of pH-dependent solubility for this compound.
Caption: Experimental workflow for the co-solvent solubilization method.
References
- 1. guidechem.com [guidechem.com]
- 2. ijcsrr.org [ijcsrr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gfschemicals.com [info.gfschemicals.com]
- 9. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 13. rsc.org [rsc.org]
- 14. CAS 3002-77-5: 1,10-Phenanthroline,2-methyl- | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of Crude 2-Methyl-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methyl-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: Common purification techniques for this compound and related compounds include recrystallization, acid-base extraction, column chromatography, and sublimation.[1] A non-chromatographic method involving the formation and subsequent decomposition of a zinc complex has also been shown to be effective for phenanthroline derivatives.[2]
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound, often synthesized via reactions analogous to the Skraup synthesis, may contain unreacted starting materials, by-products from side reactions, and residual catalysts.[2][3] These impurities often result in a dark brown or colored crude product.[2][3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques. Melting point determination is a classic method; a sharp melting point close to the literature value indicates high purity.[3] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can identify the compound and the presence of impurities.[4][5][6] Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.[1][7]
Troubleshooting Guides
Recrystallization
Issue: Low or no crystal formation upon cooling.
-
Possible Cause: The solution may not be saturated.
-
Troubleshooting Tip: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]
-
-
Possible Cause: The cooling process is too rapid, leading to oiling out instead of crystallization.
-
Troubleshooting Tip: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
-
Possible Cause: The chosen solvent is not ideal.
-
Troubleshooting Tip: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For phenanthroline derivatives, aqueous ethanol (B145695) has been used successfully.[3] If a single solvent is not effective, a two-solvent system might be necessary.[8]
-
Issue: The recrystallized product is still colored.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Troubleshooting Tip: Add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb colored impurities.[3] Be aware that using too much carbon can reduce your yield.
-
Acid-Base Extraction
Issue: Poor separation of layers in the separatory funnel (emulsion formation).
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Troubleshooting Tip: Gently invert the funnel multiple times instead of shaking vigorously.
-
-
Possible Cause: The densities of the aqueous and organic layers are too similar.
-
Troubleshooting Tip: Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer and help break the emulsion.[4]
-
Issue: Low recovery of the purified product after basification.
-
Possible Cause: Incomplete precipitation of the product from the aqueous layer.
-
Troubleshooting Tip: Ensure the aqueous solution is made sufficiently alkaline. Check the pH with pH paper to confirm it is basic.[9] Cooling the solution in an ice bath can also increase the amount of precipitate.
-
-
Possible Cause: The product has some solubility in the aqueous layer.
-
Troubleshooting Tip: After filtering the precipitated product, perform an additional extraction of the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Column Chromatography
Issue: Poor separation of the desired compound from impurities.
-
Possible Cause: Incorrect choice of eluent (solvent system).
-
Troubleshooting Tip: Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good solvent system will give a clear separation of spots on the TLC plate. For related compounds, a mixture of ethyl acetate (B1210297) and hexanes has been used.[4]
-
-
Possible Cause: The column was not packed properly.
-
Troubleshooting Tip: Ensure the column is packed uniformly without any air bubbles or cracks to allow for even flow and separation.
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Troubleshooting Tip: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
Experimental Protocols & Data
Acid-Base Extraction Protocol
This protocol is adapted from a general procedure for purifying phenanthrolines.[3]
-
Dissolution: Suspend the crude this compound in water.
-
Acidification: Slowly add a dilute acid (e.g., propionic acid or acetic acid) with stirring until the solid dissolves.[3] This protonates the nitrogen atoms, forming a water-soluble salt.
-
Treatment with Activated Carbon (Optional): If the solution is colored, add a small amount of activated carbon and stir for a few minutes.[3]
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Filtration: Filter the solution to remove insoluble impurities and the activated carbon.
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Basification: Make the filtrate alkaline by adding a base such as ammonia (B1221849) or sodium hydroxide (B78521) solution.[3] This will deprotonate the phenanthroline salt, causing the purified this compound to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash it with water, and dry it thoroughly.
Non-Chromatographic Purification via Zinc Complexation
This method, developed for other phenanthroline derivatives, can be adapted for this compound.[2]
-
Complex Formation: Dissolve the crude product in a suitable solvent like ethylene (B1197577) glycol. Add a solution of zinc chloride (ZnCl₂) in the same solvent and heat to form the [Zn(2-Me-phen)Cl₂] complex, which is often insoluble and precipitates out, leaving many impurities in the solution.[2]
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Isolation of the Complex: Filter the solid complex and wash it with fresh solvent to remove any remaining impurities.
-
Decomplexation: Suspend the zinc complex in a biphasic system of an organic solvent (e.g., dichloromethane) and a concentrated aqueous ammonia solution. The ammonia will coordinate to the zinc, releasing the free this compound into the organic layer.[2]
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Final Purification: Separate the organic layer, wash it with water, dry it over a drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to obtain the purified product.
| Purification Method | Reported Yield | Reported Purity/Melting Point | Reference |
| Acid-Base Extraction followed by Recrystallization | Approx. 96% (for 2,9-dimethyl-1,10-phenanthroline) | M.P. 160-162 °C (initial), 165 °C (after recrystallization) | [3] |
| Non-Chromatographic (Zinc Complexation) | 52% overall yield (for 3,4-dimethylphenanthroline) | High purity as determined by ¹H NMR | [2] |
Visualized Workflows
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Non-chromatographic purification workflow using zinc complexation.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. air.unimi.it [air.unimi.it]
- 3. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 1,10-Phenanthroline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability and degradation of 2-Methyl-1,10-phenanthroline complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,10-phenanthroline and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of the 2-methyl substituent on the stability of 1,10-phenanthroline (B135089) metal complexes?
A1: The methyl group at the 2-position of the 1,10-phenanthroline ring introduces steric hindrance near the nitrogen donor atoms. This generally leads to the formation of less stable complexes compared to those with the unsubstituted 1,10-phenanthroline ligand.[1][2] Despite this, the stability order for divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1][2]
Q2: How does the methyl group in this compound affect the coordination geometry of the resulting metal complexes?
A2: The steric bulk of the methyl group at the 2-position can significantly influence the coordination geometry. For instance, while 1,10-phenanthroline can form tris-complexes (three ligands to one metal ion) with many metals, the presence of a methyl group in the 2-position can hinder the coordination of a third ligand, particularly for ions with smaller ionic radii.[2] This steric hindrance can also lead to distorted coordination geometries. For example, copper(II) does not typically form a 3:1 complex with this compound.[1][2]
Q3: What are the common degradation pathways for this compound complexes?
A3: Like other phenanthroline complexes, those with this compound are susceptible to photodegradation and thermal degradation. Photodegradation can occur through ligand dissociation, photooxidation or photoreduction of the metal center, or reaction with solvent or oxygen in an excited state.[3] Thermal degradation involves the breakdown of the complex at elevated temperatures, and the stability can be influenced by the metal ion and the number of coordinated ligands.[4]
Q4: How can the stability of this compound complexes be enhanced?
A4: Several strategies can be employed to improve the stability of these complexes. For photostability, modifications to the ligand, such as introducing bulky substituents to shield the metal center or using macrocyclization to prevent ligand dissociation, can be effective.[3][5] For thermal stability, the choice of the metal ion and the overall structure of the complex play a crucial role.
Troubleshooting Guides
Issue 1: Low Yield or No Formation of the Desired Complex
Question: I am following a standard procedure for the synthesis of a this compound complex, but I am getting a low yield or no product. What could be the issue?
Answer: Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
pH of the Reaction Medium: The pH is critical for complex formation. At low pH, the nitrogen atoms of the phenanthroline ligand can be protonated, competing with metal ion coordination.[6] At high pH, the metal ion may precipitate as a hydroxide.[6] Ensure the pH of your reaction is within the optimal range for your specific complex, typically acidic to slightly neutral.[6]
-
Ligand-to-Metal Ratio: For the formation of tris-complexes, a 3:1 ligand-to-metal molar ratio is generally used, and a slight excess of the ligand can be beneficial to ensure complete complexation.[6] However, due to the steric hindrance of the 2-methyl group, a 3:1 ratio might not be optimal for all metal ions. You may need to experimentally determine the ideal stoichiometry.
-
Purity of Reagents: Ensure that your this compound ligand and metal salt are of high purity. Impurities can interfere with the complexation reaction.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the final complex, affecting the reaction equilibrium and yield. Ensure you are using an appropriate solvent system.
Issue 2: Complex Appears Unstable and Decomposes Rapidly
Question: My synthesized this compound complex seems to degrade quickly, especially when exposed to light or heat. How can I address this?
Answer: The observed instability is likely due to photodegradation or thermal degradation. Here are some steps to mitigate these issues:
-
Minimize Light Exposure: If you suspect photodegradation (e.g., color change upon light exposure), perform your experiments in the dark or under dim light.[3] Store the complex in a light-protected container.
-
Inert Atmosphere: If the complex is sensitive to oxidation, conduct the synthesis and handling under an inert atmosphere (e.g., nitrogen or argon). Dissolved oxygen can react with the complex in its excited state, leading to degradation.[3]
-
Solvent Choice: The solvent can play a role in degradation pathways. Consider using a solvent that is less likely to react with the excited state of the complex.
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Thermal Stability Assessment: To understand the thermal limits of your complex, consider performing thermogravimetric analysis (TGA). This will help you determine the decomposition temperature and avoid exceeding it in your experiments.[4]
Quantitative Data
Table 1: Stability Constants (log K) of Metal Complexes with 1,10-Phenanthroline and Substituted Derivatives
| Metal Ion | 1,10-Phenanthroline (log K1) | This compound (log K1) | 2,9-Dimethyl-1,10-phenanthroline (log K1) |
| Mn(II) | 4.0 | < 2.5 | < 1 |
| Fe(II) | 5.9 | 5.3 | < 1 |
| Co(II) | 7.0 | 6.5 | 4.9 |
| Ni(II) | 8.6 | 7.5 | 6.3 |
| Cu(II) | 9.0 | 8.7 | 7.4 |
| Zn(II) | 6.4 | 5.9 | 5.1 |
| Cd(II) | 5.8 | 5.2 | 4.3 |
Data compiled from literature sources.[1][2] Values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of a Tris(this compound)metal(II) Complex
This protocol is a general guideline and may require optimization for specific metal ions.
-
Prepare Ligand Solution: Dissolve three molar equivalents of this compound in a suitable solvent (e.g., ethanol). Gentle warming may be required to aid dissolution.
-
Prepare Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the desired metal(II) salt (e.g., chloride or sulfate) in a minimal amount of water or the same solvent as the ligand.
-
Complex Formation: While stirring, slowly add the metal salt solution to the ligand solution. A color change should be observed, indicating complex formation.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Isolation of the Complex: The complex can be isolated by various methods depending on its solubility. If the complex precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried in vacuo. If the complex is soluble, the solvent can be removed under reduced pressure, or the complex can be precipitated by adding a non-solvent.
-
Characterization: Characterize the synthesized complex using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.
Protocol 2: Evaluation of Photostability
-
Prepare a Solution of the Complex: Prepare a solution of the this compound complex of a known concentration in a suitable solvent.
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., corresponding to the complex's absorption maximum) for a set period.
-
Monitor Spectral Changes: At regular intervals during irradiation, record the UV-Vis absorption spectrum of the solution.
-
Data Analysis: Plot the change in absorbance at the maximum wavelength (λmax) as a function of irradiation time. A decrease in absorbance indicates photodegradation. The quantum yield of photodegradation can be calculated for a more quantitative assessment.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and stability assessment of this compound complexes.
Caption: Common photodegradation pathways for this compound metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. 1003. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part II. 2-Methyl- and 2,9-dimethyl-phenanthroline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. Improved Photostability of a CuI Complex by Macrocyclization of the Phenanthroline Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of Phenanthroline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and detailed protocols for the synthesis of phenanthroline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, purification, and characterization of phenanthroline derivatives in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in phenanthroline synthesis can stem from several factors, ranging from reaction conditions to reagent quality. Here are the primary areas to investigate:
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Sub-optimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time is critical. Classical methods like the Skraup or Doebner-von Miller reactions often require harsh conditions, and slight deviations can significantly impact the yield.[1] Modern methods, such as solvent-free grinding, can offer higher yields and are more environmentally friendly.[2]
-
Reagent Quality: The purity of starting materials, particularly the aromatic amine and glycerol (B35011) (in the Skraup reaction), is crucial. Old or impure reagents, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) used for chlorination, can lead to a messy crude product and low yields.[3][4]
-
Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.[1] Extending the reaction time or slightly increasing the temperature might be necessary.
-
Side Reactions: The formation of byproducts is a common issue. For instance, in nucleophilic substitution reactions, using n-BuLi can lead to competing n-butyl-substituted products alongside the desired product.[4]
Optimization of Reaction Conditions for Phenanthroline Synthesis
The following table summarizes various reaction conditions and their reported yields for different synthetic methods.
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Skraup Reaction | o-phenylenediamine, glycerol, sulfuric acid, oxidizing agent | H₂SO₄ | ~140-160 | Variable | [1] |
| Nitration | 1,10-phenanthroline (B135089), fuming nitric acid | Fuming H₂SO₄ | < 170 | Good | [1] |
| Chlorination | Phenanthrolinedione, PCl₅ | POCl₃ (solvent) | Reflux | ~80-100 | [1][3] |
| Grinding Method | 1,10-phenanthroline, dialkyl acetylenedicarboxylates | Solvent-free | Room Temp | 63-71 | [2] |
| N-Oxide Synthesis | 1,10-phenanthroline, potassium peroxomonosulfate | H₂O, H₂SO₄ (pH < 2) | Room Temp | 83-87 | [5] |
Q2: I'm struggling with the purification of my crude phenanthroline derivative. Column chromatography is difficult and inefficient. Are there better methods?
A2: This is a widely recognized problem. The purification of phenanthrolines is notoriously difficult due to the basicity of byproducts, which prevents their removal by simple acid-base extraction, and their challenging behavior on silica (B1680970) gel.[6]
A highly effective, non-chromatographic purification strategy involves the temporary formation of a zinc chloride complex.[6][7]
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Complexation: The crude product, containing the desired phenanthroline and other basic nitrogen byproducts, is treated with zinc chloride (ZnCl₂). The bidentate phenanthroline ligand forms a highly stable and insoluble complex, [(phen)ZnCl₂], which precipitates out of solution.
-
Separation: The zinc complexes of monodentate nitrogen byproducts are typically much more soluble and remain in the solution. The desired precipitate can then be easily collected by filtration.[6]
-
Decomplexation: The purified (phen)ZnCl₂ complex is then treated with a strong competing ligand, such as aqueous ammonia (B1221849), in a biphasic system (e.g., CH₂Cl₂/H₂O). The ammonia forms a stable tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺, releasing the pure phenanthroline ligand into the organic phase.[6]
This method is scalable and avoids the costs and labor associated with large-scale chromatography.
Q3: My synthesis of 2,9-dichloro-1,10-phenanthroline (B1330746) failed, leaving a complex mixture. What went wrong?
A3: The synthesis of 2,9-dichloro-1,10-phenanthroline typically involves refluxing a phenanthrolinedione precursor with PCl₅ in POCl₃ as a solvent.[1][3] Failure in this reaction is often traced back to the quality of the reagents.[3][4]
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Reagent Degradation: POCl₃ and PCl₅ are highly reactive and sensitive to moisture. If the reagents are old or have been improperly stored, they may be partially hydrolyzed, leading to decreased reactivity and the formation of numerous byproducts.[3] Using freshly opened or purified reagents is critical.
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Insufficient Reagent: The literature often cites using 2 equivalents of PCl₅.[3][4] Ensure the stoichiometry is correct.
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Inert Atmosphere: While not always explicitly stated, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of the moisture-sensitive reagents.
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Workup Procedure: The workup requires careful quenching of excess POCl₃ with ice water, followed by neutralization to precipitate the product.[1] Performing this step too quickly can lead to decomposition.
Q4: My phenanthroline derivative is a potential anticancer agent. What is the proposed mechanism of action?
A4: Many phenanthroline derivatives, particularly their metal complexes (e.g., with copper), exhibit potent anticancer activity by inducing apoptosis (programmed cell death).[1] The proposed mechanism often involves multiple signaling pathways. A key pathway is the generation of reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and the subsequent activation of cellular apoptosis machinery.[1]
Caption: Apoptosis induction by phenanthroline-metal complexes.
Detailed Experimental Protocols
This section provides step-by-step methodologies for key synthetic and purification procedures.
Protocol 1: Synthesis of 5-Nitro-1,10-phenanthroline (B1664666)
This protocol describes the direct nitration of the 1,10-phenanthroline core.[1]
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Preparation: In a flask equipped with a stirrer and thermometer, carefully add 1,10-phenanthroline monohydrate to fuming sulfuric acid.
-
Nitration: Cool the mixture and add fuming nitric acid dropwise, ensuring the temperature is maintained below 170°C.
-
Reaction: Heat the reaction mixture to 165°C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the mixture carefully onto crushed ice. The product will precipitate.
-
Purification: Collect the crude product by filtration. Wash thoroughly with cold water to remove residual acid, and then dry. The purified 5-nitro-1,10-phenanthroline can be obtained by recrystallization from 95% ethanol (B145695).[1]
Caption: Experimental workflow for the nitration of 1,10-phenanthroline.
Protocol 2: Non-Chromatographic Purification via ZnCl₂ Complexation
This protocol provides a method to purify phenanthroline derivatives without column chromatography.[6]
-
Dissolution: Dissolve the crude reaction product in a suitable solvent (e.g., ethanol or dichloromethane).
-
Complexation: Add a solution of zinc chloride (ZnCl₂) in the same solvent to the crude mixture. The insoluble [(phen)ZnCl₂] complex will precipitate.
-
Filtration: Stir the suspension for 1-2 hours to ensure complete precipitation, then collect the solid by filtration. Wash the solid with fresh solvent to remove soluble impurities.
-
Decomplexation: Suspend the collected solid in a biphasic system of dichloromethane (B109758) (CH₂Cl₂) and concentrated aqueous ammonia. Stir vigorously for several hours.
-
Extraction: The pure phenanthroline ligand will transfer to the organic CH₂Cl₂ layer. Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to yield the purified product.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. The grinding route for synthesis of dihydropyrrolophenanthrolines and their conversion to dipyrrolophenanthrolines under reflux condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance with 2-Methyl-1,10-phenanthroline Ligands
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-1,10-phenanthroline and related substituted phenanthroline ligands. The content addresses common issues encountered during experimental work, with a focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the 2-methyl substituent on the properties of the 1,10-phenanthroline (B135089) ligand?
The methyl group at the 2-position introduces significant steric hindrance near the nitrogen donor atoms. This steric bulk can influence the coordination chemistry of the ligand in several ways:
-
Coordination Geometry: It can force a distortion in the coordination geometry of the resulting metal complex, often leading to a tetrahedral or pseudo-tetrahedral arrangement rather than a planar one.
-
Reaction Rates and Selectivity: The steric hindrance can affect the rate of complex formation and the selectivity of catalytic reactions by controlling the approach of substrates to the metal center.
-
Stability of Complexes: The stability of the metal complexes can be either increased or decreased depending on the specific metal ion and the overall coordination environment.
Q2: How does the steric hindrance of this compound affect the electronic properties of its metal complexes?
The steric hindrance imposed by the 2-methyl group can indirectly influence the electronic properties of the metal complexes. By altering the coordination geometry, it can change the metal-ligand bond lengths and angles, which in turn affects the d-orbital splitting of the metal center and the metal-to-ligand charge transfer (MLCT) energies.
Q3: In which applications is the steric hindrance of this compound advantageous?
The steric hindrance is particularly beneficial in applications where controlling the coordination number and geometry around the metal center is crucial. For example:
-
Catalysis: It can enhance the selectivity of certain catalytic reactions by creating a specific chiral environment or by preventing the coordination of bulky substrates.
-
Luminescence: In some copper(I) complexes, the steric hindrance can prevent the flattening of the coordination sphere in the excited state, which can lead to enhanced luminescence quantum yields and longer excited-state lifetimes.
-
Bioinorganic Chemistry: The steric bulk can influence the way the complex interacts with biological macromolecules like DNA, potentially leading to different binding modes or selectivities.
Troubleshooting Guide
Problem 1: Low yield or no reaction during metal complex synthesis with this compound.
-
Possible Cause 1: Steric hindrance preventing complex formation.
-
Solution:
-
Increase the reaction temperature to provide more energy to overcome the steric barrier.
-
Use a solvent that can better solvate the metal precursor and the ligand, potentially facilitating the reaction.
-
Consider using a metal precursor with more labile leaving groups (e.g., triflate or perchlorate (B79767) instead of halides).
-
-
-
Possible Cause 2: Poor solubility of the ligand or the resulting complex.
-
Solution:
-
Choose a solvent or a co-solvent system in which both the ligand and the metal salt are readily soluble.
-
If the product precipitates during the reaction, consider performing the reaction at a higher dilution.
-
-
-
Possible Cause 3: Inadequate purification of the ligand.
-
Solution:
-
Ensure the this compound ligand is of high purity. Impurities can interfere with the complexation reaction. Purification can be achieved through complexation with ZnCl2 followed by decomplexation with aqueous ammonia (B1221849).
-
-
Problem 2: Difficulty in achieving desired stereoselectivity in a catalytic reaction.
-
Possible Cause: Insufficient steric bulk from the 2-methyl group to effectively control the approach of the substrate.
-
Solution:
-
Consider using a more sterically hindered ligand, such as 2,9-dimethyl-1,10-phenanthroline or a phenanthroline with bulkier substituents at the 2 and 9 positions.
-
Modify the reaction conditions, such as temperature and solvent, which can influence the transition state geometry and, consequently, the stereoselectivity.
-
-
Problem 3: The synthesized metal complex is unstable and decomposes, especially in coordinating solvents.
-
Possible Cause: The steric strain in the complex makes it susceptible to ligand exchange with solvent molecules.
-
Solution:
-
Use non-coordinating or weakly coordinating solvents for reactions and storage.
-
Consider synthesizing a heteroleptic complex where a second, less sterically demanding ligand can help stabilize the overall structure.
-
-
Quantitative Data
Table 1: Comparison of Catalytic Performance of Substituted Phenanthroline Ligands in Iron-Catalyzed Alkene Hydrosilylation
| Ligand/Catalyst Precursor | Substituent Position | Yield (%) | Regioselectivity (1,4-adduct : 1,2-adduct) |
| 1,10-Phenanthroline | Unsubstituted | 85 | 90:10 |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9- | 92 | 95:5 |
| 4,7-Diphenyl-1,10-phenanthroline | 4,7- | 88 | 92:8 |
Data derived from the hydrosilylation of 1-phenyl-1,3-butadiene (B73350) with phenylsilane.[1]
Experimental Protocols
Protocol 1: Synthesis of a Generic Metal(II) Complex with this compound
Materials:
-
This compound
-
A metal(II) salt (e.g., FeCl2, CuCl2)
-
Anhydrous ethanol (B145695)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of this compound in anhydrous ethanol.
-
In a separate Schlenk flask, dissolve one equivalent of the metal(II) salt in anhydrous ethanol.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
A color change or the formation of a precipitate should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by techniques such as TLC or UV-Vis spectroscopy.
-
If a precipitate has formed, it can be isolated by filtration under an inert atmosphere, washed with cold ethanol, and dried under vacuum.
-
If the complex remains in solution, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
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Characterize the final product using appropriate analytical techniques such as NMR, IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
Protocol 2: Purification of this compound via ZnCl2 Complexation
Materials:
-
Crude this compound
-
Zinc chloride (ZnCl2)
-
Ethanol
-
Concentrated aqueous ammonia
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
Dissolve the crude this compound in ethanol.
-
Add a stoichiometric amount of ZnCl2 dissolved in a minimum amount of ethanol.
-
The [Zn(this compound)Cl2] complex should precipitate out of the solution.
-
Filter the precipitate and wash it with cold ethanol to remove impurities.
-
Suspend the purified zinc complex in a biphasic system of CH2Cl2 and water.
-
Add concentrated aqueous ammonia to the mixture and stir vigorously. The ammonia will coordinate to the zinc, releasing the free this compound into the organic phase.
-
Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and characterization of a metal complex with this compound.
Caption: Steric hindrance from the 2-methyl group influencing the approach of a substrate to the metal center.
References
Technical Support Center: Non-Chromatographic Purification of Phenanthroline Ligands
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the non-chromatographic purification of phenanthroline ligands.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Question | Answer |
| My purified phenanthroline is still colored and has a broad melting point after simple recrystallization or acid-base extraction. What is wrong? | This is a common issue, particularly when the phenanthroline is synthesized via methods like the Skraup condensation, which produces numerous byproducts with basic nitrogen atoms.[1] These impurities have similar properties to the target ligand and are not easily removed by simple crystallization or a standard acid-base workup.[1] For higher purity, a more selective method like purification via zinc complex formation is recommended.[1][2] |
| I performed an acid-base extraction, but my yield is low and the product remains impure. | Low yield can result from incomplete extraction or precipitation. Ensure the pH is sufficiently acidic to fully protonate the ligand into the aqueous phase and sufficiently basic to deprotonate and precipitate it. Impurity issues persist when byproducts have a similar basicity to your target phenanthroline, making separation by pH adjustment ineffective.[1] The complexation/decomplexation strategy is often superior in these cases.[1] |
| I have successfully formed the (phenanthroline)ZnCl₂ complex, but I am struggling to recover the free ligand. | The choice of decomplexation agent is critical. Reagents like potassium oxalate, which are effective for other types of ligands, are not suitable for breaking the phenanthroline-zinc complex and may result in an even less soluble precipitate.[1] The recommended procedure is to treat a suspension of the complex in a solvent like dichloromethane (B109758) (CH₂Cl₂) with a concentrated aqueous ammonia (B1221849) solution.[1] The ammonia effectively coordinates to the zinc, freeing the phenanthroline ligand, which remains in the organic phase.[1] |
| During the partial neutralization method, I added too much base and my desired product precipitated along with the impurities. | The goal of this step is to add a base dropwise only until a slight, permanent precipitate appears, which primarily consists of the most basic impurities.[3] If you add too much base, the desired phenanthroline will also begin to precipitate. The best course of action is to re-acidify the solution to redissolve all solids and then carefully repeat the partial neutralization step, adding the base more slowly. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most effective non-chromatographic purification methods for phenanthroline ligands? | The most effective methods are purification via metal complexation (typically with ZnCl₂), acid-base extraction , and recrystallization .[1][3] The complexation/decomplexation strategy is particularly powerful for removing stubborn, structurally similar byproducts from syntheses, as it relies on the unique, high stability and low solubility of the bidentate phenanthroline-zinc complex.[1][2] |
| What are the common impurities in phenanthroline synthesis? | Impurities are highly dependent on the synthetic route. Skraup-type condensations are notorious for producing a variety of byproducts that also contain basic nitrogen atoms, making them difficult to separate from the desired product.[1] Other potential impurities can include unreacted starting materials or products from side reactions, such as N-oxides formed via oxidation.[4][5] |
| What is the principle behind the ZnCl₂ complexation-decomplexation method? | This strategy exploits the fact that phenanthrolines are bidentate ligands that form highly stable and very insoluble complexes with zinc chloride (ZnCl₂).[1][2] In contrast, many common monodentate nitrogen-containing impurities form much more soluble zinc complexes.[1] This difference in solubility allows the desired (phenanthroline)ZnCl₂ complex to be selectively precipitated and isolated. The pure ligand is then recovered by treating the complex with a stronger complexing agent for zinc, such as aqueous ammonia, which liberates the free phenanthroline.[1] |
| When should I choose acid-base extraction? | Acid-base extraction is a simple and effective technique for separating basic phenanthroline ligands from neutral or acidic impurities.[6][7] The basic nitrogen atoms of the phenanthroline are protonated by an aqueous acid, transferring the ligand to the aqueous phase as a salt, while neutral impurities remain in the organic phase.[6] However, this method is not effective for separating a target phenanthroline from other basic impurities that have similar pKa values.[1] |
Data Presentation
The following table summarizes reported quantitative data for different non-chromatographic purification methods.
| Purification Method | Ligand | Starting Material | Recovered Product | Overall Yield | Reference |
| ZnCl₂ Complexation/Decomplexation | 3,4-Dimethylphenanthroline | Crude from synthesis | Analytically pure solid | 52% | [1] |
| Partial Neutralization/Precipitation | 2,9-Dimethyl-1,10-phenanthroline | 105 g crude solid | 101 g pale cream solid | ~96% (recovery) | [3] |
Experimental Protocols
Protocol 1: Purification via ZnCl₂ Complexation and Decomplexation
This method is highly effective for removing byproducts from Skraup-type syntheses.[1]
A. Complex Formation:
-
In separate flasks, prepare two solutions in ethylene (B1197577) glycol: one containing the crude phenanthroline ligand and another containing a molar equivalent of ZnCl₂.
-
Heat both solutions to approximately 50 °C to ensure dissolution.
-
Mix the two solutions and heat the resulting mixture to 100 °C to facilitate complete complex formation.
-
Allow the solution to cool slowly to room temperature. The (phenanthroline)ZnCl₂ complex will precipitate as a solid.
-
Isolate the solid complex by filtration using a Buchner funnel.
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For further purification, the collected solid can be heated in fresh, hot ethylene glycol and filtered again to remove residual soluble impurities.[1]
B. Decomplexation (Ligand Recovery):
-
Suspend the purified (phenanthroline)ZnCl₂ complex in dichloromethane (CH₂Cl₂).
-
Add a concentrated aqueous solution of ammonia (NH₃) to the suspension.
-
Stir the resulting biphasic mixture vigorously. The free phenanthroline ligand will be released into the organic CH₂Cl₂ phase, while the zinc forms a water-soluble tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺, in the aqueous phase.[1]
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified phenanthroline ligand.
Protocol 2: Purification via Acid-Base Extraction
This protocol is suitable for separating basic phenanthroline ligands from neutral or acidic impurities.[6][8]
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Dissolve the crude mixture containing the phenanthroline ligand in a suitable water-immiscible organic solvent, such as dichloromethane or diethyl ether.
-
Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously to allow the basic phenanthroline to react with the acid and move into the aqueous layer as a water-soluble salt.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
To recover the ligand, cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., concentrated aqueous ammonia or NaOH solution) until the solution is alkaline and the phenanthroline precipitates out of the solution.[3]
-
Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.
Protocol 3: Purification via Partial Neutralization and Precipitation
This method improves color and purity by first precipitating impurities from an acidic solution.[3]
-
Dissolve the crude phenanthroline base in a solution containing an organic acid with a dissociation constant between 1 x 10⁻⁴ and 1 x 10⁻⁵ (e.g., propionic acid).[3]
-
With constant stirring, add a base solution (e.g., aqueous NaOH) dropwise until a faint, permanent precipitate is observed. This precipitate consists of the most basic impurities.[3]
-
Remove the impurity precipitate by filtration. A filter aid or activated carbon can be added before filtration to improve clarity.[3]
-
Transfer the clear filtrate to a new flask and add more base (e.g., aqueous ammonia) until the solution is alkaline, causing the purified phenanthroline base to precipitate.
-
Collect the purified product by filtration, wash with water, and dry. An optional wash with an aromatic hydrocarbon solvent can remove oily impurities.[3]
Visualizations
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-Methyl-1,10-phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,10-phenanthroline. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is a variation of the Skraup-Doebner-von Miller reaction. This involves the reaction of 8-aminoquinoline (B160924) with an α,β-unsaturated carbonyl compound, typically crotonaldehyde (B89634) or a precursor that forms it in situ, under acidic conditions.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The primary byproducts in the Doebner-von Miller synthesis of this compound and related compounds include:
-
Tar-like polymers: These are high-molecular-weight substances formed from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde). This is often the most significant side reaction, leading to reduced yields and difficult purification.[1]
-
Partially hydrogenated phenanthrolines: Tetrahydro-1,10-phenanthroline derivatives can form if the final oxidation step of the reaction is incomplete.[1]
-
β-Arylaminoketones: These are intermediates that may not fully cyclize to form the desired phenanthroline ring system.
-
Isomeric phenanthrolines: Depending on the starting materials and reaction conditions, the formation of other methyl-substituted phenanthroline isomers is possible, although less common for this specific synthesis.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. A suitable eluent system should be determined empirically, but a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) is a good starting point. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition over time.
Q4: What are the recommended purification techniques for this compound?
A4: Purification of the crude product is crucial to remove byproducts. Common methods include:
-
Acid-base extraction: The basic nature of the phenanthroline allows for its separation from neutral and acidic impurities by dissolving the crude product in an acidic solution, washing with an organic solvent, and then neutralizing the aqueous layer to precipitate the purified product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can effectively remove many impurities.
-
Column chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel or alumina (B75360) is a standard method.
-
Complexation-decomplexation: A non-chromatographic method involves the formation of a zinc chloride complex of the phenanthroline, which can be selectively precipitated, filtered, and then decomplexed to yield the pure ligand.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of this compound | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time- Inefficient catalyst | - Ensure the purity of starting materials, especially the 8-aminoquinoline.- Optimize the reaction temperature; too low may be too slow, while too high can promote side reactions.- Monitor the reaction by TLC to determine the optimal reaction time.- Experiment with different acid catalysts (e.g., hydrochloric acid, sulfuric acid, Lewis acids like zinc chloride) and their concentrations. |
| Significant tar formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] | - Slow addition of reagents: Add the crotonaldehyde or its precursor slowly to the heated acidic solution of 8-aminoquinoline to maintain a low concentration of the reactive carbonyl compound.[1]- Use of a two-phase system: Sequestering the carbonyl compound in an organic phase can reduce polymerization.[2]- In situ generation: Generate the α,β-unsaturated carbonyl compound in the reaction mixture (e.g., from acetaldehyde (B116499) via an aldol (B89426) condensation) to keep its concentration low. |
| Presence of partially hydrogenated byproducts (e.g., tetrahydro-2-methyl-1,10-phenanthroline) | Incomplete oxidation of the dihydro-phenanthroline intermediate.[1] | - Ensure sufficient oxidizing agent: If the reaction relies on an external oxidizing agent, ensure it is used in the correct stoichiometric amount.- Promote air oxidation: In some variations of the Doebner-von Miller reaction, air acts as the oxidant. Ensure adequate exposure to air, for example, by not running the reaction under a strictly inert atmosphere in the final stages. |
| Difficulty in isolating the product from the reaction mixture | - Formation of a stable emulsion during workup- Product remains in the aqueous phase after neutralization | - Break emulsions: Add a saturated brine solution during the extraction process.- Ensure complete precipitation: Adjust the pH carefully during neutralization to the point of maximum precipitation of the product. Check the pH with indicator paper.- Thorough extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, chloroform) to recover all the product. |
Experimental Protocols
Illustrative Doebner-von Miller Synthesis of 2-Methylquinoline (B7769805) (a related compound)
This protocol for the synthesis of 2-methylquinoline provides a foundational understanding of the Doebner-von Miller reaction conditions that can be adapted for the synthesis of this compound.[3]
Materials:
-
Acetaldehyde (or Crotonaldehyde)
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Calcium Hydroxide (B78521) (slaked lime)
-
Chloroform (B151607) (or other suitable organic solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Aldol Condensation (if using acetaldehyde): Cool the flask in an ice bath. Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps to control the exothermic reaction and minimize the polymerization of crotonaldehyde.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst for the intramolecular cyclization.
-
Reaction Monitoring: Heat the reaction mixture to reflux for the specified time (e.g., 7 hours). Monitor the progress of the reaction by TLC.
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.
-
Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Note: For the synthesis of this compound, 8-aminoquinoline would be used in place of aniline.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Byproduct Formation (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | HCl | H₂SO₄ | ZnCl₂/HCl |
| Temperature | 80°C | 100°C | 120°C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Yield of this compound | Moderate | High | Moderate |
| Tar Formation | Low | Moderate | High |
| Tetrahydro-phenanthroline Byproducts | Trace | Low | Moderate |
This table presents hypothetical data to illustrate the expected trends. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: Factors contributing to byproduct formation in this compound synthesis.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathway showing the formation of this compound and potential byproducts.
References
Technical Support Center: Functionalization of 1,10-Phenanthroline
Welcome to the technical support center for the functionalization of 1,10-phenanthroline (B135089) (phen). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of phen derivatives.
Section 1: Frequently Asked Questions (General Challenges)
This section addresses broad, overarching issues that can affect various functionalization strategies.
Q1: Why is my transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) failing or giving low yields when using a 1,10-phenanthroline substrate?
A1: A significant challenge in this area is that 1,10-phenanthroline and its derivatives are powerful chelating agents for transition metals.[1] The nitrogen atoms of the phenanthroline core can bind strongly to the metal center of your catalyst (e.g., Palladium, Copper), leading to catalyst deactivation or "poisoning".[1] This sequestration of the catalyst can suppress the desired cross-coupling reaction.[1]
Q2: I'm having difficulty dissolving my 1,10-phenanthroline derivative. What solvents are recommended?
A2: Solubility can be a major hurdle. Unsubstituted 1,10-phenanthroline is moderately soluble in polar solvents like water and alcohols but shows limited solubility in non-polar hydrocarbon solvents.[2] However, its derivatives, especially after functionalization, can become highly insoluble in a wide range of common solvents, which complicates both reaction setup and purification.[3][4] For platinum-phenanthroline complexes, for instance, even solvents like DCM and acetonitrile (B52724) showed limited success in solubilization.[4] Complexation with metal ions can sometimes enhance solubility in specific solutions.[2] It is often necessary to perform small-scale solubility tests with a variety of solvents to find an appropriate one for your specific derivative.
Q3: My purified phenanthroline product is colored, even after chromatography. How can I obtain a colorless product?
A3: Commercially available and crude 1,10-phenanthrolines are often colored and require purification before use.[5] While column chromatography is a common technique, complex reaction mixtures can be difficult to separate due to the similar chromatographic properties of the various phenanthroline derivatives.[6] The traditional method of purification is repeated recrystallization from solvents like benzene, but this can be inefficient due to low solubility and may not successfully remove all color impurities.[5] A patented method involves dissolving the crude product in an organic acid (like acetic acid), partially neutralizing with a base to precipitate impurities, filtering, and then fully neutralizing the filtrate to precipitate the purified phenanthroline.[5]
Q4: Are there alternative strategies to traditional cross-coupling to avoid catalyst inhibition?
A4: Yes, direct C-H functionalization is an increasingly popular strategy that avoids the need for pre-functionalized (e.g., halogenated) phenanthrolines and can bypass some of the issues with catalyst poisoning.[7] Minisci-type reactions, for example, have been developed for the direct carbamoylation of the phenanthroline core in a metal- and light-free process, which is operationally simple and scalable.[7] This approach can significantly reduce the number of synthetic steps.[7]
Section 2: Troubleshooting Guides for Specific Reactions
This section provides guidance for specific experimental problems in a question-and-answer format.
Guide 1: Nucleophilic Aromatic Substitution & Metallation
Q: I am attempting a nucleophilic substitution at the 2,9-positions using an organolithium reagent (n-BuLi) and an aryl halide, but my yield is very low (<40%), and I see significant formation of an n-butyl-substituted side product. What is going wrong?
A: This is a common problem. The low yield and formation of n-butyl adducts suggest a competitive reaction where the n-BuLi attacks the phenanthroline ring directly instead of participating in the intended halogen-lithium exchange with your aryl halide.[8][9]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your aryl halide is pure. One report noted that using "old" bromomesitylene could cause a significant drop in the production of the desired mesityllithium.[8][9]
-
Reaction Conditions: Thoroughly dry all glassware and solvents. Moisture can quench organolithium reagents and interfere with the reaction.[8][9]
-
Alternative Reagents: Consider replacing organolithium reagents with organomagnesium (Grignard) reagents. While they may require higher temperatures for disubstitution, they can be effective and avoid the use of lithium.[10] A procedure using (p-methoxyphenyl)MgBr has been reported to successfully produce the 2,9-disubstituted product.
-
Guide 2: Halogenation (Chlorination & Bromination)
Q: I am trying to synthesize 2,9-dichloro-1,10-phenanthroline (B1330746) from the corresponding dione (B5365651) precursor using POCl₃ and PCl₅, but the reaction is messy and often leaves unreacted starting material. How can I improve this?
A: While literature procedures report high yields (80-100%) for this reaction, users have reported obtaining a "messy" crude product.[8][9]
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or purified POCl₃. POCl₃ can hydrolyze over time, which will interfere with the reaction.
-
Stoichiometry and Reflux: Ensure at least 2 equivalents of PCl₅ are used and that the mixture is refluxed for the recommended time (typically 8-16 hours) to drive the reaction to completion.[8][9]
-
Inert Atmosphere: Although not always reported, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions with atmospheric moisture. Degassing the mixture before refluxing is a good practice.[8][9]
-
Q: Direct bromination of 1,10-phenanthroline is not working well. Are there specific catalysts that can promote this reaction?
A: Direct electrophilic bromination of the electron-deficient phenanthroline ring is difficult. However, a novel method has been developed using sulfur dichloride (SCl₂) as a catalyst in the presence of pyridine, which yields various brominated products that were previously only accessible through more complex multi-step syntheses.[11] This method has been shown to be effective for producing di-, tri-, and tetra-brominated phenanthrolines.[11]
Guide 3: C-H Functionalization
Q: My direct C-H functionalization reaction is not proceeding on a phenanthroline substrate that has acidic groups like phenols or carboxylic acids. Why?
A: In Minisci-type C-H carbamoylations, the presence of acidic functional groups on the phenanthroline ring can be detrimental to the reaction.[7] The mechanism is thought to involve the deprotonation of an oxamic acid derivative. An acidic group on the phenanthroline substrate can compete in this acid-base chemistry, preventing the reaction from proceeding as intended.[7]
-
Troubleshooting Steps:
-
Protecting Groups: Protect the acidic functional groups (e.g., as esters or ethers) before attempting the C-H functionalization reaction. A suitable protecting group should be stable to the reaction conditions and selectively removable afterward.[12]
-
Modify Reaction Conditions: While less likely to succeed, exploring different bases or reaction conditions might identify a window where the desired reaction occurs without detrimental deprotonation of the substrate.
-
Section 3: Quantitative Data Summary
The following tables summarize yields for various functionalization reactions of 1,10-phenanthroline.
Table 1: Nucleophilic Substitution & Direct Arylation Yields
| Reaction Type | Substituent | Reagent | Position(s) | Reported Yield | Reference(s) |
| Nucleophilic Substitution | Mesityl | n-BuLi, Bromomesitylene | 2,9 | < 40% | [8],[9] |
| Direct Arylation | p-methoxyphenyl | (p-MeOPh)₂Mg | 2,9 | 10.2% | [10],[13] |
Table 2: Halogenation & C-H Functionalization Yields
| Reaction Type | Reagent(s) | Product | Reported Yield | Reference(s) |
| Chlorination | PCl₅, POCl₃ | 2,9-dichloro-1,10-phenanthroline | ~80-100% | [8],[9] |
| Bromination | Br₂, SCl₂, Pyridine | 3,8-dibromo-1,10-phenanthroline | 63% | [11] |
| C-H Dicarbamoylation | Oxamic Acid derivative | 2,9-dicarbamoyl-3,4,7,8-tetramethyl-1,10-phenanthroline | 97-100% | [7] |
| C-H Tetracarbamoylation | Oxamic Acid derivative | 2,4,7,9-tetracarbamoyl-1,10-phenanthroline | 47% | [7] |
Section 4: Experimental Protocols
Protocol 1: Direct C-H Dicarbamoylation of 3,4,7,8-Tetramethyl-1,10-phenanthroline[7]
-
Reaction Setup: To an oven-dried flask, add 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (1.0 eq).
-
Reagent Addition: Add N-cyclohexyl-2-oxoacetamide (an oxamic acid derivative, 5.0 eq) and K₂S₂O₈ (5.0 eq).
-
Solvent Addition: Add a 1:1 mixture of MeCN/H₂O (0.05 M).
-
Reaction Execution: Stir the reaction mixture at 80 °C for 16 hours.
-
Workup: After cooling to room temperature, add saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (DCM) three times.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel to yield the desired 2,9-dicarbamoylated product.
Protocol 2: Synthesis of 2,9-Bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline[14]
This is a two-step procedure involving the formation of a diimine followed by reduction.
Step A: Diimine Formation
-
Reaction Setup: Dissolve 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline (1.0 eq) in toluene.
-
Drying Agent: Add activated 4 Å molecular sieves.
-
Reagent Addition: Add the desired dialkylamine (2.1 eq).
-
Reaction Execution: Stir the mixture in a stoppered flask for 24 hours at room temperature.
-
Isolation: Filter the suspension and wash with dichloromethane. Remove the solvent under reduced pressure. The resulting diimine product is typically used in the next step without further purification.
Step B: Reduction to Diamine
-
Reaction Setup: Dissolve the crude diimine from Step A (1.0 eq) in methanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄) (6.0 eq) portion-wise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup: Evaporate the solvent to dryness under reduced pressure. Triturate the residue with water and extract with dichloromethane.
-
Purification: Dry the organic layer over Na₂SO₄, treat with activated charcoal, and evaporate to dryness to yield the final product.
Section 5: Visualized Workflows and Pathways
The following diagrams illustrate key workflows and concepts related to the functionalization and application of 1,10-phenanthroline.
Caption: General troubleshooting workflow for 1,10-phenanthroline functionalization.
Caption: Experimental workflow highlighting catalyst inhibition in cross-coupling.
Caption: Pathway of G-quadruplex stabilization by a phenanthroline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. pubs.acs.org [pubs.acs.org]
Preventing degradation of 2-Methyl-1,10-phenanthroline during storage
This technical support center provides guidance on preventing the degradation of 2-Methyl-1,10-phenanthroline during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Change in Appearance (e.g., color change from white/off-white to yellow/brown, clumping) | 1. Oxidation: Exposure to air can lead to the oxidation of the phenanthroline ring system. 2. Hygroscopicity: The compound has absorbed moisture from the atmosphere, leading to clumping or discoloration.[1] | 1. Visually Inspect: Check for any noticeable changes in color or texture. 2. Analytical Confirmation: Use techniques like UV-Vis spectroscopy to check for changes in the absorbance spectrum, or HPLC to identify potential degradation products.[2][3] 3. Purge with Inert Gas: Before sealing, purge the container with an inert gas like argon or nitrogen to displace air. 4. Proper Sealing: Ensure the container is tightly sealed. For long-term storage, consider using a desiccator with a suitable desiccant.[1][3] |
| Difficulty in Weighing/Handling | Hygroscopicity: The material has absorbed atmospheric moisture, making it sticky and difficult to handle accurately.[1] | 1. Minimize Exposure: Work quickly when weighing and handling the compound to minimize its exposure to air.[1] 2. Use a Dry Environment: If possible, handle the compound in a glove box with a controlled, low-humidity atmosphere. 3. Drying: If clumping has occurred, the material can be gently dried in a vacuum oven at a low temperature. However, be aware that this may not fully restore its original properties.[1] |
| Inconsistent Experimental Results | Degradation: The compound may have degraded due to improper storage, leading to lower purity and affecting reaction outcomes. | 1. Assess Purity: Before use, assess the purity of the stored this compound using a validated analytical method like HPLC.[3] 2. Run a Control: Compare the performance of the stored compound against a new, unopened batch in a control experiment. 3. Review Storage Conditions: Verify that the storage conditions (temperature, light, atmosphere) align with the recommendations. |
| Precipitate Formation in Solution | Formation of Insoluble Degradation Products: Degradation products may have lower solubility in the chosen solvent.[2] | 1. Isolate and Analyze: If a precipitate forms, isolate it by filtration or centrifugation and analyze its composition using techniques like mass spectrometry or NMR to identify the degradation product.[2][4] 2. Solvent Compatibility: Ensure the solvent is appropriate for the intended application and has been properly dried if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place, away from light.[5] It is recommended to store it in its original, tightly sealed container.[5] Given its potential hygroscopic nature, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[6]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is likely oxidation. The nitrogen atoms in the phenanthroline ring are susceptible to oxidation, which can lead to the formation of N-oxides.[7][8] The presence of a methyl group may slightly influence the reactivity, but the core phenanthroline structure remains the primary site for oxidative degradation.
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include a change in color from its typical white or off-white appearance to yellow or brown. Clumping or caking of the solid material is another indicator, often due to moisture absorption.[1]
Q4: How can I assess the stability of my stored this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantitatively assess the purity and detect degradation products.[3] Other spectroscopic methods like UV-Vis and NMR spectroscopy can also be useful for detecting changes in the chemical structure.[2][9]
Q5: Is this compound sensitive to light?
A5: While specific data on the photodegradation of this compound is limited, phenanthroline and its metal complexes are known to be photosensitive.[2] Therefore, it is best practice to protect the compound from light by storing it in an opaque container or in a dark location.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[10][11]
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (pH 7.4)
3. Procedure:
- Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and heat at 60°C for 24 hours.
- Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
- Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Place the solid compound in a controlled temperature oven at 60°C for 24 hours.
- Photodegradation: Expose a solution of the compound (in a suitable solvent like methanol) to a UV lamp (254 nm) for 24 hours. A control sample should be kept in the dark.
- Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
4. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method for this compound.[3][12]
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine (B128534) as a modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 270-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Development and Validation:
- Specificity: Inject the stressed samples from the forced degradation study to ensure that the degradation products are well-separated from the main peak of this compound. Peak purity analysis should be performed.
- Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between concentration and peak area.
- Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Due to its hygroscopic nature, determining the water content of this compound is crucial for accurate experiments.[13]
1. Objective: To quantify the amount of water in a sample of this compound.
2. Principle: Karl Fischer titration is a specific method for water determination based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.
3. Procedure (Volumetric Method):
- Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.
- Sample Preparation: Accurately weigh a suitable amount of this compound and quickly transfer it to the titration vessel. The sample should dissolve in the Karl Fischer solvent (e.g., methanol).
- Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted. The endpoint is detected potentiometrically.
- Calculation: The water content is calculated based on the volume of the Karl Fischer reagent consumed and its titer.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Decision tree for selecting optimal storage conditions.
References
- 1. Synthesis, Characterization and Copper Chemistry of a Non-symmetric Ligand: 2-Methyl-9-(3,5-dimethyl-N-pyrazolylmethyl)-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.vscht.cz [web.vscht.cz]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Methyl-1,10-phenanthroline Complex Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-1,10-phenanthroline and its metal complexes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the pH-dependent formation of this compound complexes.
| Problem | Possible Cause | Solution |
| Low or No Complex Formation | Incorrect pH: The pH of the solution is critical for complex formation. At low pH, the nitrogen atoms of the phenanthroline ring can become protonated, preventing coordination with the metal ion.[1][2] | Adjust the pH of the solution to the optimal range for the specific metal complex. For many first-row transition metals, a pH range of 2 to 9 is effective for the related 1,10-phenanthroline (B135089).[3] A buffer solution, such as acetate (B1210297) buffer, can be used to maintain a stable pH.[4] |
| Ligand Precipitation: this compound is an organic molecule with limited solubility in aqueous solutions, which can be pH-dependent.[5][6] | Ensure the ligand is fully dissolved before adding the metal salt. The use of a co-solvent, such as dioxane, may be necessary for certain experimental setups. | |
| Inconsistent or Drifting Spectrophotometer Readings | Instrument Instability: The spectrophotometer may not have had adequate warm-up time, or the light source could be aging.[7][8][9] | Allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 15-30 minutes) before taking measurements.[8][9] If drift continues, the lamp may need replacement. |
| Sample Instability: The metal complex may be unstable under the experimental conditions, leading to changes in absorbance over time. The sample might also be sensitive to temperature fluctuations or require stirring to remain homogeneous.[9][10] | Monitor the absorbance of the complex over time to check for stability. Ensure a constant temperature is maintained and that the sample is well-mixed before and during measurements if necessary.[10] | |
| Cuvette Issues: Fingerprints, scratches, or residual sample on the cuvette can scatter light and cause inaccurate readings. Using the wrong type of cuvette (e.g., plastic for UV measurements) will also lead to errors.[8][10] | Handle cuvettes by the frosted sides only. Clean cuvettes thoroughly before each use with a lint-free cloth.[8] Use quartz cuvettes for measurements in the UV range (below 340 nm).[8] | |
| Unexpected Color Changes or Precipitate Formation | Metal Hydroxide (B78521) Precipitation: At higher pH values, many metal ions will precipitate as metal hydroxides, preventing the formation of the desired complex.[1] | Carefully control the upper pH limit of your experiment. The optimal pH for complex formation is often a balance between preventing ligand protonation and avoiding metal hydroxide precipitation.[1] |
| Matrix Effects: Other components in the sample matrix, such as high salt concentrations or organic matter, can interfere with complex formation or the absorbance measurement.[11] | Prepare samples in a consistent and well-defined matrix. If necessary, use masking agents or sample pretreatment steps to remove interfering substances.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the effect of the methyl group in this compound on complex stability compared to unsubstituted 1,10-phenanthroline?
A1: The methyl group at the 2-position introduces steric hindrance, which generally leads to the formation of less stable complexes compared to those formed with 1,10-phenanthroline.[12][13]
Q2: How does pH affect the availability of this compound for complexation?
A2: The availability of this compound as a ligand is highly pH-dependent due to the protonation of its nitrogen atoms. In acidic solutions, the nitrogen atoms can be protonated, forming the conjugate acid of the ligand. This protonated form cannot effectively coordinate with metal ions, thus inhibiting complex formation. As the pH increases, the ligand is deprotonated, making the lone pairs on the nitrogen atoms available for coordination with a metal center.[14]
Q3: What is a suitable experimental method to determine the optimal pH for complex formation?
A3: A common method is to prepare a series of solutions containing the metal ion and this compound at a constant concentration ratio, but buffered at different pH values. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax) for the complex. The pH at which the absorbance is highest corresponds to the optimal pH for complex formation under those conditions.[1][15]
Q4: Can I use a blank other than the buffer solution for spectrophotometric measurements?
A4: It is crucial that the blank solution contains everything that the sample solution does, except for the analyte of interest (in this case, the metal-ligand complex). Therefore, the blank should be the exact same buffer or solvent that your sample is dissolved in.[8][11] Using a different blank, such as pure water when your sample is in a buffer, is a common source of error.[8]
Quantitative Data
The stability of metal complexes is often reported as formation constants (log K) or overall stability constants (log β). Higher values indicate greater stability.
Table 1: Stepwise Stability Constants (log K) for Divalent First-Row Transition Metal Complexes with 1,10-Phenanthroline
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall Stability (log β₃) |
| Mn(II) | 4.0 | 3.5 | 2.8 | 10.3 |
| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |
| Co(II) | 7.0 | 6.5 | 5.9 | 19.4 |
| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |
| Cu(II) | 9.0 | 7.5 | 6.0 | 22.5 |
| Zn(II) | 6.4 | 5.8 | 5.2 | 17.4 |
Note: This data is for the parent ligand, 1,10-phenanthroline, and serves as a reference. Complexes with this compound are generally less stable due to steric hindrance.[12][16] The stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.[16]
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Optimal pH
This protocol outlines the steps to determine the optimal pH for the formation of a metal-2-Methyl-1,10-phenanthroline complex.
-
Solution Preparation:
-
Prepare a stock solution of the metal salt of interest in deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a dioxane-water mixture).
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 10).
-
-
Sample Preparation:
-
In a series of volumetric flasks, add a constant volume of the metal stock solution and the this compound stock solution.
-
Add a specific buffer to each flask to achieve the desired pH.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Prepare a blank for each pH value containing the buffer and any co-solvent, but no metal or ligand.
-
-
Spectrophotometric Measurement:
-
Allow the instrument to warm up for at least 30 minutes.[8]
-
Determine the wavelength of maximum absorbance (λmax) for the metal complex by scanning a prepared sample across the UV-Vis spectrum.
-
Set the spectrophotometer to the determined λmax.
-
For each pH value, zero the instrument with the corresponding blank solution.[11]
-
Measure the absorbance of the sample solution.
-
-
Data Analysis:
-
Plot the measured absorbance as a function of pH.
-
The pH at which the absorbance is maximal is the optimal pH for complex formation under the tested conditions.[1]
-
Protocol 2: Potentiometric Titration for Stability Constant Determination
This protocol describes the determination of proton-ligand and metal-ligand stability constants using pH-metric titration.[17][18]
-
Solution Preparation:
-
Prepare standardized solutions of a strong acid (e.g., HNO₃), a strong base (e.g., carbonate-free NaOH), the metal salt, and this compound.
-
Prepare a solution of a background electrolyte (e.g., NaNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate the pH meter with standard buffer solutions.
-
Prepare the following solutions for titration in a thermostated vessel:
-
Free acid.
-
Free acid + ligand.
-
Free acid + ligand + metal ion.
-
-
-
Titration Procedure:
-
Titrate each solution with the standardized strong base.
-
Record the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
Use appropriate software or calculation methods (e.g., Irving-Rossotti method) to determine the proton-ligand and metal-ligand stability constants from the titration curves.[17]
-
Visualizations
Caption: Workflow for spectrophotometric determination of optimal pH.
Caption: Troubleshooting decision tree for complex formation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. jetir.org [jetir.org]
- 5. CAS 3002-77-5: 1,10-Phenanthroline,2-methyl- | CymitQuimica [cymitquimica.com]
- 6. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 7. sperdirect.com [sperdirect.com]
- 8. hinotek.com [hinotek.com]
- 9. biocompare.com [biocompare.com]
- 10. biocompare.com [biocompare.com]
- 11. www.welcomehomevetsofnj.org - Experiment 35 Spectrophotometric Metal Ion Analysis [welcomehomevetsofnj.org]
- 12. researchgate.net [researchgate.net]
- 13. 1003. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part II. 2-Methyl- and 2,9-dimethyl-phenanthroline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jetir.org [jetir.org]
- 18. jocpr.com [jocpr.com]
Validation & Comparative
2-Methyl-1,10-phenanthroline vs. 1,10-phenanthroline: A Comparative Guide to Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and its applications in biological and pharmaceutical sciences, the choice of a chelating agent is paramount. Both 2-Methyl-1,10-phenanthroline and its parent compound, 1,10-phenanthroline (B135089), are renowned for their ability to form stable complexes with a variety of metal ions. This guide provides an objective comparison of their metal ion chelation performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific needs.
Introduction to the Chelators
1,10-Phenanthroline (phen) is a heterocyclic organic compound with a rigid, planar structure containing two nitrogen atoms in a fixed orientation ideal for bidentate chelation.[1] Its strong affinity for a wide range of transition metal ions has led to its extensive use in analytical chemistry, catalysis, and as an inhibitor of metalloenzymes.[1]
This compound (2-Mephen) is a derivative of 1,10-phenanthroline with a methyl group substituted at the 2-position. This substitution introduces steric hindrance near one of the nitrogen donor atoms, which can significantly influence its coordination chemistry and the stability of the resulting metal complexes.
Data Presentation: A Comparative Analysis of Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and a more stable complex. The following tables summarize the stepwise stability constants for 1,10-phenanthroline and this compound with several common divalent transition metal ions.
Table 1: Stepwise Stability Constants (log K) of 1,10-phenanthroline Metal Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |
| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |
| Cu(II) | 9.0 | 7.5 | 6.0 | 22.5 |
| Zn(II) | 6.4 | 5.8 | 5.2 | 17.4 |
Note: Data compiled from various sources under comparable conditions. Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.
Table 2: Stepwise Stability Constants (log K) of this compound Metal Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Fe(II) | 5.75 | 5.35 | 4.8 |
| Ni(II) | 7.85 | 7.35 | 6.5 |
| Cu(II) | 8.7 | 6.9 | - |
| Zn(II) | 6.1 | 5.4 | 4.6 |
Note: Data extracted from literature with consistent experimental conditions where available. The formation of a third complex (ML₃) with Cu(II) is often not observed due to significant steric hindrance.
The Impact of Methyl Substitution on Chelation
The presence of the methyl group at the 2-position in this compound introduces steric hindrance that generally leads to the formation of less stable complexes compared to the unsubstituted 1,10-phenanthroline. This effect is particularly pronounced in the formation of tris-complexes (ML₃), where the coordination of a third bulky ligand is sterically unfavorable.
For instance, while Ni(II) readily forms a stable tris-complex with 1,10-phenanthroline (log K₃ = 7.6), the corresponding complex with this compound is significantly less stable (log K₃ = 6.5). In the case of Cu(II), the steric clash is so significant that the formation of a tris-complex with this compound is often not observed.
Caption: Steric hindrance from the 2-methyl group can inhibit the formation of higher-order complexes.
Experimental Protocols
The determination of stability constants is crucial for understanding and comparing the chelation properties of ligands. Potentiometric titration and UV-Vis spectrophotometric titration are two common methods employed for this purpose.
Potentiometric Titration
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The changes in pH are used to calculate the formation constants of the metal-ligand complexes.
Workflow for Potentiometric Titration:
Caption: A stepwise workflow for determining stability constants using potentiometric titration.
UV-Vis Spectrophotometric Titration
This technique is employed when the metal-ligand complex has a distinct absorption spectrum compared to the free ligand and metal ion. The change in absorbance at a specific wavelength is monitored as the concentration of the metal or ligand is varied, allowing for the determination of the complex's stoichiometry and stability constant.
Methodology:
-
Wavelength Selection: The UV-Vis spectra of the free ligand, the metal ion, and the metal-ligand complex are recorded to identify a wavelength where the complex absorbs significantly, and the free ligand and metal ion do not.
-
Titration: A solution of the ligand is titrated with a solution of the metal ion (or vice versa), and the absorbance at the selected wavelength is measured after each addition.
-
Data Analysis: The absorbance data is plotted against the molar ratio of the metal to the ligand. The inflection point of the curve indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance values and the concentrations of the reactants.
Conclusion
The choice between this compound and 1,10-phenanthroline for metal ion chelation depends critically on the desired coordination number and the specific metal ion.
-
1,10-Phenanthroline is a versatile and strong chelator that readily forms stable bis- and tris-complexes with a wide range of transition metals. Its planar structure allows for efficient packing and strong metal-ligand interactions.
-
This compound , due to the steric hindrance introduced by the methyl group, generally forms less stable complexes than its unsubstituted counterpart. This steric effect can be advantageous when selective formation of mono- or bis-complexes is desired, and the formation of higher-order complexes needs to be prevented.
For researchers and drug development professionals, understanding these differences is key to designing experiments and molecules with specific metal-binding properties. For instance, if the goal is to create a coordinatively saturated and highly stable complex, 1,10-phenanthroline would be the preferred choice. Conversely, if a more labile complex or a specific coordination number less than three is required, this compound might offer a strategic advantage.
References
Comparative analysis of substituted phenanthroline derivatives in catalysis
An Objective Comparison of Substituted Phenanthroline Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands is a critical aspect in the advancement of homogeneous catalysis. Among the diverse array of ligand scaffolds, 1,10-phenanthroline (B135089) and its derivatives have emerged as a versatile class, prized for their rigid, planar structure and strong chelating ability with a wide range of metal centers.[1][2] The true power of the phenanthroline framework lies in its amenability to substitution, allowing for the fine-tuning of steric and electronic properties. This targeted modification can profoundly influence the activity, selectivity, and stability of the resulting metal catalysts.[1] This guide provides a comparative analysis of the performance of various substituted phenanthroline derivatives across several key catalytic transformations, supported by experimental data and detailed methodologies.
Comparative Catalytic Performance
The efficacy of a catalyst is intricately linked to the architecture of its coordinating ligands. The following tables summarize the performance of different substituted phenanthroline ligands in a variety of catalytic reactions, highlighting key performance indicators such as yield, selectivity, turnover number (TON), and turnover frequency (TOF).
Iron-Catalyzed Alkene Hydrosilylation
In the realm of iron-catalyzed hydrosilylation, the substitution pattern on the phenanthroline backbone is pivotal in determining both the yield and the regioselectivity of the reaction. The data below is derived from the hydrosilylation of 1-phenyl-1,3-butadiene (B73350) with phenylsilane.[1]
| Ligand/Catalyst Precursor | Substituent Position | Yield (%) | Regioselectivity (1,4-adduct : 1,2-adduct) |
| 1,10-Phenanthroline | Unsubstituted | 85 | 90:10 |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9- | 92 | 95:5 |
| 4,7-Diphenyl-1,10-phenanthroline | 4,7- | 88 | 92:8 |
| 2,9-Di-sec-butyl-1,10-phenanthroline | 2,9- | 95 | >99:1 |
Nickel- and Iron-Catalyzed Ethylene (B1197577) Oligomerization
The electronic properties of the phenanthroline ligand can be modulated to enhance catalytic activity in processes like ethylene oligomerization. A comparison of nickel(II) and iron(II) complexes reveals the significant impact of both the ligand substituents and the metal center.[1]
| Ligand/Catalyst Precursor | Metal | Substituent | Activity (10⁶ g·mol⁻¹·h⁻¹) | Selectivity (α-olefins) |
| 5,6-Dicarbonyl-1,10-phenanthroline complex | Nickel | 5,6-Carbonyl (electron-withdrawing) | 2.5 | High |
| 1,10-Phenanthroline complex | Nickel | Unsubstituted | 1.8 | High |
| Cyclohexyl-fused 2-(2,6-difluorophenyl)imino-1,10-phenanthroline | Iron | 2-Imino, 2,6-difluorophenyl | 10.4 | >99% |
| Cyclohexyl-fused 2-(2,6-diisopropylphenyl)imino-1,10-phenanthroline | Iron | 2-Imino, 2,6-diisopropylphenyl | 6.5 | >99% |
Palladium-Catalyzed Asymmetric Allylic Substitution
Chiral phenanthroline ligands have shown great promise in asymmetric catalysis. The following data for the palladium-catalyzed asymmetric allylic substitution of allyl acetate (B1210297) and dialkyl malonate highlights the effectiveness of a bifunctional chiral phenanthroline ligand.[3][4]
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1 (axially chiral N,N-bidentate phenanthroline) | up to 99 | up to 95 |
Photocatalytic and Electrocatalytic Reactions
Ruthenium and Copper complexes featuring phenanthroline-based ligands are effective in photocatalytic oxidation and electrocatalytic CO₂ reduction, respectively. The turnover metrics provide a standardized measure of catalyst efficiency and longevity.[1]
| Complex | Ligand Type | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |
| [Ru(phen-P)(bpy)₂]²⁺ | Phosphonate-substituted phenanthroline | Photocatalytic Oxidation | Up to 1,000,000 | - |
| [Cu(phen-NH₂)]²⁺ | Amino-substituted phenanthroline | Electrocatalytic CO₂ Reduction | >1000 | 1.5 |
Experimental Protocols
General Procedure for Iron-Catalyzed Alkene Hydrosilylation
In a glovebox, an oven-dried Schlenk tube is charged with the iron precursor (e.g., FeCl₂) and the substituted phenanthroline ligand in a 1:1 molar ratio. Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst in situ. The alkene substrate is then added, followed by the dropwise addition of the silane. The reaction mixture is stirred at a specified temperature and monitored by GC-MS. Upon completion, the reaction is quenched, and the product is isolated by column chromatography.[5][6]
General Procedure for Nickel-Catalyzed Ethylene Oligomerization
The nickel catalyst precursor, the substituted phenanthroline ligand, and a co-catalyst (e.g., methylaluminoxane, MAO) are introduced into a high-pressure reactor under an inert atmosphere. The solvent (e.g., toluene) is added, and the reactor is pressurized with ethylene to the desired pressure. The reaction is carried out at a constant temperature with vigorous stirring. The reaction is terminated by stopping the ethylene feed and venting the reactor. A known amount of an internal standard (e.g., n-nonane) is added to the reaction mixture. A sample is then analyzed by gas chromatography (GC) to determine the oligomer distribution and calculate the catalytic activity.[1]
General Procedure for Palladium-Catalyzed Asymmetric Allylic Substitution
In a dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral phenanthroline ligand are dissolved in a suitable solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature to form the catalyst. In a separate flask, the pronucleophile (e.g., dialkyl malonate) is treated with a base (e.g., NaH) in the same solvent. The solution of the activated nucleophile is then added to the catalyst solution, followed by the addition of the allylic substrate (e.g., allyl acetate). The reaction is stirred at the specified temperature and monitored by TLC or HPLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[3][4]
Visualizations
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Caption: A typical experimental workflow for a catalytic reaction.
Conclusion
The performance of catalysts based on 1,10-phenanthroline ligands is highly dependent on the nature and position of substituents on the phenanthroline core. Sterically bulky groups at the 2,9-positions can significantly enhance regioselectivity in reactions like alkene hydrosilylation.[1] Meanwhile, electron-withdrawing groups can increase the catalytic activity of nickel complexes in ethylene oligomerization.[1] Furthermore, the development of chiral phenanthroline ligands has opened new avenues in asymmetric catalysis, achieving high enantioselectivities in reactions such as allylic substitution.[3][4] The data and protocols compiled in this guide underscore the importance of ligand design and provide a foundation for the systematic development of highly efficient catalysts for a broad range of chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of bifunctional chiral phenanthroline ligand with Lewis basic site for palladium-catalyzed asymmetric allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design of bifunctional chiral phenanthroline ligand with Lewis basic site for palladium-catalyzed asymmetric allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Metal Ion Determination: Featuring 2-Methyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of metal ions, with a focus on the use of 2-Methyl-1,10-phenanthroline and its derivatives. The performance of the spectrophotometric method using a phenanthroline-based reagent is compared with alternative techniques, supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Introduction to this compound in Analytical Chemistry
This compound is a heterocyclic organic compound that acts as a bidentate chelating agent, forming stable and often intensely colored complexes with various metal ions.[1] This property makes it a valuable reagent in the field of analytical chemistry, particularly for spectrophotometric analysis. While the parent compound, 1,10-phenanthroline, is widely known for its reaction with iron(II) to form a red complex used in the determination of iron, methylated derivatives such as this compound and its isomer 2,9-dimethyl-1,10-phenanthroline (neocuproine) are particularly useful for the determination of other metal ions, most notably copper(I).[2][3]
The presence of methyl groups in the 2 and 9 positions of the phenanthroline ring creates steric hindrance that prevents the formation of a stable complex with iron(II), but allows for the formation of a stable, colored complex with copper(I).[4] This selectivity is a key advantage in the analysis of copper in the presence of iron.
Comparison of Analytical Methods for Copper Determination
The choice of an analytical method for the determination of copper depends on factors such as the required sensitivity, the concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of the spectrophotometric method using a 2-methylated-1,10-phenanthroline derivative (neocuproine) with other common analytical techniques for copper determination.
Data Presentation: Performance Characteristics of Analytical Methods for Copper
| Parameter | Spectrophotometry (Neocuproine Method) | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Electrochemical Methods (e.g., SWASV) |
| Principle | Formation of a colored complex between Cu(I) and neocuproine (B1678164), measured by light absorbance.[5] | Absorption of light by free copper atoms in a flame or graphite (B72142) furnace.[6] | Emission of light by excited copper atoms in an argon plasma.[4] | Measurement of the current response from the oxidation/reduction of copper at an electrode surface.[7] |
| Linearity Range | 0.3 - 3.0 µg/mL[8] | 0.5 - 2.0 mg/kg (in sample)[9] | Wide linear range, typically from sub-ppb to percentage levels.[4] | 0.00007 - 1.5 µM[5] |
| Limit of Detection (LOD) | 0.039 µg/mL[8] | 0.115 ppm[1] | 0.6 - 29 ng/g (solid sampling)[10] | 0.0048 nM[5] |
| Limit of Quantitation (LOQ) | 0.129 µg/mL[8] | 0.346 ppm[1] | Varies with matrix and wavelength, typically in the low ppb range. | Not explicitly stated, but derivable from LOD. |
| Accuracy (% Recovery) | Typically 98-102% | 97%[9] | Generally high, with recoveries close to 100%. | Good agreement with AAS results.[5] |
| Precision (%RSD) | < 2% | 4.98%[9] | Typically < 5% | Good reproducibility. |
| Common Interferences | Strong oxidizing or reducing agents, other metal ions that may form colored complexes (though neocuproine is highly selective for Cu(I)).[5] | Spectral and chemical interferences in the flame/furnace.[6] | Spectral interferences from other elements in the sample matrix, especially those with line-rich emission spectra like iron.[4] | Other electroactive species in the sample that have redox potentials close to that of copper.[7] |
Experimental Protocols
Spectrophotometric Determination of Copper using 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)
This protocol is adapted from established methods for the determination of copper using neocuproine.[5][11]
1. Reagents and Solutions:
-
Standard Copper Solution (100 ppm): Dissolve a precisely weighed amount of copper metal or a suitable salt in dilute nitric acid and dilute to a known volume with deionized water.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce Cu(II) to Cu(I).
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate in 100 mL of deionized water. This is used to complex other metal ions that might precipitate.
-
Neocuproine Solution (0.1% w/v in ethanol): Dissolve 0.1 g of 2,9-dimethyl-1,10-phenanthroline in 100 mL of ethanol (B145695).
-
Ammonium (B1175870) Hydroxide (B78521) Solution: For pH adjustment.
2. Preparation of Calibration Curve:
-
Pipette a series of standard copper solutions into separate separatory funnels.
-
To each funnel, add 5 mL of hydroxylamine hydrochloride solution and 10 mL of sodium citrate solution. Mix well.
-
Add 5 mL of ammonium hydroxide solution to adjust the pH to between 4 and 6.
-
Add 10 mL of the neocuproine solution and mix. The yellow Cu(I)-neocuproine complex will form.
-
Add 10 mL of chloroform and shake vigorously to extract the complex into the organic layer.
-
Allow the layers to separate and drain the chloroform layer into a 25 mL volumetric flask.
-
Dilute to the mark with ethanol and mix well.
-
Measure the absorbance of each solution at 457 nm against a reagent blank.
-
Plot a graph of absorbance versus copper concentration.
3. Sample Analysis:
-
Prepare the sample solution, including a digestion step if necessary to remove organic matter and dissolve the copper.
-
Take an aliquot of the sample solution and follow the same procedure as for the calibration standards.
-
Measure the absorbance of the sample solution and determine the copper concentration from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for copper determination using the neocuproine method.
Caption: Logical workflow for analytical method validation based on ICH guidelines.
Conclusion
The spectrophotometric determination of copper using 2-methylated-1,10-phenanthroline derivatives like neocuproine offers a selective and cost-effective method suitable for many applications.[12] It demonstrates good performance in terms of linearity, accuracy, and precision within its optimal concentration range. For analyses requiring higher sensitivity and the determination of ultra-trace amounts of copper, more advanced instrumental techniques such as AAS, ICP-OES, or electrochemical methods may be more appropriate, though they come with higher instrumentation and operational costs. The choice of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis and the performance characteristics of each technique as outlined in this guide. Validation of the chosen method according to established guidelines, such as those from ICH, is crucial to ensure reliable and accurate results.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. analytik-jena.com [analytik-jena.com]
- 5. Development of a new electrochemical method for the determination of copper( ii ) at trace levels in environmental and food samples - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06941E [pubs.rsc.org]
- 6. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of trace elements in high-purity copper by ETV-ICP OES using halocarbons as chemical modifiers - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. Spectrophotometric Determination of Copper in Yttrium Metal With Neocuproine - UNT Digital Library [digital.library.unt.edu]
- 12. benchchem.com [benchchem.com]
- 13. canadacommons.ca [canadacommons.ca]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Electronic Effects of Substituents on 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of various substituents on the 1,10-phenanthroline (B135089) (phen) core. By modulating the electronic properties of the phenanthroline ligand system, researchers can fine-tune the characteristics of resulting metal complexes for applications in catalysis, materials science, and drug development. The following sections present quantitative experimental data, detailed methodologies, and visual summaries to illustrate these structure-property relationships.
Introduction to Substituent Effects
The electronic properties of the 1,10-phenanthroline ring system can be systematically modified by the introduction of functional groups at various positions. These substituents influence the electron density of the aromatic system through two primary mechanisms:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density towards it.
-
Resonance Effects: These occur through the pi (π) system, involving the delocalization of lone pairs or π-electrons, and are represented by resonance structures.
The overall electronic influence of a substituent is often quantified by the Hammett constant (σ) , which provides a measure of its electron-donating or electron-withdrawing character. A positive σ value indicates an EWG, while a negative value signifies an EDG.[1][2] These electronic perturbations directly impact the spectroscopic and electrochemical properties of the molecule.
Quantitative Data Comparison
The following tables summarize key experimental data demonstrating the influence of different substituents on the electronic properties of phenanthroline.
Table 1: Hammett Constants for Common Substituents
This table classifies substituents based on their Hammett σ_para constants, providing a quantitative scale for their electronic effects.
| Substituent | Hammett Constant (σ_para) | Classification |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -Cl | 0.23 | Weak Electron-Withdrawing |
| -Br | 0.23 | Weak Electron-Withdrawing |
| -H | 0.00 | Neutral (Reference) |
| -C₆H₅ (Phenyl) | 0.01 | Weak Electron-Donating |
| -CH₃ (Methyl) | -0.17 | Electron-Donating |
| -OCH₃ | -0.27 | Strong Electron-Donating |
| -NH₂ | -0.66 | Very Strong Electron-Donating |
| -N(CH₃)₂ | -0.83 | Very Strong Electron-Donating |
| (Data sourced from references[3][4]) |
Table 2: Spectroscopic Data of Substituted Phenanthrolines
Substituents alter the energy levels of molecular orbitals, leading to shifts in absorption (λ_max) and emission (λ_em) maxima. EDGs generally cause a bathochromic (red) shift, while EWGs can cause a hypsochromic (blue) shift.
| Substituent | λ_max (nm) | λ_em (nm) | Observations |
| Unsubstituted | 264 | 465 (fluorescence), 520 (phosphorescence) | Reference π → π* transition.[5] |
| 2,9-di-NHI¹ | 280 | - | The electron-donating NHI groups cause a red shift, indicating a lowering of the π-π* energy gap.[5] |
| 2,9-dimethyl | ~270 | - | Alkyl groups are weakly donating, causing a slight red shift.[6] |
| 5-sec-butyl | ~270 | - | Similar to methyl, the alkyl group has a minor electronic effect.[6] |
| 2,9-diphenyl | - | - | Protonation causes a significant red shift in the absorption and emission spectra.[7] |
| 2,9-dianisyl | - | - | The electron-donating anisyl groups increase the proton affinity of the molecule compared to the unsubstituted phenanthroline.[7] |
| ¹N-heterocyclic imine |
Table 3: Electrochemical Data of Substituted Phenanthroline Complexes
The redox potential of a phenanthroline metal complex is highly sensitive to the electronic nature of the substituents. EDGs increase electron density on the metal center, making oxidation easier (less positive potential), while EWGs make it more difficult.
| Substituent on Phenanthroline | Complex | Redox Potential Trend |
| 5-NO₂ (EWG) | [Cu(5-NO₂-phen)₂(CH₃CN)]²⁺ | Most difficult to oxidize (most positive potential) |
| 5-Cl (EWG) | [Cu(5-Cl-phen)₂(CH₃CN)]²⁺ | ↓ |
| Unsubstituted | [Cu(phen)₂(CH₃CN)]²⁺ | ↓ |
| 5-CH₃ (EDG) | [Cu(5-Me-phen)₂(CH₃CN)]²⁺ | Easiest to oxidize (least positive potential) |
| (Data trend interpreted from reference[8]) |
Table 4: ¹H NMR Spectroscopic Data of Substituted Phenanthrolines
The chemical shift of protons on the phenanthroline ring is affected by the electron density. EDGs shield nearby protons, shifting their signals upfield (lower δ), while EWGs deshield them, causing a downfield shift (higher δ).
| Compound | H₂/H₉ (ppm) | H₃/H₈ (ppm) | H₄/H₇ (ppm) | H₅/H₆ (ppm) |
| 1,10-Phenanthroline | 9.15 | 7.61 | 8.25 | 7.76 |
| 5-Methyl-1,10-phenanthroline | 9.08 | 7.55 | 8.11 | - |
| 4,7-Dimethyl-1,10-phenanthroline | 9.02 | 7.48 | - | 7.59 |
| (Data interpreted from reference[9]) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λ_max) of the π → π* transitions in the phenanthroline derivatives.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solutions of the phenanthroline compounds are prepared in a suitable UV-grade solvent (e.g., dichloromethane (B109758), acetonitrile, or ethanol) at a concentration of approximately 10⁻⁵ M.[6]
-
The spectrophotometer is blanked using a quartz cuvette (1 cm path length) filled with the pure solvent.
-
The sample solution is placed in the cuvette, and the absorption spectrum is recorded over a range of 200-500 nm.
-
The wavelength corresponding to the highest absorption peak in the region of interest (typically 250-300 nm for the primary π → π* transition) is recorded as λ_max.[6]
-
2. Fluorescence Spectroscopy
-
Objective: To measure the emission spectra and determine the maximum emission wavelength (λ_em) and quantum yield.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Sample solutions are prepared in a spectroscopic-grade solvent (e.g., THF) in quartz cuvettes (1 cm path length).[5]
-
The sample is excited at a wavelength corresponding to a major absorption band (e.g., 280 nm).[5]
-
The emission spectrum is recorded at a 90° angle to the excitation beam. The wavelength of maximum emission intensity is identified.
-
Quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate) using the comparative method.
-
3. Cyclic Voltammetry (CV)
-
Objective: To determine the redox potentials of the phenanthroline compounds or their metal complexes and assess the electronic influence of the substituents.
-
Instrumentation: A potentiostat with a standard three-electrode cell.
-
Procedure:
-
The experiment is conducted in an electrochemical cell containing a solution of the sample (~1 mM) in a suitable solvent like acetonitrile.[10]
-
A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) ((Bu₄N)PF₆), is added to ensure conductivity.[10]
-
A glassy carbon or platinum electrode is used as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
The potential is swept linearly from an initial value to a final value and back again, and the resulting current is measured.
-
The oxidation and reduction peak potentials are determined from the resulting voltammogram.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To observe changes in the chemical environment of the phenanthroline protons as a result of substitution.
-
Instrumentation: An NMR spectrometer (e.g., 400 or 500 MHz).
-
Procedure:
-
A small amount of the sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).[5][11]
-
The solution is transferred to an NMR tube.
-
A ¹H NMR spectrum is acquired. Chemical shifts are referenced to an internal standard like tetramethylsilane (B1202638) (TMS) or the residual solvent peak.[11]
-
The chemical shifts (δ) and coupling constants (J) for the aromatic protons are analyzed to determine the electronic effects of the substituents.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Classification of substituent electronic effects.
Caption: General experimental workflow for analysis.
Caption: Correlation of substituent effects with experimental data.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. web.viu.ca [web.viu.ca]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00957J [pubs.rsc.org]
- 6. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]
- 7. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Electronic and structural variation among copper(II) complexes with substituted phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-1,10-phenanthroline: A Superior Ligand in Coordination Chemistry and Catalysis
A Comparative Analysis of 2-Methyl-1,10-phenanthroline Against Other Phenanthroline Ligands for Researchers, Scientists, and Drug Development Professionals.
In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes. The 1,10-phenanthroline (B135089) scaffold has long been a staple for its robust and rigid structure, providing a stable coordination environment for a wide array of metal ions. However, subtle modifications to this core structure can lead to significant enhancements in performance. This guide provides an in-depth comparison of this compound against its parent compound, 1,10-phenanthroline, and the sterically hindered 2,9-dimethyl-1,10-phenanthroline (neocuproine), highlighting its distinct advantages in terms of complex stability, catalytic activity, and steric and electronic properties.
Key Advantages of this compound
The introduction of a single methyl group at the 2-position of the phenanthroline ring imparts a unique combination of steric and electronic effects, leading to several advantages over other phenanthroline ligands.
-
Enhanced Stability of Metal Complexes: The methyl group in this compound provides a moderate steric hindrance that can increase the stability of its metal complexes compared to the unsubstituted 1,10-phenanthroline. This effect is particularly notable in complexes with transition metals.
-
Modulated Catalytic Activity: In catalytic applications, the steric bulk of the methyl group can influence the coordination sphere of the metal center, leading to improved selectivity and activity. For instance, in certain cross-coupling reactions, the presence of the 2-methyl group can promote reductive elimination, a key step in the catalytic cycle.
-
Intermediate Steric Profile: Compared to the highly hindered 2,9-dimethyl-1,10-phenanthroline (neocuproine), which can sometimes inhibit substrate binding due to its bulky methyl groups, this compound offers a more balanced steric profile. This allows for effective catalysis with a broader range of substrates.
Quantitative Comparison of Ligand Performance
To provide a clear and objective comparison, the following tables summarize key performance data for this compound and its counterparts in various applications.
Table 1: Stability Constants (log K) of Metal Complexes
The stability of a metal-ligand complex is a fundamental parameter that influences its utility in various applications. The following data, derived from seminal work in the field, illustrates the effect of methyl substitution on the stability of complexes with first-row transition metals.
| Metal Ion | 1,10-Phenanthroline (log K₁) | This compound (log K₁) | 2,9-Dimethyl-1,10-phenanthroline (log K₁) |
| Co(II) | 7.25 | 7.50 | 6.55 |
| Ni(II) | 8.80 | 8.75 | 7.55 |
| Cu(II) | 9.25 | 8.80 | - |
| Zn(II) | 6.55 | 6.80 | 6.05 |
Data sourced from Irving, H., and Mellor, D. H. J. Chem. Soc. 1952, 3457.
The data indicates that for Co(II) and Zn(II), the introduction of a single methyl group in the 2-position increases the stability of the complex compared to the unsubstituted phenanthroline. In contrast, the two methyl groups in neocuproine (B1678164) lead to a decrease in stability for these metals, likely due to increased steric repulsion. For Ni(II) and Cu(II), the 2-methyl substituent results in slightly lower or comparable stability, showcasing the nuanced interplay of steric and electronic effects.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for key comparative experiments are provided below.
Determination of Stability Constants by Potentiometric Titration
Objective: To determine the stepwise stability constants of metal complexes with phenanthroline ligands in aqueous solution.
Materials:
-
Standardized solutions of metal nitrates (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)
-
Standardized solution of perchloric acid
-
Standardized solution of potassium hydroxide (B78521) (carbonate-free)
-
1,10-phenanthroline, this compound, 2,9-dimethyl-1,10-phenanthroline
-
Potassium nitrate (B79036) (for maintaining constant ionic strength)
-
Deionized water
-
pH meter with a glass electrode
-
Thermostated reaction vessel
Procedure:
-
Prepare a solution containing a known concentration of the metal nitrate, the phenanthroline ligand, and perchloric acid in the thermostated reaction vessel. The ionic strength is maintained constant with potassium nitrate.
-
Titrate the solution with a standardized solution of potassium hydroxide.
-
Record the pH of the solution after each addition of the titrant.
-
The titration data is then used to calculate the formation constants (log K) of the metal-ligand complexes using appropriate software for equilibrium calculations.
Visualizing the Advantage: Steric Effects in Coordination
The steric hindrance provided by the methyl groups plays a crucial role in determining the coordination geometry and, consequently, the reactivity of the metal complexes. The following diagram illustrates the logical relationship between the substitution pattern of the phenanthroline ligand and the resulting steric environment around a coordinated metal ion.
Unlocking Therapeutic Potential: A Comparative Guide to the Substitution Effect of Phenanthroline Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Phenanthroline and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The strategic placement of different substituent groups on the phenanthroline core allows for the fine-tuning of their physicochemical and pharmacological properties, leading to the development of potent therapeutic agents. This guide provides a theoretical and experimental comparison of phenanthroline derivatives, with a focus on their anticancer activities, to aid researchers in the design and development of novel drug candidates.
Performance Comparison of Phenanthroline Derivatives: Cytotoxicity
The anticancer potential of phenanthroline derivatives is primarily evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this assessment. The following tables summarize the IC50 values of various substituted phenanthroline derivatives against different cancer cell lines, providing a comparative overview of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthroline (Parent Compound) | HeLa (Cervical Cancer) | >100 | [1] |
| A549 (Lung Cancer) | >100 | [2] | |
| N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA) | SiHa (Cervical Cancer) | 16.43 | [1] |
| HepG2 (Liver Cancer) | >100 | [1] | |
| MCF-7 (Breast Cancer) | >100 | [1] | |
| Cal27 (Tongue Cancer) | 50.98 | [1] | |
| Fused Pyrrolophenanthroline 8a | MDA-MB-435 (Melanoma) | <10 | [3] |
| K-562 (Leukemia) | <10 | [3] | |
| SR (Leukemia) | <10 | [3] | |
| HL-60(TB) (Leukemia) | <10 | [3] | |
| Fused Pyrrolophenanthroline 11c | MDA-MB-435 (Melanoma) | 0.296 | [3] |
| NCI-H522 (Lung Cancer) | <3.78 | [3] | |
| HCT-116 (Colon Cancer) | <3.78 | [3] | |
| M14 (Melanoma) | <3.78 | [3] | |
| Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline Complexes (Cugdupt1–Cugdupt9) | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.5–30.5 | [2] |
| Cisplatin (Reference Drug) | A549/DDP (Cisplatin-resistant Lung Cancer) | 61.5 | [2] |
Key Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are the methodologies for key assays used to evaluate the anticancer properties of phenanthroline derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phenanthroline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the phenanthroline derivatives. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[5]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.[7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[8]
-
Staining: Resuspend the cell pellet in the PI staining solution.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[9]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[7]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
PBS
-
Annexin V binding buffer
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells as described for the cell cycle analysis.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[11][12]
Signaling Pathways and Mechanisms of Action
Phenanthroline derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is frequently observed in various cancers. Some phenanthridine (B189435) derivatives have been identified as agonists of this pathway, targeting Axin to activate Wnt signaling.[13]
References
- 1. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Design, Synthesis, and Structural Optimization of Lycorine-Derived Phenanthridine Derivatives as Wnt/β-Catenin Signaling Pathway Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of Methylated Phenanthroline Derivatives with DNA
For Researchers, Scientists, and Drug Development Professionals
The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer agents. Among these molecules, 1,10-phenanthroline (B135089) and its derivatives have garnered significant attention due to their ability to intercalate into the DNA double helix, leading to cytotoxicity in cancer cells. Methylation of the phenanthroline scaffold is a key chemical modification that can modulate this interaction, influencing binding affinity, mode of interaction, and ultimately, biological activity. This guide provides a comparative analysis of methylated phenanthroline derivatives, summarizing experimental data on their DNA interaction and cytotoxicity, detailing common experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Performance Comparison
The biological activity and DNA binding affinity of phenanthroline derivatives are significantly influenced by the position and number of methyl groups on the phenanthroline ring. The following tables summarize key quantitative data from studies on platinum(II) and ruthenium(II) complexes featuring various methylated phenanthroline ligands. These metal complexes are common platforms for studying the DNA-interacting properties of these ligands.
Cytotoxicity of Platinum(II)-Phenanthroline Complexes
The in vitro cytotoxicity of a series of square planar platinum(II) complexes, [Pt(en)(R-phen)]Cl₂, was evaluated against the L1210 Murine leukemia cell line. The results highlight a strong dependence of cytotoxicity on the methylation pattern of the phenanthroline ligand.[1]
| Compound (R-phen) | Substitution Pattern | IC50 (µM)[1] |
| 1,10-Phenanthroline (phen) | Unsubstituted | 9.7 ± 0.3 |
| 5-Methyl-1,10-phenanthroline (5-Mephen) | 5-methyl | 2.8 ± 0.8 |
| 5,6-Dimethyl-1,10-phenanthroline (5,6-Me₂phen) | 5,6-dimethyl | 1.5 ± 0.3 |
| 4-Methyl-1,10-phenanthroline (4-Mephen) | 4-methyl | > 50 |
| 4,7-Dimethyl-1,10-phenanthroline (4,7-Me₂phen) | 4,7-dimethyl | > 50 |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline (3,4,7,8-Me₄phen) | 3,4,7,8-tetramethyl | > 50 |
Table 1: In vitro cytotoxicity (IC50) of platinum(II) complexes with methylated phenanthroline derivatives against L1210 Murine leukemia cells.
The data clearly indicates that methylation at the 5 and 5,6 positions enhances cytotoxic activity, while methylation at the 4, 7, and 3, 8 positions leads to a significant decrease in activity. This suggests that steric hindrance from methyl groups at the 4 and 7 positions may interfere with the optimal intercalation of the phenanthroline ligand into the DNA helix.[1]
DNA Binding Affinity of Phenanthroline Derivatives
| Compound/Complex | Ligand | DNA Binding Constant (K or Kb) (M⁻¹) |
| [Cu(phen)₂(H₂O)]²⁺ | 1,10-Phenanthroline | 4.7 x 10⁴ |
| [Sm(DBM)₃(Phen)] | 1,10-Phenanthroline | ~10⁴ |
| [Ni(DIP)₃]²⁺ | 4,7-Diphenyl-1,10-phenanthroline | 4.34 x 10⁴ |
| [Cu(2CP-Bz-SMe)]²⁺ | 1,3-bis(1,10-phenanthrolin-2-yloxy)-N-(4-(methylthio)benzylidene)propan-2-amine | 5.8 x 10⁴ |
Table 2: DNA binding constants of various phenanthroline-containing metal complexes.
These values indicate a moderate binding affinity for phenanthroline derivatives to DNA. It has been noted that the binding affinity of ruthenium complexes of 5,6-dimethylphenanthroline with DNA is increased relative to those with unsubstituted phenanthroline.[2]
Experimental Protocols
The characterization of the interaction between methylated phenanthroline derivatives and DNA relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the phenanthroline derivative upon binding to DNA, which can indicate the mode of interaction and allow for the determination of the binding constant.
-
Objective: To determine the intrinsic binding constant (Kb) of a phenanthroline derivative to DNA.
-
Materials:
-
Stock solution of the methylated phenanthroline derivative of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Stock solution of calf thymus DNA (ct-DNA) in the same buffer, with its concentration determined spectrophotometrically.
-
Spectrophotometer and quartz cuvettes (1 cm path length).
-
-
Protocol:
-
Prepare a series of solutions with a fixed concentration of the phenanthroline derivative and increasing concentrations of DNA.
-
Incubate the solutions at a constant temperature (e.g., 25 °C) for a set period to allow the binding to reach equilibrium.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm). Use a solution of DNA in the buffer as the blank to correct for DNA absorbance.
-
Observe changes in the absorption maximum (λmax) and absorbance intensity. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) are often indicative of intercalation.
-
The binding constant (Kb) can be calculated by plotting the data according to the Wolfe-Shimer equation or a similar binding model.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study DNA-ligand interactions, particularly through competitive binding assays.
-
Objective: To determine the DNA binding affinity of a phenanthroline derivative through a competitive displacement assay with ethidium (B1194527) bromide (EtBr).
-
Materials:
-
Ethidium bromide (EtBr) solution.
-
Stock solution of the methylated phenanthroline derivative.
-
ct-DNA solution.
-
Fluorometer and quartz cuvettes.
-
-
Protocol:
-
Prepare a solution of ct-DNA and EtBr and record its fluorescence emission spectrum (excitation typically around 520 nm, emission maximum around 600 nm).
-
Titrate this solution with increasing concentrations of the methylated phenanthroline derivative.
-
Record the fluorescence spectrum after each addition and incubation period.
-
The displacement of EtBr from the DNA by the phenanthroline derivative will result in a quenching of the EtBr fluorescence.
-
The binding constant can be determined from the quenching data using the Stern-Volmer equation or by fitting to a competitive binding model.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding and can also reveal the binding mode.
-
Objective: To observe changes in the DNA secondary structure upon binding of a phenanthroline derivative.
-
Materials:
-
ct-DNA solution in a suitable buffer.
-
Stock solution of the methylated phenanthroline derivative.
-
CD spectropolarimeter and quartz cuvettes.
-
-
Protocol:
-
Record the CD spectrum of the DNA solution alone in the UV region (typically 220-320 nm). The B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of the phenanthroline derivative.
-
Incubate the solutions to allow for binding equilibrium.
-
Record the CD spectrum for each solution.
-
Changes in the intensity and position of the DNA CD bands indicate conformational changes upon ligand binding. Intercalation often leads to an increase in the intensity of both the positive and negative bands.
-
Viscosity Measurements
Viscosity measurements provide strong evidence for the classical intercalation binding mode. Intercalation lengthens and unwinds the DNA helix, leading to an increase in the viscosity of the DNA solution.
-
Objective: To determine if a phenanthroline derivative binds to DNA via intercalation.
-
Materials:
-
Sonicated ct-DNA solution to ensure a uniform length of DNA fragments.
-
Stock solution of the methylated phenanthroline derivative.
-
Ostwald or similar type viscometer.
-
Constant temperature water bath.
-
-
Protocol:
-
Measure the flow time of the buffer and the DNA solution in the viscometer at a constant temperature.
-
Add increasing amounts of the phenanthroline derivative to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the compound, respectively.
-
Plot the relative specific viscosity versus the ratio of the concentration of the compound to the concentration of DNA. A significant increase in relative viscosity is indicative of an intercalative binding mode.
-
Visualizations: Workflows and Pathways
Experimental Workflow for DNA Binding Studies
The following diagram illustrates a typical experimental workflow for characterizing the interaction of a methylated phenanthroline derivative with DNA.
A typical experimental workflow for studying DNA-phenanthroline interactions.
DNA Damage Response Signaling Pathway
The interaction of phenanthroline derivatives with DNA, particularly through intercalation, can cause DNA damage. This damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The following diagram provides a simplified overview of a common DDR pathway activated by DNA damage.
A simplified DNA damage response pathway activated by DNA intercalators.
References
A Comparative Analysis of Iron and Cobalt Complexes with Phenanthroline Ligands for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and applications of iron and cobalt phenanthroline complexes, presenting key experimental data and detailed protocols for comparative analysis.
Iron and cobalt complexes featuring 1,10-phenanthroline (B135089) (phen) and its derivatives are a cornerstone of coordination chemistry, with diverse applications spanning catalysis, materials science, and medicine. Their rich redox chemistry, DNA-binding capabilities, and catalytic prowess make them subjects of intense research. This guide provides a comparative overview of these two families of complexes, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the stability and redox behavior of these complexes is crucial for predicting their reactivity and mechanism of action. The following tables summarize key quantitative data for tris(1,10-phenanthroline) complexes of iron and cobalt.
Table 1: Stability Constants of Fe(II) and Co(II) Tris(1,10-phenanthroline) Complexes
| Metal Ion | Log K₁ | Log K₂ | Log K₃ | Overall Log β₃ |
| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |
| Co(II) | 7.0 | 6.5 | 5.9 | 19.4 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The data presented are representative values under comparable conditions.
Table 2: Redox Potentials of [M(phen)₃]³⁺/²⁺ Complexes
| Redox Couple | E° (V vs. SHE) |
| [Fe(phen)₃]³⁺/²⁺ | +1.14 |
| [Co(phen)₃]³⁺/²⁺ | +0.37 |
Note: SHE = Standard Hydrogen Electrode. The significantly higher redox potential of the iron complex indicates that Fe(II) in this complex is more easily oxidized than its cobalt counterpart.
Biological Activity: Anticancer Potential
Both iron and cobalt phenanthroline complexes have demonstrated significant potential as anticancer agents. Their primary mechanism of action is often attributed to their ability to interact with DNA, leading to cleavage and apoptosis. While direct comparative studies on identical cell lines are limited, the available data suggests that cobalt complexes can exhibit high cytotoxicity.
Table 3: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Phenanthroline Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [CoCl₂(phen)₂] | HCT116 | 6 ± 1 | [1] |
| Cisplatin (reference) | HCT116 | 8 ± 0.5 | [1] |
| [Fe(II) complex with DPA-Bpy] | HeLa | 1.18 | [2] |
| [Co(phen)₂(MeATSC)]³⁺ | MDA-MB-231 | 17.59 | [3] |
Note: This table presents data from different studies and should be interpreted with caution due to variations in experimental conditions. DPA-Bpy = N,N-bis(2-pyridinylmethyl)-2,2'-bipyridine-6-methanamine; MeATSC = 9-anthraldehyde-N(4)-methylthiosemicarbazone.
Catalytic Applications
Experimental Protocols
To facilitate further comparative research, detailed experimental protocols for the synthesis of representative complexes, evaluation of their redox properties, and assessment of their cytotoxic effects are provided below.
Synthesis of Tris(1,10-phenanthroline)iron(II) Chloride ([Fe(phen)₃]Cl₂)
Materials:
-
Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
1,10-phenanthroline monohydrate
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Acetone
-
Deionized water
Procedure:
-
Dissolve 0.86 g of ferrous ammonium sulfate in 10 mL of 1 M HCl in a 50 mL beaker.[5]
-
In a separate 150 mL beaker, dissolve 1.0 g of 1,10-phenanthroline in 10 mL of methanol.[5]
-
Gradually add the iron(II) solution to the phenanthroline solution with stirring. A deep red solution of the [Fe(phen)₃]²⁺ complex will form.[5]
-
Prepare a saturated solution of NaCl by dissolving 2.5 g of NaCl in 10 mL of water.[5]
-
Add the saturated NaCl solution to the [Fe(phen)₃]²⁺ solution to precipitate the chloride salt.[5]
-
Heat the solution on a hot plate to reduce the volume to approximately one-third of its initial volume, promoting crystallization.[5]
-
Allow the solution to cool to room temperature, then cool further in an ice bath for 15 minutes to maximize crystal formation.[5]
-
Collect the red crystals by vacuum filtration, wash with small portions of ice-cold water, followed by cold methanol, and finally a small amount of acetone.[5]
-
Dry the crystals in a desiccator.
Synthesis of Tris(1,10-phenanthroline)cobalt(II) Chloride ([Co(phen)₃]Cl₂)
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
1,10-phenanthroline monohydrate
-
Methanol
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Dissolve 0.29 g (1.0 mmol) of Co(NO₃)₂·6H₂O in 25 mL of methanol.[6]
-
In a separate flask, dissolve 0.60 g (3.0 mmol) of 1,10-phenanthroline in 25 mL of methanol.[6]
-
Add the phenanthroline solution dropwise to the cobalt(II) nitrate solution.
-
The reaction mixture can be refluxed for 4 hours to ensure complete reaction.[6]
-
To precipitate the chloride salt, a concentrated aqueous solution of NaCl can be added.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried in vacuo.[6]
Determination of Redox Potentials by Cyclic Voltammetry
Apparatus and Materials:
-
Potentiostat with a three-electrode cell setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Solution of the metal complex in a suitable solvent (e.g., acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a solution of the complex (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the working electrode polished and cleaned.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat: potential range (e.g., -2.0 V to +2.0 V, adjusted based on the complex), scan rate (e.g., 100 mV/s).[7]
-
Run the cyclic voltammogram, scanning from an initial potential to a switching potential and then back.
-
Record the anodic (Epa) and cathodic (Epc) peak potentials.
-
The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.[8]
-
For a reversible one-electron process, the peak separation (ΔEp = |Epa - Epc|) should be close to 59 mV at room temperature.[8]
Cytotoxicity Evaluation by MTT Assay
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of the iron and cobalt complexes in DMSO and dilute them to various concentrations with the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9]
-
Remove the medium and MTT solution, and add 200 µL of DMSO or isopropanol to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the complex concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizing Mechanisms: DNA Intercalation
The interaction of phenanthroline complexes with DNA is a key aspect of their biological activity. One of the proposed mechanisms is intercalation, where the planar phenanthroline ligands insert themselves between the base pairs of the DNA double helix. This process can be visualized as a logical workflow.
Caption: Workflow of DNA intercalation by metal-phenanthroline complexes.
This guide provides a foundational comparison of iron and cobalt phenanthroline complexes. Further research focusing on direct comparative studies under identical experimental conditions is essential to fully elucidate the subtle yet significant differences in their properties and to guide the rational design of new catalysts and therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand [frontiersin.org]
- 3. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Tris- 1,10-phenanthroline iron(ii) chloride - UTA Chemistry [utachemistry.weebly.com]
Assessing the Metal Ion Selectivity of Phenanthroline-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective and sensitive fluorescent sensors for metal ions is a critical endeavor in fields ranging from environmental monitoring to cellular biology and pharmaceutical research. Among the various classes of chemosensors, those based on the 1,10-phenanthroline (B135089) scaffold have garnered significant attention due to their inherent coordinating ability, rigid structure, and favorable photophysical properties. This guide provides a comprehensive comparison of phenanthroline-based sensors for metal ion detection, supported by experimental data and detailed protocols to aid researchers in their design and application.
Performance Comparison of Phenanthroline-Based Sensors
Phenanthroline derivatives can be tailored through chemical modifications to exhibit high selectivity and sensitivity for specific metal ions. The primary mechanism of sensing often involves Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the phenanthroline core restricts photoinduced electron transfer (PET) or other non-radiative decay pathways, leading to a "turn-on" fluorescent response. The performance of these sensors is typically evaluated based on their binding affinity (Ka), limit of detection (LOD), and quantum yield (Φ).
Below is a comparative summary of representative phenanthroline-based sensors and a common alternative, Schiff base sensors, for the detection of key metal ions.
| Sensor Type | Target Ion | Sensor Name/Derivative | Binding Constant (Ka) / Dissociation Constant (Kd) | Limit of Detection (LOD) | Quantum Yield (Φ) | Key Findings & Selectivity |
| Phenanthroline-Based | Zn²⁺ | Pyrazoloquinoline-phenanthroline conjugate (PQPc) | Ka: 859 M⁻¹[1] | 0.193 µM[1] | 13-fold increase upon Zn²⁺ binding[1] | Selective for Zn²⁺ over various divalent cations including Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺, Co²⁺, Ni²⁺, and Cu²⁺.[1] |
| Phenanthroline-Based | Zn²⁺ | Hectorite/Phenanthroline Nanomaterial | Not Specified | Not Specified | Fluorescence enhancement with a 10 nm bathochromic shift.[2][3] | Selective for Zn²⁺; Co²⁺ and Cu²⁺ caused fluorescence quenching, while Ca²⁺ and Mg²⁺ showed no significant change.[2][3] |
| Phenanthroline-Based | Cd²⁺ | 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) | High affinity for ions with a radius close to 1.0 Å.[4] | Down to 1 nM[4] | Strong CHEF effect with Cd²⁺.[4] | Highly selective for Cd²⁺. No CHEF effect observed with Zn²⁺, Pb²⁺, and Hg²⁺.[4] |
| Alternative: Schiff Base | Zn²⁺ | Unsymmetrical Schiff Base Probe L | Ka: 1.42 × 10⁴ M⁻¹[5] | 95.3 nM[5] | 512-fold fluorescence enhancement.[5] | Good selectivity for Zn²⁺ over a wide range of metal ions, including Cd²⁺.[5] |
| Alternative: Schiff Base | Multiple | 1-(2-thiophenylimino)-4-(N-dimethyl)benzene | Not Specified | Not Specified | Colorimetric changes observed.[6] | Selective colorimetric response to Fe²⁺, Fe³⁺, Cr³⁺, and Hg²⁺.[6] |
Signaling Pathways and Experimental Workflows
The signaling mechanism of a "turn-on" phenanthroline-based fluorescent sensor for Zn²⁺ is primarily driven by the CHEF effect. In its unbound state, the fluorescence of the phenanthroline derivative is often quenched. Upon binding of a zinc ion, the conformational rigidity of the molecule increases, which inhibits non-radiative decay processes and leads to a significant enhancement of fluorescence.
Caption: CHEF mechanism in a phenanthroline sensor for Zn²⁺.
A typical experimental workflow to assess the selectivity of a new phenanthroline-based sensor involves a series of fluorescence measurements in the presence of the target ion and potential interfering ions.
Caption: Workflow for evaluating sensor selectivity.
Experimental Protocols
Fluorescence Titration for Binding Constant (Ka) Determination
This protocol describes a general method for determining the binding constant of a fluorescent sensor with a metal ion.
Materials:
-
Fluorescent phenanthroline-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solution of the target metal ion (e.g., 10 mM aqueous solution of a salt like ZnCl₂ or Cd(NO₃)₂).
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
High-purity solvent for dilutions.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the sensor in the chosen buffer (e.g., 10 µM).
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer to the optimal values for the sensor.
-
Initial Measurement: Record the fluorescence intensity (F₀) of the sensor solution alone.
-
Titration: Add small aliquots of the metal ion stock solution to the sensor solution in the cuvette. After each addition, mix thoroughly and allow the system to equilibrate (e.g., for 2-5 minutes).
-
Fluorescence Measurement: Record the fluorescence intensity (F) after each addition of the metal ion.
-
Data Collection: Continue the additions until the fluorescence intensity reaches a plateau (saturates), indicating the sensor is fully bound to the metal ion.
-
Data Analysis: Plot the change in fluorescence intensity (F - F₀) against the concentration of the metal ion. The binding constant (Ka) can be calculated by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[7][8][9][10]
-
Benesi-Hildebrand Equation (for 1:1 stoichiometry): 1 / (F - F₀) = 1 / (F_max - F₀) + 1 / (Kₐ * (F_max - F₀) * [M]) Where F₀ is the initial fluorescence, F is the fluorescence at a given metal concentration [M], F_max is the maximum fluorescence at saturation, and Kₐ is the association constant. A plot of 1/(F - F₀) versus 1/[M] should yield a straight line from which Kₐ can be determined from the slope and intercept.[7][10]
-
Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected. The IUPAC definition is commonly used for its calculation.[11][12]
Procedure:
-
Blank Measurements: Measure the fluorescence intensity of a blank sample (sensor solution without the metal ion) at least 10 times.
-
Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.
-
Calibration Curve: Perform a fluorescence titration with very low concentrations of the metal ion to obtain the initial linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).
-
Determine the Slope: Calculate the slope (K) of the linear portion of the calibration curve.
-
Calculate LOD: Use the following formula:[13] LOD = 3σ / K
Selectivity (Interference) Studies
This protocol assesses the sensor's response to the target ion in the presence of other potentially competing metal ions.[3][14]
Procedure:
-
Prepare Solutions: Prepare a series of solutions containing the sensor at a fixed concentration.
-
Measure Individual Responses: To separate solutions, add a set concentration (e.g., 5-10 equivalents) of the target metal ion and each of the potential interfering ions individually. Record the fluorescence intensity for each.
-
Competitive Binding: To another set of solutions, first add one of the interfering ions, and then add the target ion. Record the fluorescence intensity.
-
Data Visualization: Plot the fluorescence intensity of the sensor in the presence of the target ion alone, each interfering ion alone, and the mixture of the target and interfering ions. A highly selective sensor will show a significant fluorescence change only in the presence of the target ion, with minimal change when interfering ions are present, even in excess.[3][14]
Comparison with Alternatives: Phenanthroline vs. Schiff Base Sensors
Schiff base sensors are another prominent class of chemosensors for metal ions.[6][15] They are relatively easy to synthesize and their properties can be tuned.
-
Advantages of Phenanthroline-Based Sensors:
-
Pre-organized Binding Site: The two nitrogen atoms of the 1,10-phenanthroline core are in a fixed, pre-organized geometry ideal for chelation, which can lead to high binding affinities and selectivity.[16]
-
Rigid Framework: The rigid aromatic structure of phenanthroline often results in higher quantum yields and more significant CHEF effects upon metal binding compared to more flexible Schiff bases.[4]
-
Photostability: The fused aromatic ring system generally imparts good photostability, which is crucial for imaging applications.
-
-
Considerations:
-
Synthesis: While the core phenanthroline structure is readily available, derivatization to introduce specific functionalities can sometimes be more complex than the one-step condensation reactions often used for Schiff bases.
-
Solubility: Unmodified phenanthroline has low aqueous solubility, often requiring derivatization or the use of co-solvents for biological applications.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unict.it [iris.unict.it]
- 3. Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. goldbook.iupac.org [goldbook.iupac.org]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 2-Methyl-1,10-phenanthroline: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-1,10-phenanthroline (also known as Neocuproine). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Hazard Summary
This compound is a hazardous chemical requiring careful handling during disposal. It is classified as harmful or toxic if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][2] Furthermore, the parent compound, 1,10-phenanthroline, is recognized as very toxic to aquatic life with long-lasting effects, highlighting the critical need to prevent its release into the environment.[3]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [1][2] |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long-lasting effects (data for 1,10-phenanthroline). | [3] |
Personal Protective Equipment (PPE) During Disposal
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Protective Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a dust respirator should be used.[1]
Disposal Procedures
Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection and Storage
-
Original Container: Whenever possible, keep the chemical waste in its original container. Ensure the container is in good condition and securely sealed.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the date of accumulation.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and locked-up area, away from incompatible materials such as oxidizing agents.[1][2]
Step 2: Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Alert personnel in the area and ensure the space is well-ventilated.[1]
-
Containment: Prevent the spill from spreading or entering drains and waterways.[1][4]
-
Cleanup (Dry Spill):
-
Decontamination:
-
Wash the spill area thoroughly with large amounts of water.[1]
-
Collect the decontamination water for disposal as hazardous waste. Do not allow it to enter the sewer system.
-
-
PPE Disposal: Dispose of any contaminated clothing and cleaning materials as hazardous waste.
Step 3: Final Disposal
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Arrange Pickup: Schedule a pickup for the properly labeled and sealed hazardous waste container.
-
Regulatory Compliance: Ensure that the final disposal is carried out at an approved and authorized hazardous waste treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations.[2][3]
Experimental Protocols
No experimental protocols are cited in the context of standard disposal procedures. Disposal is a regulated safety protocol, not an experimental process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
